Product packaging for Trinitroaniline(Cat. No.:CAS No. 26952-42-1)

Trinitroaniline

Cat. No.: B13749157
CAS No.: 26952-42-1
M. Wt: 228.12 g/mol
InChI Key: IVOMCIOXYNVSEW-UHFFFAOYSA-N
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Description

2,3,4-trinitroaniline, wetted appears as an orange-red moist crystalline solid. Water slurry mitigates explosion hazard. Specific gravity 1.8. Melting point 370 °F. Highly toxic.
2,3,4-trinitroaniline appears as an orange-red crystalline structure. Highly toxic. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4O6 B13749157 Trinitroaniline CAS No. 26952-42-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26952-42-1

Molecular Formula

C6H4N4O6

Molecular Weight

228.12 g/mol

IUPAC Name

2,3,4-trinitroaniline

InChI

InChI=1S/C6H4N4O6/c7-3-1-2-4(8(11)12)6(10(15)16)5(3)9(13)14/h1-2H,7H2

InChI Key

IVOMCIOXYNVSEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

physical_description

2,3,4-trinitroaniline, wetted appears as an orange-red moist crystalline solid. Water slurry mitigates explosion hazard. Specific gravity 1.8. Melting point 370 °F. Highly toxic.
2,3,4-trinitroaniline appears as an orange-red crystalline structure. Highly toxic. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments.

Origin of Product

United States

Foundational & Exploratory

Trinitroaniline (TNA) CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Trinitroaniline (TNA), a nitroaromatic compound of significant interest to researchers in chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and analytical procedures, tailored for a scientific audience.

Core Chemical Identifiers

This compound primarily refers to the 2,4,6-isomer, also known as Picramide. However, other isomers exist, each with a distinct Chemical Abstracts Service (CAS) number.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,4,6-Trinitroaniline (B3268610) 489-98-5[1][2][3][4]C₆H₄N₄O₆228.12[1][2][3][4][5]
2,3,4-Trinitroaniline 26952-42-1[6][7]C₆H₄N₄O₆228.12[6][7]

Physicochemical and Explosive Properties of 2,4,6-Trinitroaniline

The properties of 2,4,6-Trinitroaniline are summarized below. Its appearance can vary from yellow to orange to red, depending on its purity.[1]

PropertyValue
Appearance Yellow, orange, or red crystalline solid[5]
Density 1.762 g/cm³[5]
Melting Point 188 °C (370 °F; 461 K)[1]
Boiling Point Explodes before boiling[1]
Water Solubility Insoluble[1]
Detonation Velocity 7,300 m/s[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2,4,6-Trinitroaniline are crucial for reproducible research.

Synthesis of 2,4,6-Trinitroaniline from Picric Acid

One common laboratory method for the synthesis of 2,4,6-Trinitroaniline involves the amination of picric acid.

Materials:

  • Picric acid (2,4,6-Trinitrophenol)

  • Diammonium hydrogen phosphate

  • Sulfolane (B150427) (anhydrous)

  • Deionized water

Procedure:

  • In a glass-lined stainless steel reactor, combine 10.0 g (43.8 mmol) of picric acid, 11.6 g (87.6 mmol) of diammonium hydrogen phosphate, and 40 ml of dry sulfolane to create a reaction slurry.

  • Seal the reactor and stir the slurry while heating from 25°C to 175°C over a period of 2 hours.

  • Maintain the reaction temperature at 175°C and continue stirring for an additional 20 hours.

  • After cooling the reaction mixture to room temperature, add 400 ml of water.

  • Collect the insoluble product by filtration.

  • Wash the collected solid with water and dry to yield 2,4,6-Trinitroaniline.[6]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of TNA and separating it from potential impurities.

Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Acetonitrile (B52724) (HPLC grade)

  • 2,4,6-Trinitroaniline reference standard

  • Water (deionized)

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the 2,4,6-Trinitroaniline reference standard and dissolve it in 100 mL of acetonitrile to achieve a concentration of about 100 µg/mL.

  • Sample Preparation: Prepare the TNA sample to be tested in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A suitable gradient of acetonitrile and water

    • Flow Rate: Typically 1.0 mL/min

    • Detection: UV detection at an appropriate wavelength for TNA

  • Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the retention time of the peak in the sample chromatogram with that of the standard. The purity of the sample can be quantified by comparing the peak area of the analyte to the total area of all peaks.

Visualization of Key Processes

Diagrams illustrating the synthesis and analytical workflows provide a clear visual representation of the experimental procedures.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification PicricAcid Picric Acid Reactor Combine in Reactor PicricAcid->Reactor AmmoniumPhosphate Diammonium Hydrogen Phosphate AmmoniumPhosphate->Reactor Sulfolane Sulfolane Sulfolane->Reactor HeatStir Heat to 175°C and Stir for 20h Reactor->HeatStir Cooling Cool to Room Temp HeatStir->Cooling Quench Quench with Water Cooling->Quench FilterWash Filter and Wash Quench->FilterWash Dry Dry Product FilterWash->Dry Product 2,4,6-Trinitroaniline Dry->Product

Caption: Synthesis workflow for 2,4,6-Trinitroaniline from picric acid.

AnalyticalWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis TNA_Sample Weigh TNA Sample Dissolve_Sample Dissolve in Acetonitrile TNA_Sample->Dissolve_Sample TNA_Standard Weigh TNA Standard Dissolve_Standard Dissolve in Acetonitrile TNA_Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Compare Compare Retention Times Chromatogram->Compare Quantify Quantify Purity Compare->Quantify Result Purity Report Quantify->Result

Caption: Workflow for purity assessment of TNA by HPLC.

Applications in Research

While historically used as an explosive, recent research has explored the use of TNA derivatives as potential therapeutic agents. Studies have investigated the synthesis and biological evaluation of 2,4,6-trinitroaniline derivatives as potent antitumor agents, showing activity in various cancer cell models.[3][7] These compounds have been shown to induce apoptosis and inhibit metastatic activity in hepatoma cells.[3][7]

Safety and Handling

This compound is a high explosive and should be handled with extreme caution.[1] It is sensitive to heat and shock. Chronic exposure may lead to adverse health effects, including weight loss and potential liver damage.[8] Appropriate personal protective equipment and handling procedures are mandatory when working with this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trinitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of trinitroaniline isomers. Due to their high-energy nature, these compounds are primarily of interest in the field of explosives. This document aims to consolidate the available data to assist researchers in understanding the structure-property relationships of these materials.

While 2,4,6-trinitroaniline (B3268610) (also known as picramide) is a well-characterized compound, experimental data for other isomers is sparse in publicly available literature. This guide presents the available quantitative data in structured tables, details relevant experimental protocols for synthesis and characterization, and provides visualizations for key workflows and relationships.

Physical and Chemical Properties

The location of the three nitro groups on the aniline (B41778) ring significantly influences the physical and chemical properties of the this compound isomers. The following tables summarize the available data for these compounds.

Table 1: General and Physical Properties of this compound Isomers

IsomerMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Density (g/cm³)
2,3,4-Trinitroaniline C₆H₄N₄O₆228.12Orange-red crystalline structure[1]Data not availableData not available
2,3,5-Trinitroaniline C₆H₄N₄O₆228.12Data not availableData not availableData not available
2,3,6-Trinitroaniline C₆H₄N₄O₆228.12Data not availableData not availableData not available
2,4,5-Trinitroaniline C₆H₄N₄O₆228.12Data not availableData not availableData not available
2,4,6-Trinitroaniline (Picramide) C₆H₄N₄O₆228.12[2]Yellow, orange, or red powder/crystals[2][3][4]188 - 194[3]1.762 - 1.8[2][5]
3,4,5-Trinitroaniline C₆H₄N₄O₆228.12Data not availableData not availableData not available

Table 2: Solubility of this compound Isomers

IsomerWaterAcetoneBenzeneCarbon DisulfideCarbon TetrachlorideChloroform
2,3,4-Trinitroaniline Data not availableData not availableData not availableData not availableData not availableData not available
2,4,6-Trinitroaniline (Picramide) Insoluble[2]4.798 g/100 ml (20 °C)[6]0.907 g/100 ml (20 °C)[6]0.013 g/100 ml (17 °C)[6]0.003 g/100 ml (17 °C)[6]0.322 g/100 ml (17 °C)[6]

Table 3: Chemical and Explosive Properties of this compound Isomers

IsomerChemical ReactivityDetonation Velocity (m/s)
2,3,4-Trinitroaniline Strong oxidizing agent; may react vigorously with reducing agents; may explode in the presence of a base.[1]Data not available
2,4,6-Trinitroaniline (Picramide) Strong oxidizing agent; may react vigorously with reducing agents; may explode in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide.[2]7,300[2][3]

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of this compound isomers typically involves the nitration of a suitable aniline precursor. Direct nitration of aniline is generally avoided due to the high reactivity of the amino group, which can lead to oxidation and the formation of a mixture of products. A common strategy involves the protection of the amino group as an acetamide, followed by nitration and subsequent deprotection by hydrolysis.

Representative Synthesis of 2,4,6-Trinitroaniline from 4-Nitroaniline (B120555):

  • Nitration: In a suitable reaction vessel, 4-nitroaniline is dissolved in concentrated sulfuric acid. The solution is cooled to 0-5 °C. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified period.

  • Isolation: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude 2,4,6-trinitroaniline.

  • Purification: The precipitate is collected by filtration, washed with cold water to remove acidic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Synthesis_Workflow cluster_synthesis Synthesis of 2,4,6-Trinitroaniline start Start: 4-Nitroaniline & Reagents dissolution Dissolve 4-Nitroaniline in conc. H₂SO₄ start->dissolution cooling Cool to 0-5 °C dissolution->cooling nitration Add Nitrating Mixture (HNO₃/H₂SO₄) cooling->nitration reaction Stir for 3 hours nitration->reaction precipitation Pour onto Ice reaction->precipitation filtration Filter Crude Product precipitation->filtration washing Wash with Cold Water filtration->washing drying Dry Crude Product washing->drying recrystallization Recrystallize from Ethanol drying->recrystallization final_product Pure 2,4,6-Trinitroaniline recrystallization->final_product Characterization_Workflow cluster_characterization Analytical Characterization of this compound Isomers cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis sample This compound Isomer Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir uv_vis UV-Vis Spectroscopy sample->uv_vis dsc Differential Scanning Calorimetry (DSC) sample->dsc tga Thermogravimetric Analysis (TGA) sample->tga data_analysis Data Analysis & Structure Elucidation nmr->data_analysis Chemical Shifts, Coupling Constants ir->data_analysis Functional Group Identification uv_vis->data_analysis λmax dsc->data_analysis Melting Point, Decomposition Temp. tga->data_analysis Thermal Stability Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Physical & Chemical Properties isomer This compound Isomer symmetry Molecular Symmetry isomer->symmetry intra_h_bond Intramolecular H-Bonding isomer->intra_h_bond electronic_effects Electronic Effects (Inductive & Resonance) isomer->electronic_effects melting_point Melting Point symmetry->melting_point affects density Density symmetry->density affects solubility Solubility intra_h_bond->solubility influences reactivity Chemical Reactivity (e.g., Basicity) intra_h_bond->reactivity influences electronic_effects->reactivity determines stability Thermal Stability electronic_effects->stability determines

References

An In-depth Technical Guide to the Historical Applications of 2,4,6-Trinitroaniline (TNA) in Explosives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the historical applications, chemical properties, and synthesis of 2,4,6-Trinitroaniline (TNA), also known as picramide. It is intended for researchers, scientists, and professionals in the fields of chemistry and materials science.

Introduction

2,4,6-Trinitroaniline (TNA) is a secondary high explosive, belonging to the family of nitrated aromatic amines.[1][2] Historically, it has been recognized for its explosive properties, which are a result of the presence of multiple nitro groups attached to an aniline (B41778) backbone.[3][4] While its use in modern ordnance is limited, TNA played a specific role in military applications during the mid-20th century.

Historical Military Applications

The primary historical user of Trinitroaniline as an explosive was the Imperial Japanese Navy during World War II. It was designated as Type 97 bakuyaku (Model 1931 explosive).[1] TNA was employed as a burster charge in some gun projectiles, serving as a more stable alternative to Shimose, the Japanese term for picric acid.[1] Notably, it was also utilized in the warhead of the Yokosuka MXY-7 Ohka, a human-guided rocket-powered kamikaze aircraft used for anti-shipping attacks.[1]

Physicochemical and Explosive Properties

The following table summarizes the key quantitative data for 2,4,6-Trinitroaniline.

PropertyValue
Molecular Formula C₆H₄N₄O₆
Molar Mass 228.12 g/mol [1]
Appearance Yellow, orange, or red powder[1]
Density 1.8 g/cm³[1]
Melting Point 188 °C (370 °F; 461 K)[1]
Detonation Velocity 7,300 m/s[1]
Water Solubility Insoluble[4]

Reactivity and Hazards

This compound is a potent explosive that can be detonated by heat or shock.[3][4] As an aromatic nitro compound, it acts as a strong oxidizing agent.[3][4] The presence of multiple nitro groups significantly enhances its explosive tendencies.[3][4]

Key reactivity hazards include:

  • Reaction with Reducing Agents: Vigorous, potentially detonating reactions can occur when mixed with reducing agents such as hydrides, sulfides, and nitrides.[3][4]

  • Reaction with Bases: Aromatic nitro compounds like TNA may explode in the presence of strong bases like sodium hydroxide (B78521) or potassium hydroxide, even in aqueous or organic solvent environments.[3][4]

G TNA 2,4,6-Trinitroaniline (TNA) ReducingAgents Reducing Agents (Hydrides, Sulfides, Nitrides) TNA->ReducingAgents   Reacts Vigorously With    Bases Strong Bases (e.g., NaOH, KOH) TNA->Bases   Reacts Vigorously With    Detonation Detonation / Explosion TNA->Detonation Initiated by Heat Heat / Shock Heat->TNA ReducingAgents->Detonation Can lead to Bases->Detonation Can lead to

Reactivity Hazards of 2,4,6-Trinitroaniline.

Experimental Protocols: Synthesis

While specific historical military production protocols are not detailed in the provided results, the synthesis of TNA, as a nitrated aromatic amine, follows a general chemical pathway. The process described below is a logical workflow based on established organic chemistry principles for producing such compounds.

Objective: To synthesize 2,4,6-Trinitroaniline from a suitable aniline precursor.

Methodology: Nitration of an Aniline Derivative

The synthesis would logically proceed through the controlled nitration of an aniline derivative. Direct nitration of aniline is complex due to the high reactivity of the amino group and its susceptibility to oxidation. Therefore, a common strategy involves protecting the amine, followed by nitration, and then deprotection.

  • Amine Protection (Acylation):

    • Reactants: Aniline and Acetic Anhydride (B1165640).

    • Procedure: Aniline is reacted with acetic anhydride to form acetanilide (B955). This protects the amino group from oxidation by the nitrating agents and moderates its activating effect on the aromatic ring.

  • Nitration:

    • Reactants: Acetanilide and a nitrating mixture (typically a combination of concentrated nitric acid and concentrated sulfuric acid).

    • Procedure: The acetanilide is carefully added to the cooled nitrating mixture. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the nitronium ion (NO₂⁺), which is the active electrophile. The reaction temperature must be strictly controlled to prevent over-nitration and side reactions. This step yields p-nitroacetanilide and o-nitroacetanilide.

  • Separation and Further Nitration:

    • Procedure: The para isomer (p-nitroacetanilide) is typically separated. This intermediate is then subjected to a second, more forceful nitration step using a stronger nitrating mixture or higher temperatures to introduce the second and third nitro groups at the ortho positions, yielding 2,4,6-trinitroacetanilide.

  • Deprotection (Hydrolysis):

    • Reactants: 2,4,6-trinitroacetanilide and an acid catalyst (e.g., sulfuric acid).

    • Procedure: The acetyl protecting group is removed by acid-catalyzed hydrolysis. The mixture is heated, which cleaves the amide bond, yielding the final product, 2,4,6-Trinitroaniline, which can then be purified through recrystallization.

G cluster_0 Amine Protection cluster_1 Nitration cluster_2 Deprotection & Purification Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide + Acetic Anhydride P_Nitro p-Nitroacetanilide Acetanilide->P_Nitro + HNO₃/H₂SO₄ (Step 1) TNA_Protected 2,4,6-Trinitroacetanilide P_Nitro->TNA_Protected + HNO₃/H₂SO₄ (Step 2) TNA 2,4,6-Trinitroaniline (TNA) TNA_Protected->TNA + H₂SO₄ (Hydrolysis)

Generalized Synthesis Workflow for 2,4,6-Trinitroaniline.

Modern Context and Conclusion

In contemporary times, this compound has been largely superseded by other explosive materials that offer a better balance of performance, stability, and safety. Its modern applications are sparse, occasionally being found in the small warheads of certain explosive devices like mortars.[1] The historical significance of TNA lies in its role as a specialized military explosive, particularly its adoption by the Imperial Japanese Navy as a more stable alternative to picric acid during a critical period of conflict.

References

2,4,6-Trinitroaniline: A Technical Guide to Health and Safety Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. 2,4,6-Trinitroaniline is a hazardous substance that should only be handled by trained professionals in a controlled laboratory setting.

Executive Summary

2,4,6-Trinitroaniline, also known as Picramide, is a nitrated aromatic amine with significant health and safety hazards. Its primary risks are associated with its explosive nature and its toxicological properties. This guide provides an in-depth overview of the available data on the health and safety hazards of 2,4,6-Trinitroaniline, including its physicochemical properties, known toxicological effects, and recommended safety protocols. Due to the limited availability of specific quantitative toxicity data for 2,4,6-Trinitroaniline, information from structurally related compounds is included for context and guidance, with clear indications of where such extrapolations are made. Standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) are detailed to provide a framework for toxicological assessment.

Physicochemical and Explosive Properties

A summary of the key physical, chemical, and explosive properties of 2,4,6-Trinitroaniline is presented in Table 1. The presence of multiple nitro groups on the aniline (B41778) ring confers significant explosive potential.[1][2]

PropertyValue
Chemical Formula C₆H₄N₄O₆
Molecular Weight 228.12 g/mol
Appearance Yellow monoclinic crystals
Melting Point 192-195 °C (378-383 °F)
Boiling Point Explodes before boiling
Density 1.762 g/cm³ at 12 °C (54 °F)
Water Solubility Insoluble
Detonation Velocity 7,300 m/s
Primary Hazard Explosive by heat or shock; risk of mass explosion.[1][2]

Toxicological Profile

Acute Toxicity

Symptoms of acute exposure to 2,4,6-Trinitroaniline may include irritation to the skin and eyes, headache, drowsiness, weakness, cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood), and respiratory distress.[1][2][3] Chronic exposure may lead to weight loss, anemia, and potential liver damage.[2][3]

Note: Specific LD50 and LC50 values for 2,4,6-Trinitroaniline are not available. For context, related compounds such as 2-amino-4,6-dinitrophenol (B181620) (Picramic acid) have reported oral LD50 values in rats of 110 mg/kg.[4] Aniline, the parent compound, has an oral LD50 in rats of 250 mg/kg.[5]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is a lack of specific data on the carcinogenicity, mutagenicity, and reproductive toxicity of 2,4,6-Trinitroaniline.

  • Carcinogenicity: No classification for 2,4,6-Trinitroaniline by major regulatory bodies such as the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP) was found.

  • Mutagenicity: While specific mutagenicity data for 2,4,6-Trinitroaniline is not available, other nitroanilines have shown mutagenic potential in the Ames test.[6] For example, 2-cyano-4-nitroaniline is a potent frameshift mutagen.

  • Reproductive Toxicity: No specific reproductive toxicity studies on 2,4,6-Trinitroaniline were identified. However, the related compound 2,4,6-trinitrotoluene (B92697) (TNT) has been shown to induce reproductive toxicity in animal studies, suggesting that this is a potential area of concern for 2,4,6-Trinitroaniline.

A summary of the available toxicological information is provided in Table 2.

Toxicological EndpointFinding
Acute Toxicity (Symptoms) Skin and eye irritation, headache, drowsiness, weakness, cyanosis, and respiratory distress.[1][2][3]
Chronic Toxicity Potential for weight loss, anemia, and liver damage.[2][3]
Carcinogenicity No data available.
Mutagenicity No specific data available. Related nitroanilines have shown mutagenic activity.[6]
Reproductive Toxicity No specific data available. The related compound TNT is a known reproductive toxicant.

Experimental Protocols for Hazard Assessment

The following sections describe standardized experimental protocols from the OECD that are used to assess the key toxicological endpoints for chemical substances. While specific studies on 2,4,6-Trinitroaniline employing these methods were not found, these protocols represent the current standards for generating such data.

Acute Oral Toxicity - OECD Test Guideline 423

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Principle: A stepwise procedure is used with a small number of animals (typically rats). A starting dose is selected, and based on the outcome (mortality or survival), the dose for the next step is adjusted up or down.

  • Procedure:

    • A single dose of the test substance is administered orally to a small group of animals (e.g., 3 rats).

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • If no mortality occurs, the dose is increased for the next group of animals. If mortality occurs, the dose is decreased.

    • The process is repeated until the LD50 can be estimated.

  • Observations: Clinical signs, body weight changes, and gross pathological findings at necropsy are recorded.

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro test is used to detect gene mutations.[7][8][9][10][11]

  • Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver).

    • The bacteria are plated on a minimal agar (B569324) medium.

    • After incubation, the number of revertant colonies (colonies that have undergone reverse mutation) is counted.

  • Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the control.[7][8]

In Vivo Genotoxicity - Mammalian Erythrocyte Micronucleus Test - OECD Test Guideline 474

This test detects damage to chromosomes or the mitotic apparatus in vivo.[12][13][14][15][16]

  • Principle: The test substance is administered to an animal (typically a rodent). The substance is evaluated for its ability to cause the formation of micronuclei in developing red blood cells (erythroblasts) in the bone marrow. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Procedure:

    • The test substance is administered to the animals, usually on one or more occasions.

    • At appropriate times after treatment, bone marrow is sampled.

    • The bone marrow cells are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined.

  • Interpretation: A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance is genotoxic.[12]

Reproductive and Developmental Toxicity - OECD Test Guidelines 414, 415, and 416

These guidelines cover prenatal developmental toxicity (414), one-generation reproduction toxicity (415), and two-generation reproduction toxicity (416).[17][18][19][20][21]

  • Principle: The test substance is administered to animals (typically rats) before and/or during pregnancy and, in the case of multi-generational studies, to the offspring. The effects on mating, fertility, pregnancy, maternal behavior, and the development of the offspring are evaluated.

  • Procedure (General):

    • The test substance is administered to male and female animals for a defined period before mating.

    • Dosing continues during mating, gestation, and lactation.

    • For multi-generational studies, the offspring (F1 generation) are also dosed and subsequently mated to produce an F2 generation.

  • Endpoints:

    • Parental: Fertility, gestation length, maternal and paternal health.

    • Offspring: Viability, growth, developmental landmarks, and, in some studies, reproductive capability of the offspring.

Visualizations

General Workflow for Toxicological Assessment

The following diagram illustrates a general workflow for assessing the toxicity of a chemical substance based on OECD guidelines.

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing Physicochemical\nProperties Physicochemical Properties In Silico\nPrediction In Silico Prediction Physicochemical\nProperties->In Silico\nPrediction Ames Test\n(OECD 471) Ames Test (OECD 471) In Silico\nPrediction->Ames Test\n(OECD 471) Chromosome\nAberration Test Chromosome Aberration Test Ames Test\n(OECD 471)->Chromosome\nAberration Test Acute Toxicity\n(OECD 423) Acute Toxicity (OECD 423) Chromosome\nAberration Test->Acute Toxicity\n(OECD 423) Micronucleus Test\n(OECD 474) Micronucleus Test (OECD 474) Acute Toxicity\n(OECD 423)->Micronucleus Test\n(OECD 474) Reproductive/Developmental\nToxicity (OECD 414/416) Reproductive/Developmental Toxicity (OECD 414/416) Micronucleus Test\n(OECD 474)->Reproductive/Developmental\nToxicity (OECD 414/416) Risk Assessment Risk Assessment Reproductive/Developmental\nToxicity (OECD 414/416)->Risk Assessment

Caption: A generalized workflow for chemical toxicity assessment.

Putative Toxicity Pathway for Nitroaromatic Compounds

The following diagram illustrates a hypothetical signaling pathway for the toxicity of nitroaromatic compounds, which may be relevant to 2,4,6-Trinitroaniline. This is based on the known mechanisms of related compounds and should be considered illustrative rather than definitive for 2,4,6-Trinitroaniline.

G Nitroaromatic Compound Nitroaromatic Compound Metabolic Activation\n(e.g., Nitroreductases) Metabolic Activation (e.g., Nitroreductases) Nitroaromatic Compound->Metabolic Activation\n(e.g., Nitroreductases) Reactive Metabolites\n(e.g., Nitroso, Hydroxylamino) Reactive Metabolites (e.g., Nitroso, Hydroxylamino) Metabolic Activation\n(e.g., Nitroreductases)->Reactive Metabolites\n(e.g., Nitroso, Hydroxylamino) Oxidative Stress Oxidative Stress Reactive Metabolites\n(e.g., Nitroso, Hydroxylamino)->Oxidative Stress DNA Adducts DNA Adducts Reactive Metabolites\n(e.g., Nitroso, Hydroxylamino)->DNA Adducts Protein Adducts Protein Adducts Reactive Metabolites\n(e.g., Nitroso, Hydroxylamino)->Protein Adducts Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage DNA Adducts->Cellular Damage Protein Adducts->Cellular Damage Apoptosis/Necrosis Apoptosis/Necrosis Cellular Damage->Apoptosis/Necrosis

Caption: A hypothetical toxicity pathway for nitroaromatic compounds.

Handling and Safety Precautions

Due to its explosive and toxic nature, strict safety protocols must be followed when handling 2,4,6-Trinitroaniline.

  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. An explosion-proof refrigerator should be used for storage.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side shields and a face shield.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.

    • Respiratory Protection: A NIOSH-approved respirator may be required for operations that could generate dust or aerosols.

  • Handling:

    • Avoid shock, friction, and heat.

    • Use non-sparking tools.

    • Keep away from incompatible materials such as strong oxidizing agents and reducing agents.[1][2]

  • Storage: Store in a cool, dry, well-ventilated, and locked area designated for explosives. Keep containers tightly closed.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2,4,6-Trinitroaniline is a hazardous substance with significant explosive and toxic properties. While there are notable gaps in the publicly available quantitative toxicological data for this specific compound, the information from related nitroaromatic compounds suggests a profile of concern for acute toxicity, and potentially for mutagenicity and reproductive toxicity. Strict adherence to safety protocols is essential to mitigate the risks associated with its handling. Further research is warranted to fully characterize the toxicological profile of 2,4,6-Trinitroaniline and to elucidate its mechanisms of toxicity.

References

A Technical Guide to the Solubility and Melting Point of Picramide (2,4,6-Trinitroaniline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picramide, systematically known as 2,4,6-trinitroaniline (B3268610) (TNA), is a nitrated aromatic amine with the chemical formula C₆H₄N₄O₆.[1] It typically appears as a yellow, orange, or red crystalline solid.[1][2] Picramide serves as a key intermediate in the synthesis of highly stable energetic materials, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), and is also a precursor in the preparation of certain dye-stuff chemicals.[3][4] Given its applications, a thorough understanding of its physicochemical properties, particularly its melting point and solubility, is critical for safe handling, process optimization, and formulation development.

It is crucial to distinguish Picramide (2,4,6-trinitroaniline, CAS No. 489-98-5) from Picramic Acid (2-amino-4,6-dinitrophenol, CAS No. 96-91-3). These are distinct compounds with different physical and chemical properties. This guide focuses exclusively on Picramide.

Physicochemical Data

The melting point and solubility are fundamental parameters that dictate the behavior of a compound in various laboratory and industrial settings. The following sections provide a consolidated overview of the available quantitative data for picramide.

Melting Point

Picramide is characterized by a relatively high melting point, which is indicative of a stable crystal lattice. However, as an energetic material, it is known to detonate at elevated temperatures.[1] The reported melting point varies slightly across different sources, which may be attributed to differences in purity or experimental methodology.

Table 1: Reported Melting Point of Picramide

Melting Point Range (°C)Melting Point Range (°F)Source(s)
193.5 °C380.3 °F[2][5][6]
188 - 194 °C370.4 - 381.2 °F[1]
192.2 - 195 °C378 - 383 °F[7]
Solubility

Picramide exhibits very low solubility in water but is more soluble in several common organic solvents.[1][8] This behavior is consistent with its molecular structure, which contains both polar nitro groups and a nonpolar benzene (B151609) ring. Its solubility is influenced by the solvent's polarity and the temperature.[8]

Table 2: Solubility of Picramide in Various Solvents

SolventChemical FormulaTemperatureSolubilitySource(s)
WaterH₂O20 °C0.106 g / 100 mL[1]
WaterH₂O25 °C19.87 mg / L[2][5][6]
AcetoneC₃H₆O20 °C4.798 g / 100 mL[1]
BenzeneC₆H₆20 °C0.907 g / 100 mL[1]
ChloroformCHCl₃17 °C0.322 g / 100 mL[1]
Carbon DisulfideCS₂17 °C0.013 g / 100 mL[1]
Carbon TetrachlorideCCl₄17 °C0.003 g / 100 mL[1]
Dimethylformamide (DMF)C₃H₇NONot SpecifiedSoluble[9]
Dimethyl Sulfoxide (DMSO)C₂H₆OSNot SpecifiedSoluble[9]
EthanolC₂H₅OHNot SpecifiedModerately Soluble[8]

Experimental Protocols

The following sections outline generalized, standard laboratory methodologies for the determination of the melting point and solubility of a solid compound like picramide. It is imperative that all handling of picramide be conducted with extreme caution in a controlled environment due to its explosive and toxic nature.[1][2]

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a crystalline solid using a melting point apparatus.

  • Sample Preparation:

    • Ensure the picramide sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

    • Tightly pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to ~175 °C).

  • Measurement:

    • Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range from T₁ to T₂.

  • Safety Precautions:

    • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

    • Handle picramide behind a blast shield due to its explosive properties.

    • Do not subject the material to shock, friction, or heat.[10]

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium shake-flask method, a standard procedure for determining the thermodynamic solubility of a compound in a given solvent.[11][12]

  • Preparation of Saturated Solution:

    • Add an excess amount of solid picramide to a glass flask or vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

    • Add a precisely known volume of the desired solvent (e.g., water, acetone) to the flask.

    • Seal the flask tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 20 °C or 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typical, but should be determined empirically.

  • Sample Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particles. Alternatively, the solution can be centrifuged at a controlled temperature before filtration.

  • Analysis of Saturated Solution:

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of picramide of known concentrations to ensure accurate quantification.

    • Analyze the diluted sample to determine the concentration of picramide.

  • Calculation and Reporting:

    • Calculate the solubility of picramide in the specific solvent based on the measured concentration of the saturated solution and any dilution factors used.

    • Report the solubility in standard units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), specifying the temperature at which the measurement was conducted.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the key physicochemical properties of picramide as described in the protocols.

G cluster_mp Melting Point Determination cluster_sol Solubility Determination (Shake-Flask) start Picramide Sample mp1 Prepare Dry, Powdered Sample start->mp1 sol1 Add Excess Solute to Known Volume of Solvent start->sol1 mp2 Pack Capillary Tube (2-3 mm height) mp1->mp2 mp3 Place in Apparatus & Heat mp2->mp3 mp4 Reduce Heat Rate to 1-2 °C/min near MP mp3->mp4 mp5 Observe & Record Melting Range (T₁ - T₂) mp4->mp5 sol2 Equilibrate in Shaker Bath (Constant Temp, 24-48h) sol1->sol2 sol3 Separate Solid & Liquid (Centrifuge / Filter) sol2->sol3 sol4 Analyze Supernatant (e.g., HPLC) sol3->sol4 sol5 Calculate Concentration (Solubility) sol4->sol5

Fig. 1: Workflow for Picramide Physicochemical Analysis.

References

Trinitroaniline derivatives and their potential applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trinitroaniline Derivatives and Their Potential Applications

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives represent a class of nitroaromatic compounds with significant potential in various scientific and therapeutic fields. Historically known for their energetic properties, recent research has pivoted towards their biomedical applications, particularly in oncology. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and potential applications of this compound derivatives as antitumor agents, prodrugs for enzyme-activated therapies, and hypoxia-selective cytotoxins. It includes a compilation of quantitative biological activity data, detailed experimental protocols for key assays, and visualizations of critical biological pathways and experimental workflows to support further research and development in this promising area.

Introduction to this compound Derivatives

2,4,6-trinitroaniline (B3268610), also known as picramide, is an aromatic amine characterized by a benzene (B151609) ring substituted with three nitro (-NO₂) groups and one amino (-NH₂) group. The strong electron-withdrawing nature of the nitro groups significantly influences the molecule's chemical properties and biological activity. Derivatives are typically synthesized by substituting one or both hydrogens of the amino group, creating a diverse library of compounds with varied pharmacological profiles. Nitro group-containing compounds have long been recognized as effective anticancer drugs, and this compound derivatives are emerging as potent candidates for the development of novel antitumor therapeutics.[1][2]

Synthesis and Chemical Properties

The synthesis of N-substituted 2,4,6-trinitroaniline derivatives is generally achieved through nucleophilic aromatic substitution. A common method involves the reaction of 2,4,6-trinitrochlorobenzene (picryl chloride) with a primary or secondary amine in the presence of a base. The reaction conditions can be modified to accommodate various functional groups on the amine, allowing for the creation of a wide range of derivatives.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification A 2,4,6-Trinitrochlorobenzene (Picryl Chloride) E Nucleophilic Aromatic Substitution A->E B Primary/Secondary Amine (R-NH₂ or R₂-NH) B->E C Solvent (e.g., EtOH, DMSO) C->E in D Base (e.g., NaHCO₃, Et₃N) D->E with G Purification (e.g., Recrystallization) E->G F N-substituted 2,4,6-Trinitroaniline Derivative G->F

General synthesis workflow for N-substituted this compound derivatives.

Potential Applications in Drug Development

Antitumor Agents

A significant body of research has focused on the efficacy of this compound derivatives as potent antitumor agents.[1][2] Studies have demonstrated that these compounds exhibit considerable cytotoxic effects against a variety of cancer cell lines.

Mechanism of Action: Induction of Apoptosis

The primary antitumor mechanism of many this compound derivatives is the induction of intrinsic apoptosis.[1][2] This is achieved by modulating the expression of key proteins in the Bcl-2 family. Specifically, these compounds have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death. Furthermore, some derivatives have been found to decrease the expression of the cell cycle checkpoint protein cyclin D1, suggesting an additional mechanism involving cell cycle arrest.[1][2]

G TNA This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) TNA->Bcl2 downregulates Bax Bax (Pro-apoptotic) TNA->Bax upregulates Mito Mitochondrial Integrity Bcl2->Mito maintains Bax->Mito disrupts Casp Caspase Activation Mito->Casp leads to Apop Apoptosis (Cell Death) Casp->Apop

Signaling pathway for apoptosis induction by this compound derivatives.

Quantitative Data: Anti-proliferative Activity

The anti-proliferative properties of various this compound derivatives have been quantified using IC₅₀ values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound NameCell LineIC₅₀ (µM)Reference
N-phenyl-2,4,6-trinitroanilineHep3BSimilar to Cisplatin[1][2]
N-(3,5-difluorophenyl)-2,4,6-trinitroanilineHep3BBetter than Cisplatin[1][2]
N-(3-nitrophenyl)-2,4,6-trinitroanilineHep3BSimilar to Cisplatin[1][2]
N-(2,4,6-trinitrophenyl)naphthalen-1-amineHep3BSimilar to Cisplatin[1][2]
N-(2,4,6-trinitrophenyl)naphthalen-2-amineHep3BSimilar to Cisplatin[1][2]
Piperidine derivative (TNA4)Hep3B0.293 (intracellular)
1,3-cyclohexyl derivative (TNA7)Hep3B0.393 (intracellular)
Enzyme-Prodrug Therapy

This compound derivatives are being investigated as prodrugs for Gene-Directed Enzyme Prodrug Therapy (GDEPT), a targeted cancer treatment strategy. This approach involves delivering a gene encoding a non-human enzyme (e.g., a bacterial nitroreductase) specifically to tumor cells. The expressed enzyme then activates a systemically administered, non-toxic prodrug into a potent cytotoxic agent directly at the tumor site, thereby minimizing systemic toxicity. The nitro groups on the this compound scaffold make it an ideal candidate for activation by nitroreductase enzymes.[3][4]

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment Prodrug Administer Non-Toxic Prodrug (this compound Derivative) Enzyme Tumor Cell Expresses Nitroreductase Enzyme Prodrug->Enzyme Activation Enzymatic Reduction of Nitro Group Enzyme->Activation ActiveDrug Active Cytotoxic Drug Activation->ActiveDrug Death Targeted Tumor Cell Death ActiveDrug->Death

Workflow for nitroreductase-based enzyme-prodrug therapy.
Other Emerging Applications

  • Hypoxia-Selective Agents: The tumor microenvironment is often characterized by low oxygen levels (hypoxia). The nitro groups in this compound derivatives can be selectively reduced under hypoxic conditions, a property that can be exploited to design drugs that are preferentially activated in tumors while remaining inert in healthy, oxygenated tissues.[5][6][7][8]

  • Kinase Inhibitors: Aniline-based scaffolds are common in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[9][10][11] While specific research into this compound derivatives as kinase inhibitors is still emerging, their structural features suggest potential for development in this area.

Key Experimental Protocols

The following section details the methodologies for key experiments used to characterize the antitumor potential of this compound derivatives.

General Synthesis of a N-substituted 2,4,6-trinitroaniline

This protocol describes a general procedure for the synthesis of a derivative such as N-(3-nitrophenyl)-2,4,6-trinitroaniline.

  • Dissolution: Dissolve 2,4,6-trinitrochlorobenzene (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Addition of Amine: Add the desired amine (e.g., 3-nitroaniline, 1 equivalent) to the solution.

  • Addition of Base: Add a base such as sodium bicarbonate (NaHCO₃, 2-3 equivalents) to the mixture to act as a proton scavenger.

  • Reaction: Stir the mixture at room temperature or under gentle reflux for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then purify by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, FT-IR, and Mass Spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[12][13][14]

  • Cell Seeding: Seed cancer cells (e.g., Hep3B) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Analysis of Apoptotic Protein Expression (Western Blot)

Western blotting is used to detect and quantify specific proteins, such as Bax and Bcl-2, in cell lysates.[15][16][17][18]

  • Cell Lysis: Treat cells with the test compound for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.[17] Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15][17]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.[15]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again with TBST. Add an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[15]

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the Bax and Bcl-2 signals to the loading control to compare expression levels across samples.[15]

Analysis of Apoptotic Gene Expression (qRT-PCR)

Quantitative Real-Time PCR measures the mRNA expression levels of target genes.[19][20][21]

  • RNA Isolation: Treat cells with the compound, then harvest and isolate total RNA using a suitable kit (e.g., Trizol-based method).

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[21][22]

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well optical plate. Each reaction should contain cDNA template, forward and reverse primers for the target genes (e.g., Bax, Bcl2) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.

  • Real-Time PCR: Run the plate in a real-time PCR cycler. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) value for each gene.[22] Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the reference gene.

Detection of Apoptosis (Annexin V Staining)

This flow cytometry-based assay detects early-stage apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[1][23][24]

  • Cell Treatment and Harvesting: Treat cells with the this compound derivative for the specified duration. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS and centrifuge at ~500 x g for 5 minutes.[24]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.[24]

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of a viability dye like Propidium Iodide (PI) or 7-AAD.[24][25]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[25]

Conclusion and Future Outlook

This compound derivatives have demonstrated significant promise as a versatile scaffold for the development of novel therapeutic agents, particularly in oncology. Their ability to induce apoptosis, coupled with their potential for targeted activation through enzyme-prodrug systems and hypoxia-selective mechanisms, makes them attractive candidates for further investigation. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, conducting comprehensive preclinical in vivo studies to validate their efficacy and safety, and exploring their potential as inhibitors of other key oncogenic pathways, such as protein kinases. The continued development of these compounds could lead to new and effective treatments for a range of malignancies.

References

Polymorphism in Trinitroaniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the fields of energetic materials and pharmaceuticals. For trinitroaniline derivatives, which form the basis of several important energetic materials, understanding and controlling polymorphism is paramount for ensuring stability, safety, and performance. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including density, melting point, solubility, and sensitivity to stimuli such as heat and impact. This technical guide provides an in-depth exploration of polymorphism in this compound derivatives, with a focus on 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA) as a case study. It details the experimental protocols for identifying and characterizing polymorphs, presents key quantitative data in a comparative format, and visualizes the logical relationships and experimental workflows involved in polymorphic studies.

Introduction to Polymorphism in Energetic Materials

Polymorphism is a widespread phenomenon among energetic materials. The specific crystal packing and molecular conformation of a polymorph can significantly influence the material's properties. For instance, denser polymorphs often exhibit higher detonation velocities, while less stable, metastable forms may be more sensitive to initiation.[1] The study of polymorphism in this compound derivatives is crucial for the development of safer and more reliable energetic materials, as well as for controlling the solid-state properties of related pharmaceutical compounds.

A notable example of polymorphism in a this compound derivative is 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA), which displays color polymorphism.[2] This compound has been shown to exist in at least three distinct polymorphic forms—red, orange, and yellow—each with unique structural and thermal characteristics.[2] The investigation of TMA provides a valuable framework for understanding the broader implications of polymorphism in this class of compounds.

Quantitative Data on Polymorphs of 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA)

The following tables summarize the key quantitative data for the three known polymorphs of TMA, extracted from comprehensive studies.[2]

Table 1: Crystallographic Data for TMA Polymorphs

ParameterRed PolymorphOrange PolymorphYellow Polymorph
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/nP2₁/nP2₁/c
a (Å)11.8098(3)11.812(2)10.934(2)
b (Å)6.5706(2)6.571(1)9.098(2)
c (Å)16.5172(4)16.520(3)13.585(3)
β (°)91.5640(10)91.55(1)97.43(2)
Volume (ų)1281.21(6)1281.7(4)1340.5(5)
Z444
Calculated Density (g/cm³)1.6481.6471.575

Table 2: Thermal Analysis Data for TMA Polymorphs (from DSC)

PolymorphMelting Point (Tfus)Enthalpy of Fusion (ΔfusH)
Red128.5 °C25.8 kJ/mol
Orange128.5 °C25.7 kJ/mol
Yellow116.5 °C21.9 kJ/mol

Note: The red and orange polymorphs exhibit very similar melting points, suggesting a close thermodynamic relationship.

Experimental Protocols

Detailed and consistent experimental methodologies are essential for the accurate identification and characterization of polymorphs. The following sections outline the key protocols used in the study of this compound derivatives.

Synthesis of 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA)

This protocol is adapted from the literature for the synthesis of TMA.

  • Reactant Preparation: In a suitable reaction vessel, dissolve 1-chloro-2,4,6-trinitrobenzene (2.07 mmol) in ethanol (B145695) (15 mL).

  • Addition of Reagents: To the stirred solution, add sodium acetate (B1210297) anhydrous (2.07 mmol) and m-toluidine (B57737) (2.07 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product can be isolated. The synthetic procedure directly yields the orange polymorph.

Polymorph Screening by Recrystallization

The different polymorphs of TMA can be obtained by recrystallization from various solvents.[2]

  • Sample Preparation: Dissolve approximately 30 mg of the synthesized TMA in 5-10 mL of the chosen solvent.

  • Filtration: Filter the solution to remove any undissolved particles or potential seed crystals.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature.

  • Polymorph Formation:

    • Red Polymorph: Crystallizes from solvents such as methanol, ethanol, and acetonitrile.

    • Orange Polymorph: Crystallizes from solvents like dichloromethane (B109758) and chloroform.

    • Yellow Polymorph: Crystallizes from solvents including ethyl acetate and acetone.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymorphs, such as melting point and enthalpy of fusion.[3]

  • Sample Preparation: Accurately weigh 5-10 mg of the polymorph sample into a standard aluminum DSC pan and seal it.

  • Instrument Calibration: Calibrate the DSC instrument using standard reference materials with known melting points (e.g., indium).

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 140 °C at a constant heating rate of 10 °C/min.

    • Maintain an inert atmosphere using a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic melting peaks and calculate the onset temperature (melting point) and the area under the peak (enthalpy of fusion).

Single Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides definitive structural information, including the crystal system, space group, and unit cell dimensions.[4]

  • Crystal Selection: Carefully select a single, high-quality crystal (typically 0.1–0.4 mm) that is free of cracks and defects under a polarizing microscope.[4][5]

  • Mounting: Mount the selected crystal on a goniometer head. For air-sensitive samples, this should be done in an inert atmosphere.[4]

  • Data Collection:

    • Center the crystal in the X-ray beam of the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Use an appropriate X-ray source (e.g., Mo Kα radiation).

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters to obtain a final, accurate crystal structure.

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy are powerful techniques for distinguishing between polymorphs based on their unique vibrational modes.[6][7]

  • Sample Preparation:

    • FTIR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Raman: Place the sample on a microscope slide or in a capillary tube.

  • Data Acquisition:

    • Collect the spectrum over a relevant wavenumber range (e.g., 4000-400 cm⁻¹ for FTIR, 3500-100 cm⁻¹ for Raman).

    • Use an appropriate laser wavelength for Raman spectroscopy to avoid fluorescence.

  • Spectral Analysis: Compare the spectra of the different polymorphs, noting differences in peak positions, intensities, and the presence or absence of specific bands. These differences arise from the distinct molecular environments and intermolecular interactions in each crystal lattice.

Visualizations

Logical Relationship Between TMA Polymorphs

The different polymorphs of TMA are related through conformational and packing differences. The yellow polymorph is a conformational polymorph, meaning the TMA molecule adopts a different shape compared to the red and orange forms. The red and orange polymorphs are packing polymorphs, where the same molecular conformer is packed differently in the crystal lattice.[2]

polymorph_relationship cluster_conformational Conformational Polymorphism cluster_packing Packing Polymorphism Yellow Yellow Polymorph (Conformer A) Red Red Polymorph (Conformer B) Yellow->Red Different Conformation & Packing Orange Orange Polymorph (Conformer B) Yellow->Orange Different Conformation & Packing Red->Orange Different Packing

Logical relationship between the polymorphs of TMA.
Experimental Workflow for Polymorph Characterization

The characterization of this compound polymorphs follows a systematic workflow, starting from synthesis and leading to detailed structural and thermal analysis.

experimental_workflow cluster_characterization Characterization Synthesis Synthesis of This compound Derivative Screening Polymorph Screening (Recrystallization) Synthesis->Screening Isolation Isolation of Polymorphs Screening->Isolation DSC DSC Analysis Isolation->DSC SC_XRD Single Crystal XRD Isolation->SC_XRD Spectroscopy Vibrational Spectroscopy (FTIR, Raman) Isolation->Spectroscopy Analysis Data Analysis and Comparison DSC->Analysis SC_XRD->Analysis Spectroscopy->Analysis

Experimental workflow for polymorph identification and characterization.

Conclusion

The study of polymorphism in this compound derivatives is a complex but essential field of research. As demonstrated with the case of 2,4,6-Trinitro-N-(m-tolyl)aniline, a single compound can exhibit multiple crystalline forms with distinct properties. A thorough understanding and characterization of these polymorphs, achieved through systematic experimental protocols involving synthesis, crystallization, and various analytical techniques, are critical for the safe and effective application of these materials. The data and methodologies presented in this guide provide a foundational framework for researchers and professionals working with these and other polymorphic systems.

References

A Comprehensive Technical Guide to the Thermal Stability of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal stability of nitroaromatic compounds, a critical consideration in the safe handling, storage, and application of these energetic materials. This document outlines key thermal decomposition data, detailed experimental protocols for characterization, and visual representations of decomposition pathways and analytical workflows.

Introduction to Thermal Stability of Nitroaromatic Compounds

Nitroaromatic compounds are a class of organic molecules containing one or more nitro groups (-NO₂) attached to an aromatic ring. Their energetic nature, stemming from the presence of the nitro group, makes them valuable in various applications, including explosives and pharmaceuticals. However, this inherent energy also poses significant safety risks. The thermal stability of these compounds—their resistance to decomposition under heat—is a primary determinant of their safety and performance characteristics.

When subjected to elevated temperatures, nitroaromatic compounds can undergo exothermic decomposition, a rapid release of energy that can lead to thermal runaway and potentially an explosion.[1] Understanding the onset temperature of decomposition, the kinetics of the reaction, and the nature of the decomposition products is paramount for ensuring safety and developing stable formulations.

This guide will delve into the thermal behavior of several key nitroaromatic compounds, including 2,4,6-trinitrotoluene (B92697) (TNT), 1,3,5-trinitro-1,3,5-triazinane (RDX), and octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), providing quantitative data and detailed analytical methodologies.

Quantitative Thermal Stability Data

The thermal stability of nitroaromatic compounds is characterized by several key parameters, including the onset temperature of decomposition (Tonset), the peak exothermic temperature (Tpeak), the enthalpy of decomposition (ΔHd), and the kinetic parameters (activation energy, Ea, and pre-exponential factor, A). This data is crucial for comparing the stability of different compounds and for computational modeling of their behavior.

Table 1: Thermal Decomposition Data for Selected Nitroaromatic Compounds

CompoundTonset (°C)Tpeak (°C)ΔHd (J/g)Ea (kJ/mol)log(A) (s⁻¹)MethodReference(s)
2,4,6-Trinitrotoluene (TNT)~285 (melting followed by decomp.)~300~2500146-17011.7-14.8DSC/ARC[2][3]
1,3,5-Trinitro-1,3,5-triazinane (RDX)~210~235-48.2-52.117.1-19.1DSC/STMBMS[4][5]
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX)~285 (melting followed by decomp.)~290-48.2-52.117.1-19.1DSC/STMBMS[4][5]
o-Nitrobenzoic Acid (ONBA)~196-542.27131.31-DSC[6]
m-Nitrobenzoic Acid (MNBA)~181-458.62203.43-DSC[6]
p-Nitrobenzoic Acid (PNBA)~205-335.61157.00-DSC[6]
3,5-difluoro-2,4,6-trinitroanisole (DFTNAN)-252-298-97.93-101.788.67DSC[7]

Note: The values presented can vary depending on the experimental conditions (e.g., heating rate, sample mass, atmosphere).

Experimental Protocols for Thermal Stability Analysis

The characterization of the thermal stability of nitroaromatic compounds relies on several key thermoanalytical techniques. These methods provide critical data on the energetic properties and decomposition kinetics of these materials.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[2] It is an excellent screening tool for identifying exothermic decomposition events and determining melting points.

Experimental Protocol for DSC Analysis:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified standard, such as indium, at the desired heating rate (e.g., 2°C/min).[8]

  • Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of the nitroaromatic compound into an appropriate DSC pan (e.g., aluminum).[8] For safety reasons, especially with unknown or highly energetic materials, the sample size should be kept to a minimum.[8]

  • Encapsulation: Seal the pan with a lid. For volatile samples or to study decomposition under confinement, use a hermetically sealed pan. For materials that produce gaseous decomposition products, a pinhole lid can be used to allow for pressure release.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a constant rate, typically between 2 and 20°C/min, under a controlled atmosphere (usually an inert gas like nitrogen at a flow rate of 50 mL/min).[8]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and decomposition, the peak temperature of exothermic events, and the enthalpy of these transitions by integrating the peak area.[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[9] It is used to determine the decomposition temperature range, the amount of mass loss, and to identify the presence of volatile components.

Experimental Protocol for TGA Analysis:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a tared TGA crucible.[10] Using a consistent sample weight enhances reproducibility.[10]

  • Instrument Setup: Place the crucible onto the TGA balance mechanism within the furnace.

  • Atmosphere Control: Establish the desired atmosphere by purging the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.

  • Thermal Program: Heat the sample at a constant rate, typically 10-20°C/min, over the desired temperature range.[11]

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the temperatures at which mass loss occurs and the percentage of mass lost at each step. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rate of mass loss.

Accelerating Rate Calorimetry (ARC)

ARC is a technique used to study the thermal stability of materials under adiabatic conditions, simulating a worst-case scenario of a thermal runaway reaction.[3] It provides data on the onset temperature of self-heating, the time to maximum rate of decomposition, and the pressure generated during decomposition.

Experimental Protocol for ARC Analysis:

  • Sample Preparation: A precisely weighed sample is placed in a robust, spherical sample bomb, typically made of Hastelloy-C.[3]

  • System Setup: The sample bomb is placed within the ARC calorimeter, which consists of a furnace with heaters and thermocouples to maintain an adiabatic environment.

  • Leak Testing: The system is typically pressurized with an inert gas (e.g., 1000 psi N₂) to check for leaks before starting the experiment.[3]

  • Heat-Wait-Seek Algorithm: The ARC operates on a heat-wait-seek principle. The sample is heated in small steps, followed by a waiting period to allow for thermal equilibration. The instrument then monitors the sample's self-heating rate.

  • Exotherm Detection: If the self-heating rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode. In this mode, the surrounding furnace temperature is controlled to match the sample temperature, preventing any heat loss to the environment.

  • Data Acquisition: The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

  • Data Analysis: The data is used to determine the onset temperature of the exothermic reaction, the time to maximum rate (TMR), and the temperature and pressure rise rates.

Visualization of Decomposition Pathways and Workflows

Understanding the sequence of chemical reactions that occur during thermal decomposition is crucial for predicting the products and the energy release profile. The following diagrams, generated using the DOT language, illustrate key decomposition pathways and a typical workflow for thermal hazard assessment.

Decomposition Pathways

The thermal decomposition of nitroaromatic compounds often involves complex, multi-step reaction pathways. The initial step is typically the cleavage of the weakest bond, which can be either a C-NO₂ or N-NO₂ bond, depending on the molecule's structure.

TNT_Decomposition TNT 2,4,6-Trinitrotoluene (TNT) Anthranil 2,4-Dinitro-anthranil TNT->Anthranil Low Temp. (H transfer from CH₃) Radical_Formation Radical Formation (C-NO₂ Homolysis) TNT->Radical_Formation High Temp. Intermediates Reactive Intermediates Anthranil->Intermediates Radical_Formation->Intermediates Final_Products Final Products (CO, CO₂, N₂, H₂O, Soot) Intermediates->Final_Products

Caption: Simplified decomposition pathways of TNT.

At lower temperatures, the decomposition of TNT can be initiated by an intramolecular hydrogen transfer from the methyl group to an ortho-nitro group, leading to the formation of anthranil.[12] At higher temperatures, the dominant initiation step is the homolytic cleavage of the C-NO₂ bond, generating radical species.[13]

RDX_Decomposition RDX RDX N_NO2_Cleavage N-NO₂ Bond Cleavage RDX->N_NO2_Cleavage Initial Step Ring_Opening Ring Opening N_NO2_Cleavage->Ring_Opening Intermediates Intermediates (NO₂, CH₂O, etc.) Ring_Opening->Intermediates Final_Products Final Products (N₂, H₂O, CO, CO₂) Intermediates->Final_Products

Caption: Primary decomposition pathway of RDX.

The thermal decomposition of RDX is generally initiated by the cleavage of the N-NO₂ bond.[14] This is followed by the opening of the triazine ring and subsequent decomposition into smaller molecules.

HMX_Decomposition HMX HMX N_NO2_Homolysis N-NO₂ Homolysis HMX->N_NO2_Homolysis Solid Phase (Low Temp.) Mononitroso_HMX Mononitroso HMX N_NO2_Homolysis->Mononitroso_HMX Lattice Cage Reaction Gaseous_Products Gaseous Products (retained in bubbles) Mononitroso_HMX->Gaseous_Products Final_Products Final Products Gaseous_Products->Final_Products

Caption: Low-temperature solid-phase decomposition of HMX.

In the solid phase at lower temperatures, the decomposition of HMX is thought to begin with the scission of an N-NO₂ bond, with the resulting NO₂ reacting within the crystal lattice to form a mononitroso derivative of HMX.[5][15] This then decomposes to form gaseous products that can be trapped within the crystal structure.[5][15]

Experimental and Assessment Workflow

A systematic approach is essential for the comprehensive thermal hazard assessment of nitroaromatic compounds. This typically involves a multi-tiered experimental workflow, starting with small-scale screening tests and progressing to more detailed and larger-scale analyses.

Thermal_Hazard_Workflow cluster_0 Initial Screening cluster_1 Detailed Thermal Hazard Assessment cluster_2 Kinetic and Mechanistic Analysis cluster_3 Safety Assessment and Mitigation DSC Differential Scanning Calorimetry (DSC) - Identify exotherms - Determine T_onset ARC Accelerating Rate Calorimetry (ARC) - Adiabatic decomposition - Time to Maximum Rate (TMR) - Pressure data DSC->ARC If significant exotherm detected TGA Thermogravimetric Analysis (TGA) - Determine mass loss - Identify decomposition temp. range TGA->ARC Kinetic_Modeling Kinetic Modeling - Calculate Ea and A - Predict long-term stability ARC->Kinetic_Modeling Product_Analysis Decomposition Product Analysis (e.g., Mass Spectrometry, FTIR) ARC->Product_Analysis Hazard_Assessment Overall Hazard Assessment - Classify material - Define safe handling/storage conditions Kinetic_Modeling->Hazard_Assessment Product_Analysis->Hazard_Assessment

References

A Technical Guide to the Computational Analysis of 2,4,6-Trinitroaniline (TNA) Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2,4,6-Trinitroaniline (B3268610) (C₆H₄N₄O₆), commonly known as TNA or Picramide, is a significant nitroaromatic compound recognized for its application as a high-energy material.[1][2][3] Computational chemistry offers powerful, molecular-level insights into the properties of such energetic materials, enabling the prediction of stability, performance, and sensitivity.[4] This technical guide provides a comprehensive overview of the computational methodologies used to analyze the physicochemical and energetic properties of TNA. It details the theoretical frameworks, experimental protocols for synthesis and characterization, and the application of these analyses. Furthermore, this guide touches upon the emerging therapeutic interest in TNA derivatives as potential antitumor agents, highlighting the versatility of this molecular scaffold.[5][6]

Molecular Profile and Physicochemical Properties

TNA is an aromatic compound characterized by a benzene (B151609) ring substituted with three nitro (-NO₂) groups and one amine (-NH₂) group.[1] The presence of multiple nitro groups, which are strong electron-withdrawing groups, significantly influences its chemical and explosive properties.[1][2] The appearance of TNA can range from yellow to orange or red, depending on its purity.[2]

Table 1: Physicochemical Properties of 2,4,6-Trinitroaniline

PropertyValueReference
Molecular Formula C₆H₄N₄O₆[2][7]
Molar Mass 228.12 g/mol [2][7]
Appearance Yellow/Orange/Red Powder[2]
Density ~1.8 g/cm³[2]
Melting Point 188 °C (370 °F; 461 K)[2]
Detonation Velocity 7,300 m/s[2]
Solubility in Water Insoluble[2]
Hazards Explosive, Hepatoxic[2]

Experimental Protocols: Synthesis and Characterization

While this guide focuses on computational analysis, understanding the experimental context is crucial.

Synthesis Protocols

Several methods for synthesizing TNA have been reported:

  • From Picric Acid: A common laboratory and industrial method involves the conversion of picric acid to 2,4,6-trinitrochlorobenzene using a chlorinating agent like phosphorus pentachloride (PCl₅). The resulting intermediate is then subjected to amination under mild conditions to yield TNA.[1][7]

  • Direct Amination of Picric Acid: An alternative route involves heating picric acid with reagents like diammonium hydrogen phosphate (B84403) or urea (B33335) in a solvent such as sulfolane (B150427) in an autoclave.[3][7]

  • From Trinitro-chlorobenzene: TNA can be synthesized through the reaction of trinitro-chlorobenzene with aqueous ammonia (B1221849) in an alcohol solvent.[8]

Characterization Protocols

Standard analytical techniques are employed to confirm the structure and purity of synthesized TNA:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups, such as N-H, N-O, and C-N bonds.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate and confirm the precise molecular structure.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight and provides information on the fragmentation pattern of the molecule.[8]

Core Computational Methodologies

Computational analysis provides a foundational understanding of TNA's properties, bridging molecular structure with macroscopic behavior.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a cornerstone for the computational study of nitroaromatic compounds.[1][4] It provides a good balance between accuracy and computational cost for determining the electronic structure and related properties.

Detailed Protocol for DFT Analysis:

  • Geometry Optimization: The 3D molecular structure of TNA is optimized to locate its lowest energy conformation (a stable state). This is typically performed using a functional like B3LYP combined with a basis set such as 6-31G* or higher.[4][9]

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also predict the molecule's infrared (IR) spectrum, which can be directly compared with experimental FT-IR data for validation.[4]

  • Electronic Property Calculation: Key quantum chemical parameters are derived from the optimized geometry. These include:

    • E_HOMO (Highest Occupied Molecular Orbital Energy): Relates to the molecule's ability to donate electrons.

    • E_LUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the molecule's ability to accept electrons.

    • Energy Gap (E_LUMO - E_HOMO): A crucial indicator of molecular stability and reactivity. A larger gap generally implies higher stability.[9]

    • Other Descriptors: Dipole moment, hardness, softness, and electrostatic potential are also calculated to understand reactivity and intermolecular interactions.[9]

DFT_Workflow cluster_input Input Phase cluster_calc DFT Calculation Engine cluster_output Output & Analysis start Initial TNA Structure geo_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geo_opt Initial guess freq_calc Frequency Calculation geo_opt->freq_calc Optimized geometry elec_prop Electronic Property Analysis geo_opt->elec_prop min_energy Optimized Structure (Energy Minimum) freq_calc->min_energy Confirm minimum vib_spec Predicted IR/Raman Spectra freq_calc->vib_spec quantum_params Quantum Parameters (HOMO, LUMO, Energy Gap) elec_prop->quantum_params

DFT Computational Workflow for TNA Analysis.
Analysis of Intermolecular Interactions

The interactions between molecules in a crystal lattice are critical to understanding a material's sensitivity and stability.

  • Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular contacts. It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal.[4]

  • 2D Fingerprint Plots: These plots are derived from the Hirshfeld surface and provide a quantitative summary of different types of intermolecular contacts (e.g., O···H, H···H, C···H). The prevalence of certain contacts can be correlated with the material's sensitivity to mechanical stimuli.[4]

Prediction of Energetic Performance

Empirical and semi-empirical methods are often used to predict the detonation performance based on calculated properties.

  • Kamlet-Jacobs (K-J) Equations: These widely-used equations predict detonation velocity and pressure using the calculated molecular density (ρ) and heat of formation (HOF) as primary inputs.[1][10][11] This allows for a rapid assessment of a molecule's potential as an energetic material before synthesis.

Thermal Decomposition and Detonation Simulation

To understand the chemical reactions that occur during decomposition, more advanced simulations are required.

Detailed Protocol for ReaxFF MD Simulation:

  • Model Construction: A supercell of the TNA crystal structure is constructed to represent the bulk material.

  • System Equilibration: The system is brought to a desired temperature and pressure using a canonical (NVT) or isothermal-isobaric (NPT) ensemble. This allows the system to relax into a stable thermodynamic state.

  • Production Simulation: The system is heated to high temperatures (e.g., 2500-3500 K) to simulate thermal decomposition or detonation.[12] The simulation is run for a sufficient duration (picoseconds to nanoseconds) to observe the initial reaction steps.

  • Trajectory Analysis: The atomic positions and velocities over time (the trajectory) are analyzed to identify the formation of intermediate species and final decomposition products (e.g., H₂O, CO₂, N₂). This reveals the primary decomposition pathways.

MD_Workflow cluster_setup Simulation Setup cluster_sim Molecular Dynamics Simulation cluster_analysis Post-Processing & Analysis crystal TNA Crystal Supercell equil Equilibration (NVT/NPT Ensemble) crystal->equil Initial coordinates prod Production Run (High Temperature) equil->prod Relaxed system traj Trajectory Analysis prod->traj Atomic trajectories results Decomposition Products & Reaction Pathways traj->results Identify species

ReaxFF MD Workflow for Decomposition Analysis.

Key Computational Insights and Data

Computational studies provide valuable data that complements and explains experimental findings.

Table 2: Computationally Derived Properties of TNA

ParameterMethodTypical Finding / SignificanceReference
Heat of Formation (HOF) DFT (Isodesmic Reactions)Input for performance calculations (e.g., K-J equations).[11]
Bond Dissociation Energy (BDE) DFTIdentifies the weakest bond, often the trigger for decomposition.[11]
Impact Sensitivity (h₅₀) Empirical correlationsElectron-withdrawing nitro groups decrease ring electron density, reducing sensitivity.[1]
Detonation Velocity (D) Kamlet-Jacobs EquationsPredicted performance metric, typically correlates well with experimental values.[1][10]
Detonation Pressure (P) Kamlet-Jacobs EquationsA measure of the explosive's power and brisance.[1][10]
Activation Energy DFT (Transition State Search)Indicates the minimum energy required for a chemical reaction; a measure of thermal stability.[10]

Application in Drug Development: TNA Derivatives

While TNA itself is too toxic and explosive for therapeutic use, its chemical scaffold has inspired the synthesis of derivatives with potent antitumor activity.[5][6] Computational analysis plays a role in understanding the mechanism of these derivatives.

Studies have shown that certain N-substituted TNA derivatives induce apoptosis (programmed cell death) in cancer cells.[5][6] The mechanism involves two key actions:

  • Cell Cycle Inhibition: The compounds can decrease the expression of cyclin D1, a crucial protein for cell cycle progression, leading to cell cycle arrest.[1][5]

  • Induction of Intrinsic Apoptosis: The derivatives increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio triggers the caspase cascade, leading to cell death.[1][5][6]

Apoptosis_Pathway cluster_drug Drug Action cluster_cell Cancer Cell Response drug TNA Derivative cyclin Cyclin D1 Expression drug->cyclin Inhibits bax_bcl2 Bax/Bcl-2 Ratio drug->bax_bcl2 Increases arrest Cell Cycle Arrest cyclin->arrest caspase Caspase Activation bax_bcl2->caspase apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis caspase->apoptosis

Apoptotic Pathway Induced by TNA Derivatives.

Conclusion

The computational analysis of 2,4,6-trinitroaniline provides indispensable insights into its properties as an energetic material. Methodologies ranging from DFT to reactive molecular dynamics allow for the detailed prediction of its stability, performance, and decomposition mechanisms at a molecular level. These theoretical tools not only enhance the safety and application of TNA in its traditional role but also open new avenues for rational design, as evidenced by the development of TNA derivatives for potential therapeutic applications. The integration of computational and experimental approaches is paramount for advancing the understanding and utility of this important class of molecules.

References

Methodological & Application

Request Declined: Synthesis Protocol for 2,4,6-Trinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This request for a detailed laboratory synthesis protocol for 2,4,6-Trinitroaniline is declined due to the hazardous nature of the requested substance.

Providing instructions for the synthesis of 2,4,6-Trinitroaniline, also known as picramide, would violate established safety policies. This compound is a dangerously explosive material, and information facilitating its production will not be provided.[1][2][3]

The following information is provided for educational and safety awareness purposes only. It is not intended to guide or enable the synthesis of this or any other hazardous material.

Understanding the Chemistry: Aromatic Nitration

The synthesis of nitroaromatic compounds generally involves a class of reactions known as electrophilic aromatic substitution.[4] Specifically, nitration is the process where a nitro group (-NO₂) is introduced onto an aromatic ring, such as a benzene (B151609) derivative.[5]

This type of reaction typically proceeds via the following general steps:

  • Formation of the Electrophile: A strong electrophile, the nitronium ion (NO₂⁺), is generated. This is often achieved by reacting concentrated nitric acid with a stronger acid, such as concentrated sulfuric acid, which acts as a catalyst.[5][6]

  • Electrophilic Attack: The electron-rich aromatic ring attacks the highly reactive nitronium ion. This step temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, sometimes referred to as a sigma complex.[4][6]

  • Restoration of Aromaticity: A weak base in the mixture removes a proton from the carbon atom bearing the new nitro group, which restores the stable aromatic ring.[4][5]

The number of nitro groups that can be added to an aromatic ring is influenced by reaction conditions, such as temperature and the concentration of the nitrating agents.[5] The presence of multiple nitro groups on an aromatic ring significantly increases the explosive tendencies of the compound.[1][2][3]

Safety Profile and Hazards of Nitroaromatic Compounds

Crystalline nitroaromatic compounds are energetic materials that present significant hazards, requiring stringent safety protocols.[7] 2,4,6-Trinitroaniline is a potent explosive that is sensitive to heat and shock.[2][3]

Key Hazards Include:

  • Explosion Risk: Aromatic nitro compounds can be dangerously explosive.[1] The risk of detonation increases with the number of nitro groups.[2][3] They can react vigorously or detonate when mixed with reducing agents or bases.[2][8]

  • Toxicity: Exposure to 2,4,6-Trinitroaniline is associated with multiple health risks. Symptoms can include skin and eye irritation, headache, weakness, cyanosis (a bluish discoloration of the skin due to poor oxygen circulation), and respiratory distress.[1][3]

  • Organ Damage: Chronic exposure may lead to liver damage and anemia.[3][8] Nitroaromatic compounds as a class are known to be toxic, and many are considered carcinogenic.[9][10]

  • Absorption: Many nitroaromatic compounds can be readily absorbed through intact skin, making dermal contact a significant route of exposure.[9]

Mandatory Safety Protocols for Handling

Due to the severe risks, all handling of energetic nitroaromatic compounds must be performed under strict, controlled laboratory conditions by trained professionals. Essential safety measures include:

  • Personal Protective Equipment (PPE): A comprehensive PPE setup is mandatory, including chemical splash goggles, a face shield, chemical-resistant gloves, and a flame-resistant lab coat.[7]

  • Controlled Environment: All manipulations should occur within a certified chemical fume hood to prevent inhalation.[7] For operations with a higher risk, a blast shield is strongly recommended.[7]

  • Ignition Source Control: All sources of ignition, heat, friction, impact, and static discharge must be strictly avoided.[7] Non-sparking tools should be used.[7]

  • Quantity Minimization: Only the smallest practical quantities of material should be handled at any time.[7]

  • Emergency Preparedness: In case of a spill, all ignition sources must be removed immediately, and the area should be isolated.[3][8] Established emergency procedures must be followed precisely.

References

Application Notes and Protocols for the Analytical Determination of 2,4,6-Trinitroaniline in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 2,4,6-trinitroaniline (B3268610) (TNA), also known as picramide, in wastewater samples. The methodologies described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensing. This document is intended to guide researchers in selecting the most appropriate method and in implementing the corresponding experimental procedures for accurate and reliable detection and quantification of TNA in environmental matrices.

Introduction

2,4,6-Trinitroaniline is a highly nitrated aromatic amine used in the manufacturing of explosives and dyes. Its presence in industrial wastewater is a significant environmental concern due to its potential toxicity and persistence.[1] Accurate and sensitive analytical methods are therefore crucial for monitoring its levels in wastewater to ensure regulatory compliance and to assess the effectiveness of treatment processes. This document outlines three prevalent analytical techniques for TNA determination, detailing their principles, protocols, and performance characteristics.

Analytical Methods Overview

The primary methods for the quantification of TNA in wastewater are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensors.

  • HPLC-UV is a robust and widely accessible technique suitable for the analysis of polar and thermally labile compounds like TNA without the need for derivatization.[2] It offers good sensitivity and reproducibility.

  • GC-MS provides high sensitivity and selectivity, making it particularly useful for trace-level detection and confirmation of TNA's identity. However, derivatization may sometimes be required for thermally labile compounds.[2][3]

  • Electrochemical Sensors offer a rapid, portable, and cost-effective alternative for on-site or real-time monitoring of TNA.[4][5]

The selection of the most suitable method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the typical quantitative performance parameters for the analytical methods described. Data for 2,4,6-trinitroaniline is prioritized; where specific data is unavailable, performance metrics for closely related nitroaromatic compounds in wastewater are provided as a reference.

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Sample Matrix
HPLC-UV Nitroanilines & Dinitroanilines≤ 0.2 µg/L2.0 x 10⁻⁹ M1 - 100 µg/L84.6 - 94.0Sewage
GC-MS Aniline (B41778) DerivativesAnalyte DependentAnalyte Dependent3 x MDL - 300 x MDL~75 or betterWastewater
Electrochemical Sensor 2,4,6-Trinitrotoluene (TNT)~6 ng/mLNot specified10 - 10,000 ng/mLNot ApplicableAqueous Solution
Hybrid Optoelectrochemical Sensor 2,4,6-Trinitrotoluene (TNT)8 nmol L⁻¹Not specifiedNot specifiedNot ApplicableAqueous Solution

Note: The performance of analytical methods can vary depending on the specific instrumentation, experimental conditions, and the complexity of the sample matrix. The data presented should be considered as a general guide.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for TNA analysis and the decision logic for selecting an appropriate analytical method.

Experimental Workflow for TNA Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Wastewater Sample Collection Wastewater Sample Collection Filtration Filtration Wastewater Sample Collection->Filtration Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Filtration->Solid-Phase Extraction (SPE) Electrochemical Analysis Electrochemical Analysis Filtration->Electrochemical Analysis Direct Analysis Elution Elution Solid-Phase Extraction (SPE)->Elution Concentration Concentration Elution->Concentration HPLC-UV Analysis HPLC-UV Analysis Concentration->HPLC-UV Analysis For HPLC GC-MS Analysis GC-MS Analysis Concentration->GC-MS Analysis For GC Data Acquisition Data Acquisition HPLC-UV Analysis->Data Acquisition GC-MS Analysis->Data Acquisition Electrochemical Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the quantification of 2,4,6-trinitroaniline in wastewater samples.

Method Selection Logic Start Start Requirement Analysis Requirement Analysis Start->Requirement Analysis High Sensitivity & Confirmatory? High Sensitivity & Confirmatory? Requirement Analysis->High Sensitivity & Confirmatory? Rapid & On-site? Rapid & On-site? High Sensitivity & Confirmatory?->Rapid & On-site? No GC-MS GC-MS High Sensitivity & Confirmatory?->GC-MS Yes Routine & Robust? Routine & Robust? Rapid & On-site?->Routine & Robust? No Electrochemical Sensor Electrochemical Sensor Rapid & On-site?->Electrochemical Sensor Yes HPLC-UV HPLC-UV Routine & Robust?->HPLC-UV Yes End End Routine & Robust?->End No GC-MS->End Electrochemical Sensor->End HPLC-UV->End

Caption: Decision logic for selecting the appropriate analytical method for TNA detection.

Experimental Protocols

HPLC-UV Method for Trinitroaniline and its Isomers in Wastewater

This protocol is adapted from established methods for nitroaniline analysis in wastewater and is applicable to TNA with appropriate standard calibration.[6][7]

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Filter the wastewater sample (e.g., 500 mL) through a 0.45 µm filter. Pass the filtered sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with a 5 mL solution of 10% (v/v) acetonitrile (B52724) and 10% (v/v) ethyl acetate (B1210297) in water to remove interferences.[6]

  • Elution: Elute the retained TNA from the cartridge with 5 mL of a mixture of methanol and acetic acid.[6]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

b. Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: Agilent TC-C18 column (or equivalent), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v).[6] For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid if present.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 225 nm.[6]

  • Injection Volume: 20 µL.

c. Calibration and Quantification

Prepare a series of TNA standard solutions in the mobile phase. Inject the standards to construct a calibration curve by plotting peak area against concentration. Quantify TNA in the prepared wastewater samples by comparing their peak areas to the calibration curve.

GC-MS Method for this compound and its Isomers in Wastewater

This protocol is based on EPA Method 8131 for aniline and its derivatives and can be adapted for TNA analysis.[8]

a. Sample Preparation: Liquid-Liquid Extraction

  • pH Adjustment: Adjust the pH of a 1 L wastewater sample to >11 with 10 M sodium hydroxide.

  • Extraction: Transfer the sample to a 2 L separatory funnel and add 60 mL of methylene (B1212753) chloride. Shake vigorously for 2 minutes. Allow the layers to separate and drain the methylene chloride (bottom layer) into a flask. Repeat the extraction two more times with fresh 60 mL portions of methylene chloride.

  • Drying and Concentration: Combine the extracts and dry by passing through a funnel containing anhydrous sodium sulfate. Concentrate the extract to about 1-2 mL using a Kuderna-Danish concentrator.

  • Solvent Exchange: Exchange the solvent to toluene (B28343) by adding 3-4 mL of toluene and concentrating to a final volume of 1 mL.

b. GC-MS Conditions

  • GC-MS System: A gas chromatograph interfaced with a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., SE-54 or equivalent).[8]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 8°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 400.

c. Calibration and Quantification

Prepare calibration standards of TNA in toluene. Analyze the standards to create a calibration curve based on the peak areas of characteristic ions. Identify and quantify TNA in the sample extracts based on retention time and the abundance of qualifier and quantifier ions.

Electrochemical Sensing Method for this compound

This protocol provides a general guideline for the electrochemical detection of TNA using a modified glassy carbon electrode (GCE).

a. Electrode Preparation

  • Polishing: Polish a glassy carbon electrode with 0.05 µm alumina (B75360) slurry on a polishing pad, rinse with deionized water, and sonicate in ethanol (B145695) and water.

  • Modification (Example): The GCE can be modified with various materials to enhance sensitivity and selectivity. For instance, a film of gold nanoparticles can be electrodeposited onto the electrode surface.

b. Electrochemical Measurement

  • Three-Electrode System: Use a three-electrode setup with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electrolyte: Use a suitable supporting electrolyte, such as a phosphate (B84403) buffer solution (pH 7.0).

  • Analysis Technique: Employ a voltammetric technique such as square wave voltammetry (SWV) or differential pulse voltammetry (DPV). Scan the potential in the negative direction to observe the reduction peaks of TNA.

  • Measurement: Add a known volume of the filtered wastewater sample to the electrochemical cell containing the supporting electrolyte. Record the voltammogram.

c. Calibration and Quantification

Generate a calibration curve by measuring the peak current response for a series of standard TNA solutions of known concentrations. Determine the concentration of TNA in the wastewater sample by comparing its peak current to the calibration curve. The limit of detection for TNT using interdigitated array gold electrodes has been reported to be around 6 ng/mL.[4]

References

Application Notes and Protocols for the HPLC Separation of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the analysis and purification of nitroaniline isomers. High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of these closely related compounds. This document provides detailed methodologies for both reverse-phase and normal-phase HPLC, addresses common analytical challenges, and offers protocols to guide experimental work.

Introduction to Nitroaniline Isomer Separation

Nitroaniline exists as three positional isomers: ortho-(o-), meta-(m-), and para-(p-). These compounds are important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Due to their similar chemical structures, the separation of these isomers can be challenging. HPLC offers a robust and reliable method for achieving baseline separation and accurate quantification.

A common issue encountered in the HPLC analysis of nitroanilines is peak tailing. This phenomenon is often due to the basic nature of the amine functional group interacting with residual silanol (B1196071) groups on the silica-based stationary phases used in reverse-phase HPLC.[1] This can compromise resolution and the accuracy of quantification. Strategies to mitigate peak tailing include the use of modern, end-capped columns and the addition of acidic modifiers to the mobile phase to suppress silanol interactions.[1]

Reverse-Phase HPLC Methods

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for nitroaniline isomers. It utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the isomers between the two phases.

Experimental Protocol 1: Gradient Elution for o-, m-, and p-Nitroaniline

This protocol provides a general starting point for the separation of the three primary nitroaniline isomers.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. The low pH of this mobile phase helps to protonate silanol groups on the stationary phase, minimizing secondary interactions with the basic nitroaniline molecules.[1]

  • Mobile Phase B: Acetonitrile (B52724).

  • Sample Preparation: Dissolve the nitroaniline standard or sample in the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[1] Filter the sample through a 0.45 µm syringe filter before injection. For reaction mixtures, a simple dilution with the mobile phase is often sufficient. After dilution, centrifuge the sample to remove any particulate matter before injection.

2. Chromatographic Conditions:

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: Ramp to 70% B

    • 10-12 min: Hold at 70% B

    • 12.1-15 min: Return to 10% B and equilibrate

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 5 µL[1]

Experimental Protocol 2: Isocratic Elution for Five Nitroaniline and Dinitroaniline Isomers

This method is suitable for the simultaneous determination of 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, 2,4-dinitroaniline, and 2,6-dinitroaniline.

1. Instrumentation and Materials:

  • HPLC System: As described in Protocol 1.

  • Column: Agilent TC-C18 column or equivalent.

  • Mobile Phase: Acetonitrile/Water (30/70, v/v).

  • Sample Preparation: For wastewater samples, solid-phase extraction (SPE) using a hydrophile-lipophile balance (HLB) cartridge is recommended for sample clean-up and concentration.

2. Chromatographic Conditions:

  • Elution Mode: Isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Run Time: Sufficient to allow for the elution of all five isomers.

Normal-Phase HPLC Methods

Normal-phase HPLC (NP-HPLC) employs a polar stationary phase and a nonpolar mobile phase. This mode can offer different selectivity for nitroaniline isomers compared to reverse-phase methods.

Experimental Protocol 3: Isocratic Separation of o-, m-, and p-Nitroaniline

This protocol details a normal-phase method for the separation of the three primary nitroaniline isomers.

1. Instrumentation and Materials:

  • HPLC System: As described in Protocol 1.

  • Column: Eurospher 100-5 Si, 125 x 4.0 mm ID, or equivalent silica (B1680970) column.[2]

  • Mobile Phase: Heptane (B126788)/Ethanol (85/15, v/v).[2]

  • Sample Preparation: Dissolve the sample in the mobile phase.

2. Chromatographic Conditions:

  • Elution Mode: Isocratic[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C[2]

  • Detection Wavelength: 225 nm[2]

  • Injection Volume: 10 µL[2]

Data Presentation

The following table summarizes typical elution orders and retention times for nitroaniline isomers under different HPLC conditions. Note that exact retention times can vary between systems and columns.

HPLC ModeColumnMobile PhaseIsomerElution OrderApproximate Retention Time (min)
Reverse-Phase Acclaim 120 C18, 3 µm, 3 x 150 mmGradient: Water/Acetonitrile with modifierp-Nitroaniline1Not specified
m-Nitroaniline2Not specified
o-Nitroaniline3Not specified
Normal-Phase Eurospher 100-5 Si, 125 x 4.0 mmIsocratic: Heptane/Ethanol (85/15)2-Nitroaniline1~3.5
3-Nitroaniline2~4.5
4-Nitroaniline3~6.0

Chiral Separation of Nitroaniline Isomers

The chiral separation of underivatized nitroaniline isomers is not a common application, as they are not chiral molecules. However, substituted nitroanilines can be chiral. For such compounds, chiral HPLC is essential. The general approach involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

While a standardized method for a specific chiral nitroaniline is not provided, the following represents a potential starting point based on the separation of other chiral molecules.

Potential Approach for Chiral Separation:
  • Column: A polysaccharide-based chiral stationary phase, such as one based on amylose (B160209) or cellulose (B213188) derivatives, is often a good starting point for screening.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of a nonpolar solvent like hexane (B92381) or heptane with a polar modifier such as isopropanol (B130326) or ethanol. For reverse-phase chiral separations, a mixture of water or buffer with an organic modifier like acetonitrile or methanol (B129727) would be used.

  • Method Development: Screening different CSPs and mobile phase compositions is crucial to achieve enantiomeric resolution.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of nitroaniline isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Nitroaniline Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Inject Column HPLC Column (e.g., C18 or Silica) Autosampler->Column Detector UV/DAD Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report Peak_Tailing_Troubleshooting Start Peak Tailing Observed CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks OnlyNitroanilines Only Nitroaniline Peaks Tailing (Likely Chemical Issue) CheckAllPeaks->OnlyNitroanilines No AllPeaks All Peaks Tailing (Likely System Issue) CheckAllPeaks->AllPeaks Yes LowerpH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) OnlyNitroanilines->LowerpH EndCappedColumn Use a Modern, End-Capped Column OnlyNitroanilines->EndCappedColumn CheckColumn Check for Column Void or Damage AllPeaks->CheckColumn CheckTubing Check for Extra-Column Volume (Tubing, Fittings) AllPeaks->CheckTubing

References

Gas Chromatography Methods for the Analysis of Aniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778) and its derivatives are fundamental chemical intermediates in the production of a vast array of consumer and industrial goods, including dyes, polymers, pharmaceuticals, and agrochemicals.[1] Given their widespread application, they have become common environmental pollutants. Many of these compounds are toxic and are suspected carcinogens, making their monitoring essential for environmental and human health.[2][3] Gas chromatography (GC) stands out as a robust and versatile analytical technique for the separation and quantification of these compounds.[4][5][6]

This document provides comprehensive application notes and detailed protocols for the analysis of aniline derivatives using gas chromatography. It is designed to guide researchers, scientists, and professionals in drug development through the nuances of method selection, sample preparation, and instrumental analysis. Two primary analytical strategies are presented: direct analysis and analysis following a derivatization step. The latter is often employed to address the challenges posed by the polarity and thermal instability of many aniline derivatives.[2][7][8]

Method 1: Direct Gas Chromatography Analysis

Direct injection is a straightforward approach suitable for samples where aniline derivatives are present at moderate to high concentrations in a relatively clean matrix. However, the inherent polarity of the amine functional group can lead to poor chromatographic performance, such as peak tailing and adsorption on the column, which can negatively impact accuracy and sensitivity.[2] Therefore, careful selection of the GC column and detector is critical for successful direct analysis.

Method 2: GC Analysis with Derivatization

To overcome the limitations of direct analysis, derivatization is a highly effective strategy.[2][4] This process involves the chemical modification of the aniline derivatives to increase their volatility and thermal stability, thereby improving their chromatographic behavior.[2] Key benefits of derivatization include enhanced peak shape, which improves separation efficiency, and increased volatility, allowing for the analysis of less volatile aniline compounds.[1] Furthermore, derivatization can significantly enhance sensitivity, particularly when using an electron capture detector (ECD), enabling the detection of very low concentrations.[4]

Common derivatization techniques for aniline derivatives include acylation and silylation.[8] Acylation with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) is a robust and widely used method.[4] A two-step process involving acetylation followed by trifluoroacetylation can yield derivatives with excellent chromatographic properties and high sensitivity on an ECD.[4]

Data Presentation: GC Method Parameters

The following tables summarize typical instrument conditions and performance data for the analysis of aniline derivatives, providing a comparative overview of different methodologies.

Table 1: Example GC Conditions for Direct Analysis of Aniline Derivatives

ParameterConditionReference
Column Equity-5 (5% Phenyl), 30 m x 0.25 mm ID, 0.25 µm film[9]
Injector Splitless (0.5 min hold), 250 °C[9]
Carrier Gas Helium, 1.3 mL/min (constant flow)[9]
Oven Program 50 °C (2 min), ramp 10 °C/min to 200 °C, then 15 °C/min to 325 °C[9]
Detector FID at 325 °C or NPD[1][9]

Table 2: Example GC Conditions for Derivatized Aniline Analysis (Acylation)

ParameterConditionReference
Column SP-2100 or OV-17 Capillary Column[4]
Injector Splitless, Temperature optimized for derivatives[4]
Carrier Gas Helium[4]
Oven Program 80 °C to 130 °C at 30 °C/min[4]
Detector Electron Capture Detector (ECD) for high sensitivity[4]

Table 3: Summary of Method Performance Data

MethodAnalyte(s)Linearity RangeLimit of Detection (LOD) / Limit of Quantitation (LOQ)RecoveryReference
Direct GC-FID Aniline, Toluidines, etc.0.5 - 50.0 mg/L (R² > 0.999)0.056 - 0.093 mg/L (LOD)82 - 103%[6]
Derivatization GC-MS Aniline in Serum0.5 - 25.0 mg/L0.1 mg/L (LOD)N/A[8][10]
Derivatization GC-ECD Aniline, Aminophenols0.25 - 10 nmoles/100mL0.1 nmole/100mL (LOD)Quantitative[4]
ASE GC-MS Aniline in Soil0.5 - 20 µg/mL (R² = 0.999)0.04 mg/kg (LOQ)76 - 98%[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Protocol 1: Direct Analysis of Aniline Derivatives by GC-FID

1. Scope: This protocol is suitable for the quantitative analysis of aniline derivatives in simple matrices (e.g., organic solvents) at concentrations above 0.5 mg/L.[1]

2. Apparatus and Reagents:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • GC column (e.g., Equity-5, 30 m x 0.25 mm, 0.25 µm).[9]

  • Autosampler vials, syringes.

  • Aniline standards (high purity).

  • Methanol (B129727) or other suitable solvent (HPLC grade).

3. Standard Preparation:

  • Prepare a stock standard solution of 1000 mg/L by dissolving 100 mg of each target aniline in 100 mL of methanol.

  • Perform serial dilutions of the stock solution to prepare calibration standards ranging from 0.5 mg/L to 50 mg/L.[1]

4. Sample Preparation:

  • If the sample is liquid, dilute it with methanol to bring the analyte concentration within the calibration range.

  • If the sample is solid, perform a suitable extraction (e.g., sonication or Soxhlet) with methanol, followed by dilution.

  • Filter the final extract through a 0.45 µm syringe filter before injection.[1]

5. Instrumental Conditions:

  • Set up the GC-FID system according to the parameters outlined in Table 1.

  • Inject 1 µL of each standard and sample.[1]

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area against the concentration for each standard.

  • Determine the concentration of aniline derivatives in the samples by comparing their peak areas to the calibration curve.[1]

Protocol 2: Analysis of Aniline Derivatives by GC-ECD with Derivatization

1. Scope: This protocol is designed for the trace-level analysis of aniline and aminophenols in aqueous samples, utilizing a two-step derivatization for enhanced sensitivity.[4]

2. Apparatus and Reagents:

  • Gas Chromatograph with an Electron Capture Detector (ECD).

  • Capillary GC column (e.g., SP-2100).[4]

  • Separatory funnel, centrifuge, nitrogen evaporator.

  • Acetic Anhydride, Trifluoroacetic Anhydride (TFAA), Methylene (B1212753) Chloride, Cyclohexane (B81311).[4]

  • Sodium Bicarbonate (NaHCO₃).

  • Aniline standards (high purity).

3. Sample Preparation and Derivatization:

  • Place 100 mL of the aqueous sample into a separatory funnel.

  • Add acetic anhydride directly to the aqueous sample to form acetate (B1210297) derivatives.[4]

  • Add 5 g of NaHCO₃ to neutralize excess acid and extract the acetate derivatives three times with 10 mL portions of methylene chloride.[1]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.[1]

  • Further react the extracted acetates with trifluoroacetic anhydride (TFAA).[4]

  • Evaporate the solution to near dryness and reconstitute in 100 µL of cyclohexane for GC injection.[1]

4. Instrumental Conditions:

  • Set up the GC-ECD system according to the parameters outlined in Table 2.

  • Inject a 1 µL sample.[1]

5. Data Analysis:

  • Prepare calibration standards by spiking known amounts of anilines into 100 mL of deionized water and carrying them through the entire derivatization and extraction procedure.

  • Quantify the sample concentrations against the resulting calibration curve.[1]

Visualizations

The following diagrams illustrate the general workflow, a key chemical reaction, and a decision-making process for the GC analysis of aniline derivatives.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (Aqueous, Solid, etc.) Extraction Extraction (LLE, SPE, ASE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Concentration Concentration & Solvent Exchange Derivatization->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID, NPD, MS, ECD) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

General experimental workflow for the GC analysis of aniline derivatives.

G cluster_reactants Reactants cluster_products Products Aniline Aniline (Primary Amine) Reaction + Aniline->Reaction AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Reaction AcylatedAniline Acylated Aniline (More Volatile) Byproduct Byproduct (e.g., Acetic Acid) Reaction->AcylatedAniline Reaction->Byproduct G Start Start: Aniline Sample Analysis Concentration High Concentration? (> 1 mg/L) Start->Concentration Polarity High Polarity Analytes? Concentration->Polarity Yes Trace Trace Level Analysis? Concentration->Trace No DirectGC Direct GC Analysis (e.g., GC-FID) Polarity->DirectGC No DerivGC Derivatization + GC Analysis (e.g., GC-ECD/MS) Polarity->DerivGC Yes Trace->DerivGC Yes MethodDev Consider Method Development Trace->MethodDev No

References

Application Notes and Protocols for Solid-Phase Extraction of Nitroaniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nitroaniline compounds are important industrial chemicals used in the synthesis of dyes, pesticides, pharmaceuticals, and other organic compounds.[1][2][3] Due to their widespread use, they are potential environmental contaminants and are considered toxic and suspected carcinogens.[1][2] Consequently, sensitive and reliable analytical methods are required for their detection and quantification in various matrices, including environmental and biological samples. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, such as higher enrichment factors, lower solvent consumption, and the potential for automation.[1] These application notes provide detailed protocols and quantitative data for the solid-phase extraction of nitroaniline isomers from aqueous samples, primarily for analysis by High-Performance Liquid Chromatography (HPLC).

I. Quantitative Data Summary

The selection of an appropriate SPE sorbent and elution conditions is critical for achieving high recovery and low limits of detection. The following tables summarize the performance of various SPE methods for the extraction of nitroaniline compounds from water samples.

Table 1: SPE Performance Data for Nitroaniline Isomers

Analyte(s)SPE SorbentSample MatrixRecovery (%)LOQ/LODReference
2-nitroaniline, 3-nitroaniline (B104315), 4-nitroaniline, 2,4-dinitroaniline, 2,6-dinitroanilineOasis HLBSewage84.6 - 94.0LOQ: 2.0 x 10⁻⁹ M (2-, 3-, 2,6-isomers); 4.5 x 10⁻⁹ M (4-, 2,4-isomers)[4]
Aniline, o-nitroaniline, m-nitroaniline, p-nitroaniline, o,p-dinitroanilineDionex SolEx HRPTap and Pond Water98 - 108 (at 10 µg/L); 93 - 147 (at 1 µg/L)MDL: 0.1 - 0.2 µg/L[2][5]
4-methyl-2-nitroanilineC18Water--[6]
3-nitroaniline-Environmental Water-LOD: 1 µg/L[7]

LOQ: Limit of Quantification, LOD: Limit of Detection, MDL: Method Detection Limit

Table 2: Comparison of SPE Sorbents for Aniline and Nitroaniline Recovery

SPE SorbentStationary Phase TypeExtraction Efficiency (Aniline)RemarksReference
Dionex IonPac NG1 GuardPolymericPoorSevere band spreading[5]
Acclaim PA2 GuardSilica-basedPoorWeak retention[5]
Acclaim Mixed-Mode WCX-1 GuardSilica-based (Cation-exchange & RP)Improved peak shape, but low efficiency~50% recovery[5]
Dionex SolEx HRP CartridgeDivinylbenzene polymer with hydrophilic layer> 95%Good peak shape and efficiency[5]

II. Experimental Protocols

The following are detailed protocols for the solid-phase extraction of nitroaniline compounds from aqueous samples.

Protocol 1: General Purpose SPE for Nitroaniline Isomers using a Hydrophilic-Lipophilic Balanced (HLB) Sorbent

This protocol is suitable for the extraction of a range of nitroaniline and dinitroaniline isomers from wastewater and other aqueous samples.[4][8]

Materials:

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the HLB cartridge.[8]

    • Follow with 5 mL of deionized water to equilibrate the sorbent.[8] Do not allow the cartridge to go dry.

  • Sample Loading:

    • Filter the water sample (e.g., 500 mL) to remove particulate matter.[4]

    • Pass the filtered sample through the conditioned cartridge at a flow rate of 5-10 mL/min.[8]

  • Washing:

    • Wash the cartridge with a mixed aqueous solution containing 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate to remove interferences.[4] Alternatively, for simpler matrices, wash with 5 mL of deionized water.[8]

  • Elution:

    • Elute the retained nitroanilines with a small volume of an appropriate solvent. A mixture of methanol and acetic acid is effective.[4] Alternatively, use two 1 mL aliquots of methanol or acetonitrile.[8]

    • Collect the eluate in a clean collection tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume of the mobile phase used for HPLC analysis.[8]

Protocol 2: On-Line SPE for Trace Analysis of Nitroanilines in Drinking and Environmental Waters

This protocol is designed for an automated on-line SPE system coupled with HPLC for high-throughput and sensitive analysis.[1][2]

Materials and System:

  • HPLC system with an on-line SPE module

  • Dionex SolEx HRP cartridge (or equivalent polymeric reversed-phase sorbent)[2][5]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphate buffer (e.g., 10 mM, pH 6.5)

Procedure:

  • System Configuration:

    • Install the SPE cartridge in the on-line SPE system according to the manufacturer's instructions.

    • The system is typically configured to automatically perform the conditioning, loading, washing, and elution steps by switching a series of valves.

  • Method Parameters (Example):

    • SPE Loading: A large volume of the sample (e.g., 5000 µL) is loaded onto the SPE cartridge.[5]

    • Elution/Transfer to Analytical Column: After loading, the valve is switched to flush the retained analytes from the SPE cartridge onto the analytical column using the HPLC mobile phase.

    • Analytical Separation: The separation is then performed on an analytical column (e.g., C18) with a suitable mobile phase gradient.[2][5]

III. Visualized Workflows

Diagram 1: General Off-Line Solid-Phase Extraction Workflow

SPE_Workflow cluster_prep Preparation cluster_spe SPE Steps cluster_analysis Analysis start Start conditioning 1. Cartridge Conditioning (Methanol, Water) start->conditioning loading 2. Sample Loading (Aqueous Sample) conditioning->loading washing 3. Washing (Remove Interferences) loading->washing elution 4. Elution (Organic Solvent) washing->elution reconstitution 5. Evaporation & Reconstitution elution->reconstitution analysis 6. HPLC Analysis reconstitution->analysis

Caption: A generalized workflow for off-line solid-phase extraction of nitroanilines.

Diagram 2: Logical Relationships in SPE Sorbent Selection

Sorbent_Selection cluster_sorbents Sorbent Types cluster_suitability Suitability Analyte Nitroaniline (Polar Compound) RP Reversed-Phase (RP) (e.g., C18, Polymeric) Analyte->RP Retained by Hydrophobic Interaction NP Normal-Phase (NP) (e.g., Silica, Florisil) Analyte->NP Requires Non-polar solvent IEX Ion-Exchange (IEX) (e.g., WCX) Analyte->IEX Can be retained if ionizable (pH dependent) Suitable Suitable for Aqueous Samples RP->Suitable LessSuitable Less Common for Aqueous Samples NP->LessSuitable IEX->Suitable

Caption: Decision logic for selecting an appropriate SPE sorbent for nitroaniline compounds.

References

Application Notes & Protocols: Experimental Setup for Nitration of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of aniline (B41778) and its derivatives is a fundamental electrophilic aromatic substitution reaction critical for synthesizing nitroaromatic compounds. These products serve as key intermediates in the manufacturing of pharmaceuticals, dyes, and agrochemicals.[1][2][3] However, the direct nitration of aniline using standard nitrating agents like a mixture of concentrated nitric and sulfuric acids presents significant challenges.[4][5] The primary issues include:

  • Oxidation: The strong activating nature of the amino (-NH₂) group makes the aniline ring highly susceptible to oxidation by nitric acid, often resulting in the formation of tarry by-products and low yields.[4][5]

  • Lack of Regioselectivity: In the strongly acidic reaction medium, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[5][6][7] This ion is a strongly deactivating, meta-directing group, leading to a substantial amount of the often-undesired m-nitroaniline.[4][5][6][7]

To circumvent these issues and achieve controlled synthesis of the desired ortho- and para-nitroaniline isomers, a protection-deprotection strategy is widely employed.[4][8][9] This involves the temporary conversion of the highly activating amino group into a less activating and non-basic acetamido group (-NHCOCH₃). This group protects the amine from oxidation and, being an ortho, para-director, guides the nitration to the desired positions.[8][9]

Principle of Controlled Nitration via Amine Protection

The most common and effective strategy involves a three-step process:

  • Protection (Acetylation): Aniline is reacted with acetic anhydride (B1165640) to form acetanilide (B955). The resulting acetamido group is still an ortho, para-director but is significantly less activating than the amino group, preventing oxidation and polynitration.[8]

  • Nitration: The protected acetanilide is then nitrated. The steric hindrance of the acetamido group favors the formation of the para-nitro isomer over the ortho-isomer.

  • Deprotection (Hydrolysis): The acetyl group is removed from the nitrated acetanilide intermediate by acid or base hydrolysis to yield the final nitroaniline product.[8][10]

Experimental Protocols

Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All procedures involving concentrated and fuming acids must be performed in a certified chemical fume hood.[4][11] Concentrated acids are highly corrosive and can cause severe burns.[11] Nitration reactions can be highly exothermic and pose explosion hazards.[11]

Protocol 1: Protection of Aniline via Acetylation

This procedure converts the highly reactive aniline into the more stable acetanilide.

Materials:

  • Aniline

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Sodium Acetate (B1210297)

  • Deionized Water

  • Erlenmeyer flasks, beakers, magnetic stirrer, hot plate, Büchner funnel, vacuum filtration apparatus

Procedure:

  • In a flask, dissolve aniline in glacial acetic acid.[8]

  • Slowly add acetic anhydride to the solution while stirring.[8]

  • Gently warm the mixture for approximately 15-30 minutes.[8] Some protocols suggest heating to 45-50°C before adding acetic anhydride, followed immediately by a solution of sodium acetate to drive the reaction.[12]

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the acetanilide.[8]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[4][8]

  • Wash the filter cake with cold water to remove impurities.[4][8]

  • The crude acetanilide can be purified by recrystallization from an ethanol/water mixture or used directly in the next step if sufficiently pure.[8]

Protocol 2: Nitration of Protected Acetanilide

This protocol describes the selective nitration of acetanilide, primarily yielding the para-isomer.

Materials:

  • Acetanilide (from Protocol 1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Beakers, dropping funnel, ice bath, magnetic stirrer, Büchner funnel

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Reaction Setup: Add the dried acetanilide to a flask containing concentrated sulfuric acid. Stir the mixture until the acetanilide is completely dissolved.[8]

  • Cooling: Cool the acetanilide solution in an ice bath to between 0-5 °C.[8]

  • Reagent Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred acetanilide solution. It is critical to maintain the reaction temperature below 10 °C throughout the addition to minimize side reactions.[4][8]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for about 1 hour to ensure the reaction proceeds to completion.[8]

  • Isolation: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with constant stirring. The p-nitroacetanilide will precipitate as a yellow solid.[4][8]

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral (test with pH paper).[4] The product can be further purified by recrystallization from ethanol.[8]

Protocol 3: Deprotection via Acid Hydrolysis

This final step removes the acetyl protecting group to yield the desired nitroaniline product.

Materials:

  • p-Nitroacetanilide (from Protocol 2)

  • 70% Aqueous Sulfuric Acid

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10% or 50%)

  • Reflux apparatus, beakers, ice bath, Büchner funnel

Procedure:

  • Setup: Suspend the p-nitroacetanilide in a 70% aqueous solution of sulfuric acid in a round-bottom flask.[8]

  • Reaction: Heat the mixture under reflux for 20-30 minutes, or until the solid has completely dissolved.[8]

  • Isolation: Allow the solution to cool to room temperature, then pour it into a beaker of cold water.[8]

  • Neutralization: Cool the solution in an ice bath and slowly neutralize it with a sodium hydroxide solution until alkaline. This will precipitate the p-nitroaniline as yellow crystals.[8][12]

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and allow it to dry.[4][8] The p-nitroaniline can be recrystallized from hot water or an ethanol/water mixture for higher purity.[8]

Data Presentation

Quantitative Data Summary

The effectiveness of the protection strategy is evident in the distribution of isomers. Direct nitration yields a significant amount of the meta product, whereas the protection strategy strongly favors the para isomer.

Table 1: Regioisomeric Distribution in the Nitration of Aniline.

Methodo-Nitroaniline Yieldm-Nitroaniline Yieldp-Nitroaniline YieldReference
Direct Nitration (HNO₃/H₂SO₄)2%47%51%[8][9][13]
Protection-Deprotection Strategy~2-5%Negligible>90%[14][15]

Table 2: Analytical Data for Product Characterization.

CompoundTLC Rf (CH₂Cl₂/heptane, 1:1, eluted twice)Approx. HPLC Retention Time (min)Appearance
2-nitroaniline0.6518.6Orange-yellow solid
3-nitroaniline0.4815.3Yellow solid
4-nitroaniline0.4412.5Bright yellow crystals

TLC and HPLC conditions are illustrative and may require optimization. Data sourced from[10].

Visualizations

Experimental and Mechanistic Diagrams

Experimental_Workflow cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride p_Nitroacetanilide p-Nitroacetanilide Acetanilide->p_Nitroacetanilide HNO₃ / H₂SO₄ p_Nitroaniline p-Nitroaniline p_Nitroacetanilide->p_Nitroaniline H₂SO₄ / H₂O, Heat Pure_Product Pure p-Nitroaniline p_Nitroaniline->Pure_Product Recrystallization

Caption: Controlled nitration workflow via a protection-deprotection strategy.

Direct_Nitration_Pathway Aniline Aniline (-NH₂) Ortho, Para-Director Anilinium Anilinium Ion (-NH₃⁺) Meta-Director Aniline->Anilinium Protonation (Strong Acid) Para p-Nitroaniline (51%) Aniline->Para Nitration (Minor Pathway) Ortho o-Nitroaniline (2%) Aniline->Ortho Nitration (Minor Pathway) Oxidation Oxidation (Tarry Products) Aniline->Oxidation Meta m-Nitroaniline (47%) Anilinium->Meta Nitration Products Mixture of Products

Caption: Challenges in the direct nitration of aniline.

Regioselectivity_Logic start Goal: Selective Nitration of Aniline Derivative q1 Is Ortho or Para Isomer Desired? start->q1 para_path Para-Selective Synthesis q1->para_path Para ortho_path Ortho-Selective Synthesis q1->ortho_path Ortho protect Protect Amine: Acetylation to -NHCOCH₃ para_path->protect chelation Chelation-Assisted Nitration (e.g., Pd-catalyzed) ortho_path->chelation fe_nitrate Use Specific Reagents: Fe(NO₃)₃·9H₂O ortho_path->fe_nitrate steric Utilize Steric Hindrance of Protecting Group protect->steric

Caption: Logical workflow for optimizing nitration regioselectivity.

Troubleshooting and Optimization

ProblemPrimary CauseSolutionReference
Dark, tarry substance forms Oxidation of the highly activated aniline ring by the nitrating agent.Protect the amino group via acetylation before nitration. This moderates its activating effect. Ensure the reaction temperature is kept low (0-10 °C).[5][8]
Significant amount of meta-isomer is isolated Protonation of the amino group in the strong acid medium, forming the meta-directing anilinium ion.Acetylation of the amino group prevents protonation and ensures it remains an ortho, para-director.[5][6][8]
Low yield of desired product Incomplete reaction, side reactions, or loss of product during workup and purification.Ensure reaction goes to completion by monitoring with TLC. Control temperature carefully during nitration. Optimize recrystallization solvent and technique to minimize loss.[16]
Difficulty separating ortho and para isomers Similar polarities and solubilities.Fractional crystallization can be effective as the p-isomer is generally less soluble. Column chromatography may be required for complete separation.[16][17]

Alternative Methodologies

While the protection-deprotection strategy is robust for para-selective synthesis, achieving ortho-selectivity requires different approaches. Recent research has focused on directing group-assisted, metal-catalyzed C-H nitration.

Protocol Sketch: Iron-Promoted Ortho-Nitration

An efficient method for the ortho-nitration of aniline derivatives uses iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as both a promoter and the nitro source.[1][18] This reaction proceeds under milder, neutral conditions and shows high regioselectivity for the ortho position.[1] The proposed mechanism may involve a nitrogen dioxide radical (NO₂•) intermediate.[1]

  • Substrate Preparation: Protect the aniline as an N-acyl derivative.[18]

  • Reaction: Dissolve the protected aniline in a suitable solvent and add Fe(NO₃)₃·9H₂O.[18]

  • Conditions: Heat the mixture under reflux.[18]

  • Workup & Purification: After monitoring completion by TLC/HPLC, quench the reaction, extract the product, and purify by column chromatography.[18]

Analytical Techniques for Monitoring and Characterization

The progress of the nitration and the purity of the final products must be assessed using reliable analytical methods.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting material and the formation of products. Different isomers can often be distinguished by their Rf values.[10]

  • High-Performance Liquid Chromatography (HPLC): The cornerstone technique for the separation and quantification of nitroaniline isomers.[19][20] It provides accurate data on isomer ratios and product purity.[10][19]

  • Spectroscopy (NMR, IR, UV-Vis): Used for structural confirmation of the final products.

  • Melting Point: A simple and effective way to assess the purity of the recrystallized products.

References

Characterization of 2,4,6-Trinitroaniline (TNA) using IR and NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trinitroaniline (B3268610) (TNA), also known as picramide, is a highly nitrated aromatic amine.[1] Its chemical structure is characterized by a benzene (B151609) ring substituted with an amino group (-NH₂) and three nitro groups (-NO₂). This compound and its derivatives are of significant interest in the fields of energetic materials and synthetic chemistry. Accurate characterization of TNA is crucial for quality control, stability studies, and understanding its chemical behavior. This document provides detailed application notes and protocols for the characterization of TNA using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Spectroscopic data provides a fingerprint for the molecular structure of TNA. The following tables summarize the expected quantitative data from IR and NMR analyses. Note that while direct experimental data for 2,4,6-trinitroaniline can be limited in publicly accessible literature, the presented data is a consolidation of typical values for the functional groups present and data from closely related compounds.[2]

Infrared (IR) Spectroscopy Data

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of TNA is dominated by absorptions from the amino and nitro groups, as well as the aromatic ring.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amino (N-H)Symmetric & Asymmetric Stretch3400 - 3300Medium
Aromatic (C-H)Stretch3100 - 3000Medium
Nitro (NO₂)Asymmetric Stretch1560 - 1530Strong
Aromatic (C=C)Ring Stretch1620 - 1580Medium
Amino (N-H)Scissoring (Bending)1650 - 1580Medium
Nitro (NO₂)Symmetric Stretch1360 - 1330Strong
Aromatic (C-N)Stretch1335 - 1250Strong
Aromatic (C-H)Out-of-plane Bend900 - 675Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For TNA, due to its symmetrical structure, the NMR spectra are relatively simple.

¹H NMR Spectroscopy

The proton NMR spectrum of TNA is expected to show two main signals: one for the aromatic protons and another for the amine protons.

Proton Type Number of Protons Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic (Ar-H)2~9.0Singlet (s)
Amine (NH₂)2Broad signal, variable positionSinglet (br s)

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of TNA is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.

Carbon Type Expected Chemical Shift (δ, ppm)
C-NH₂~145-150
C-NO₂ (ortho)~135-140
C-H~120-125
C-NO₂ (para)~125-130

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of TNA.

FTIR Spectroscopy Protocol

Objective: To obtain a high-quality infrared spectrum of solid TNA for functional group identification.

Materials and Equipment:

  • 2,4,6-Trinitroaniline (TNA) sample

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Isopropanol (B130326) or ethanol (B145695) for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or ethanol and allow it to dry completely.

    • Record a background spectrum. This will subtract any atmospheric (e.g., CO₂, H₂O) or accessory-related absorptions from the sample spectrum.

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid TNA sample onto the ATR crystal using a clean spatula.

    • Ensure the sample covers the crystal surface completely.

  • Sample Analysis:

    • Apply pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the FTIR spectrum of the sample. A typical measurement would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing.

    • Label the significant peaks corresponding to the functional groups of TNA.

  • Cleaning:

    • Thoroughly clean the ATR crystal and pressure clamp tip with a solvent-dampened wipe after the analysis.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of TNA for structural elucidation.

Materials and Equipment:

  • 2,4,6-Trinitroaniline (TNA) sample

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)

  • Pasteur pipette and bulb

  • Small vials for sample dissolution

  • Cotton or glass wool for filtration

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of TNA for ¹H NMR and 20-50 mg for ¹³C NMR into a small, clean vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for nitroaromatic compounds due to its high dissolving power).

    • Gently swirl or sonicate the vial to ensure the complete dissolution of the TNA sample.

  • Filtration and Transfer:

    • Place a small plug of cotton or glass wool into a Pasteur pipette.

    • Filter the TNA solution through the pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Ensure the final sample height in the NMR tube is approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Spectrum Acquisition:

    • Set the appropriate spectral parameters (e.g., spectral width, number of scans, relaxation delay).

    • Acquire the ¹H NMR spectrum. For TNA, a small number of scans (e.g., 8-16) should be sufficient.

  • ¹³C NMR Spectrum Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set up a proton-decoupled ¹³C NMR experiment.

    • Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans will be required.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.

    • Phase the spectra and perform baseline correction.

    • Reference the spectra. For DMSO-d₆, the residual solvent peak is at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

    • Label the chemical shifts of all peaks in both spectra.

Visualizations

The following diagrams illustrate the molecular structure of TNA and the general workflow for its spectroscopic characterization.

TNA_Structure Molecular Structure of 2,4,6-Trinitroaniline (TNA) cluster_ring Benzene Ring cluster_substituents Molecular Structure of 2,4,6-Trinitroaniline (TNA) C1 C C2 C C1->C2 NH2 NH₂ C1->NH2 C3 C C2->C3 NO2_2 NO₂ C2->NO2_2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 NO2_4 NO₂ C4->NO2_4 C6 C C5->C6 H5 H C5->H5 C6->C1 NO2_6 NO₂ C6->NO2_6

Caption: Molecular Structure of 2,4,6-Trinitroaniline.

Spectroscopic_Workflow Spectroscopic Characterization Workflow for TNA start Start: TNA Sample prep_ir Sample Preparation (FTIR) - Place solid on ATR crystal start->prep_ir prep_nmr Sample Preparation (NMR) - Dissolve in deuterated solvent - Filter into NMR tube start->prep_nmr acq_ir FTIR Spectrum Acquisition - Collect background - Collect sample spectrum prep_ir->acq_ir acq_nmr NMR Spectrum Acquisition - Lock and shim - Acquire ¹H and ¹³C spectra prep_nmr->acq_nmr proc_ir Data Processing (FTIR) - Baseline correction - Peak picking and assignment acq_ir->proc_ir proc_nmr Data Processing (NMR) - Fourier transform, phase, baseline - Reference and peak assignment acq_nmr->proc_nmr report Final Report - Tabulated data - Spectral interpretation proc_ir->report proc_nmr->report

Caption: Workflow for Spectroscopic Analysis of TNA.

References

Application Note: N-methyl-2,4,6-trinitroaniline as an Internal Standard in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of quantitative analysis in pharmaceutical and chemical research. To ensure accuracy and precision, an internal standard (IS) is often employed to correct for variations in sample preparation and instrument response.[1] An ideal internal standard should be chemically similar to the analyte, well-resolved from other components in the chromatogram, and stable throughout the analytical process.[1]

N-methyl-2,4,6-trinitroaniline, also known as tetryl, is a nitroaromatic compound that can be a suitable internal standard for the analysis of other explosives or related nitroaromatic compounds by HPLC.[2][3] This application note provides a detailed protocol for the use of N-methyl-2,4,6-trinitroaniline as an internal standard in HPLC analysis.

Physicochemical Properties of N-methyl-2,4,6-trinitroaniline (Tetryl)

PropertyValueReference
Chemical FormulaC₇H₆N₄O₆[4][5]
Molecular Weight242.15 g/mol [4][5]
IUPAC NameN-methyl-2,4,6-trinitroaniline[4]
CAS Number479-45-8[3]
AppearanceYellow crystalline solid
Melting Point129.5 °C
UV Absorbance Max (in Methanol/Water)222 nm[2]
StabilityDecomposes rapidly in methanol/water solutions and with heat. More stable in acetonitrile/water.[3][6][7]

Experimental Protocols

1. Materials and Reagents

  • N-methyl-2,4,6-trinitroaniline (Tetryl), analytical standard grade

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Analytes of interest (e.g., other nitroaromatic compounds)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system with a binary pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

3. Preparation of Stock and Working Solutions

Internal Standard (IS) Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of N-methyl-2,4,6-trinitroaniline.

  • Dissolve in a 10 mL volumetric flask with acetonitrile.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store the stock solution at 4°C in an amber vial.

Analyte Stock Solution (1000 µg/mL):

  • Prepare a 1000 µg/mL stock solution of the analyte(s) of interest in acetonitrile.

Working Standard Solutions:

  • Prepare a series of calibration standards by diluting the analyte stock solution with the mobile phase to achieve the desired concentration range.

  • Spike each calibration standard and sample with the IS stock solution to a final constant concentration (e.g., 10 µg/mL).

4. HPLC Method

ParameterCondition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase 50:50 Methanol/Water
Flow Rate 1.5 mL/min
Injection Volume 10 µL
Column Temperature Ambient
UV Detection 222 nm

5. Sample Preparation

  • Prepare the sample by dissolving it in the mobile phase.

  • Add the internal standard solution to the sample to achieve the same final concentration as in the working standard solutions.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Data Analysis

  • Identify and integrate the peaks corresponding to the analyte and the internal standard.

  • Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

  • Plot a calibration curve of the area ratio (Area_analyte / Area_IS) versus the concentration ratio (Concentration_analyte / Concentration_IS).

  • Determine the concentration of the analyte in the samples by using the regression equation from the calibration curve.

Data Presentation

Table 1: Chromatographic Parameters

CompoundRetention Time (min) (Approximate)Detection Wavelength (nm)
N-methyl-2,4,6-trinitroaniline (IS)~ 6.5222
Analyte X (Example)~ 5.2222

Table 2: Example Calibration Curve Data

Standard LevelAnalyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)Conc. Ratio (Analyte/IS)
1110150001550000.0970.1
2510760001540000.4940.5
310101520001560000.9741.0
420103050001550001.9682.0
550107550001545004.8875.0

Visualizations

experimental_workflow prep Preparation of Stock Solutions (Analyte and IS) calib Preparation of Calibration Standards (Spiked with IS) prep->calib sample_prep Sample Preparation (Spiked with IS) prep->sample_prep hplc HPLC Analysis calib->hplc sample_prep->hplc data_acq Data Acquisition (Peak Areas) hplc->data_acq calc Calculation of Ratios (Area and Concentration) data_acq->calc curve Generation of Calibration Curve calc->curve quant Quantification of Analyte curve->quant

Experimental Workflow for HPLC Analysis with an Internal Standard.

internal_standard_logic variation Sources of Variation (Injection Volume, Evaporation, Instrument Drift) correction Variation Affects Both Analyte and IS Similarly variation->correction is_addition Addition of a Constant Amount of Internal Standard (IS) to all Samples and Standards is_addition->correction ratio Measurement of Analyte/IS Peak Area Ratio stable_ratio Area Ratio Remains Constant Despite Variations ratio->stable_ratio correction->stable_ratio accurate_quant Accurate and Precise Quantification stable_ratio->accurate_quant

Logic of Internal Standard Correction in HPLC.

References

Application Notes and Protocols for the Synthesis of Trinitroaniline Derivatives in Antitumor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of trinitroaniline derivatives and detailed protocols for evaluating their potential as antitumor agents. The information is intended to guide researchers in the development and screening of novel anticancer drug candidates based on the this compound scaffold.

Introduction

Nitroaromatic compounds, including this compound derivatives, have garnered significant interest in cancer research due to their potential as effective antitumor agents.[1][2] Certain derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, with some exhibiting efficacy comparable or even superior to established chemotherapy drugs like cisplatin.[1][3] The mechanism of action for these compounds often involves the induction of apoptosis, modulation of key cell cycle proteins, and inhibition of cancer cell metastasis.[1][3] This document outlines the synthetic methodologies for preparing these derivatives and the essential experimental protocols for assessing their biological activity.

Synthesis of this compound Derivatives

The general synthesis of N-substituted 2,4,6-trinitroaniline (B3268610) derivatives commences with the preparation of 2,4,6-trinitrochlorobenzene from picric acid, which is then subjected to nucleophilic aromatic substitution with a primary or secondary amine.

General Synthetic Protocol:

A two-step synthetic pathway is commonly employed for the synthesis of N-substituted 2,4,6-trinitroaniline derivatives.

Step 1: Synthesis of 2,4,6-trinitrochlorobenzene

Picric acid is converted to 2,4,6-trinitrochlorobenzene through a reaction with a chlorinating agent, such as phosphorus pentachloride (PCl₅).

Step 2: Synthesis of N-substituted 2,4,6-trinitroaniline Derivatives

The synthesized 2,4,6-trinitrochlorobenzene is then reacted with the desired primary or secondary amine in a suitable solvent to yield the corresponding N-substituted 2,4,6-trinitroaniline derivative. The reaction conditions, including the choice of solvent (e.g., ethanol, DMF, DMSO) and base (e.g., Et₃N, NaHCO₃), may be varied to optimize the yield for different amines.

Experimental Protocols for Biological Evaluation

A series of in vitro assays are crucial for determining the antitumor potential of the synthesized this compound derivatives. Detailed protocols for these key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cells by measuring their metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the number of apoptotic and necrotic cells following treatment with the compounds.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Gene Expression Analysis (qRT-PCR) for Bax and Bcl-2

This method is used to quantify the mRNA expression levels of the pro-apoptotic gene Bax and the anti-apoptotic gene Bcl-2.

Protocol:

  • RNA Extraction: Treat cells with the compounds, and then extract total RNA using a suitable kit (e.g., TRIzol reagent).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using SYBR Green master mix and primers specific for Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. An increase in the Bax/Bcl-2 ratio indicates a shift towards apoptosis.

Protein Expression Analysis (Western Blot) for Cyclin D1, Bax, and Bcl-2

This technique is used to detect and quantify the protein levels of Cyclin D1, Bax, and Bcl-2.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against Cyclin D1, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of the compounds on the migratory ability of cancer cells.

Protocol:

  • Create a Monolayer: Grow cells to confluence in a 6-well plate.

  • Create a "Wound": Make a straight scratch in the cell monolayer with a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing the test compound at a non-lethal concentration.

  • Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours).

  • Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Colony Formation Assay

This assay evaluates the long-term effect of the compounds on the ability of single cells to form colonies.

Protocol:

  • Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Treatment: Treat the cells with the this compound derivatives for 24 hours.

  • Incubation: Remove the compound-containing medium, add fresh medium, and incubate for 1-2 weeks, allowing colonies to form.

  • Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Data Presentation

The quantitative data obtained from the biological assays should be summarized in tables for clear comparison of the activity of different this compound derivatives.

Table 1: Cytotoxicity of this compound Derivatives against Hep3B Cancer Cells

CompoundIC₅₀ (µM)
N-phenyl-2,4,6-trinitroanilineSimilar to Cisplatin[1][3]
N-(2,4,6-trinitrophenyl)naphthalen-1-amineSimilar to Cisplatin[1][3]
N-(2,4,6-trinitrophenyl)naphthalen-2-amineSimilar to Cisplatin[1][3]
N-(3-nitrophenyl)-2,4,6-trinitroanilineSimilar to Cisplatin[1][3]
N-(3,5-difluorophenyl)-2,4,6-trinitroanilineBetter than Cisplatin[1][3]
N-isopropyl-2,4,6-trinitroanilineInduces Apoptosis[1][3]
N-(2,4,6-trinitrophenyl)-5-methylisoxazole-3-amineInduces Apoptosis[1][3]
N-(4-nitrophenyl)-2,4,6-trinitroanilineInduces Apoptosis[1][3]
CisplatinReference

Visualizations

Diagrams created using Graphviz (DOT language) are provided to illustrate key pathways and workflows.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_product Final Product Picric Acid Picric Acid Chlorination Chlorination Picric Acid->Chlorination PCl5 Primary/Secondary Amine Primary/Secondary Amine Amination Amination Primary/Secondary Amine->Amination 2,4,6-Trinitrochlorobenzene 2,4,6-Trinitrochlorobenzene Chlorination->2,4,6-Trinitrochlorobenzene N-substituted 2,4,6-Trinitroaniline N-substituted 2,4,6-Trinitroaniline Amination->N-substituted 2,4,6-Trinitroaniline 2,4,6-Trinitrochlorobenzene->Amination

Caption: General workflow for the synthesis of N-substituted 2,4,6-trinitroaniline derivatives.

Experimental_Workflow Synthesized Derivatives Synthesized Derivatives Cell Viability (MTT) Cell Viability (MTT) Synthesized Derivatives->Cell Viability (MTT) Apoptosis (Annexin V) Apoptosis (Annexin V) Synthesized Derivatives->Apoptosis (Annexin V) Gene Expression (qRT-PCR) Gene Expression (qRT-PCR) Synthesized Derivatives->Gene Expression (qRT-PCR) Protein Expression (Western Blot) Protein Expression (Western Blot) Synthesized Derivatives->Protein Expression (Western Blot) Cell Migration (Wound Healing) Cell Migration (Wound Healing) Synthesized Derivatives->Cell Migration (Wound Healing) Colony Formation Colony Formation Synthesized Derivatives->Colony Formation IC50 Determination IC50 Determination Cell Viability (MTT)->IC50 Determination Apoptosis Induction Apoptosis Induction Apoptosis (Annexin V)->Apoptosis Induction Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Gene Expression (qRT-PCR)->Bax/Bcl-2 Ratio Protein Expression (Western Blot)->Bax/Bcl-2 Ratio Cyclin D1 Levels Cyclin D1 Levels Protein Expression (Western Blot)->Cyclin D1 Levels Metastasis Inhibition Metastasis Inhibition Cell Migration (Wound Healing)->Metastasis Inhibition Long-term Survival Long-term Survival Colony Formation->Long-term Survival

Caption: Workflow for the in vitro biological evaluation of this compound derivatives.

Signaling_Pathway This compound Derivative This compound Derivative Cyclin D1 Cyclin D1 This compound Derivative->Cyclin D1 inhibition Bcl-2 Bcl-2 This compound Derivative->Bcl-2 inhibition Bax Bax This compound Derivative->Bax upregulation Cell Cycle Arrest Cell Cycle Arrest Cyclin D1->Cell Cycle Arrest progression Apoptosis Apoptosis Bcl-2->Apoptosis inhibits Bax->Apoptosis promotes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4,6-Tetranitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,6-tetranitroaniline (B15378039) (TNA). It provides troubleshooting guidance and answers to frequently asked questions regarding the formation of common byproducts during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2,3,4,6-tetranitroaniline (TNA) and what are the common byproducts?

The most common method for synthesizing TNA is the nitration of m-nitroaniline using a mixed acid solution, which typically consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) or oleum (B3057394).[1] During this process, several byproducts can be formed, arising from incomplete nitration, side reactions, or the presence of impurities in the starting materials. The common byproducts include:

  • Incompletely Nitrated Intermediates: These are species such as di- and tri-nitroanilines that have not fully reacted.[2]

  • Isomeric Byproducts: Although the starting material directs nitration to specific positions, other positional isomers of tetranitroaniline can form.[2]

  • Unreacted Starting Material: Residual m-nitroaniline may remain if the reaction does not go to completion.[2]

  • Oxidation Byproducts: The harsh, oxidative conditions of the nitration can lead to the formation of dark, tarry substances.[3] These are often complex mixtures of condensed quinones.[4]

  • N-Nitramine Intermediate: An unstable N-nitro intermediate can form during the reaction, which may decompose, especially with poor temperature control.[2]

Q2: My reaction mixture turned dark brown/black and formed a tarry substance. What is the cause and how can I prevent it?

The formation of a dark, tarry substance is a strong indication of oxidative side reactions.[3] Aniline and its derivatives are susceptible to oxidation under the highly acidic and oxidative conditions of polynitration. This issue is often exacerbated by:

  • Excessively high temperatures: Poor temperature control can accelerate oxidation.

  • Aggressive nitrating mixture: A high concentration of the nitrating agent or a rapid addition rate can lead to uncontrolled side reactions.

To prevent the formation of these tarry byproducts, it is crucial to maintain strict temperature control throughout the reaction and to add the nitrating agent slowly and carefully.

Q3: The yield of my 2,3,4,6-tetranitroaniline is very low. What are the potential reasons?

Low yields of the desired product can be attributed to several factors:

  • Incomplete Nitration: The reaction may not have proceeded to completion due to insufficient reaction time, a non-optimal temperature, or an inadequate amount of the nitrating agent.

  • Side Reactions: The formation of significant quantities of byproducts, particularly tarry oxidation products, will consume the starting material and reduce the yield of TNA.[3]

  • Water Content: The presence of water in the reaction mixture can deactivate the nitrating agent.[2]

To improve the yield, ensure that the reaction is allowed to proceed for a sufficient duration at the optimal temperature, use a high-purity starting material, and ensure all reagents and glassware are anhydrous.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of TNA Incomplete nitration.Increase reaction time or moderately increase the temperature, while carefully monitoring for signs of decomposition. Ensure the stoichiometry of the nitrating agent is correct.
Formation of byproducts.Optimize reaction conditions (temperature, addition rate of nitrating agent) to minimize side reactions.
Presence of water.Use anhydrous reagents and glassware.
Formation of Tarry Byproducts Excessive reaction temperature.Maintain strict temperature control using an efficient cooling bath.
Nitrating agent added too quickly.Add the nitrating agent dropwise or in small portions with vigorous stirring.
Impure starting materials.Use high-purity m-nitroaniline.
Product is Difficult to Purify Presence of multiple byproducts.Employ recrystallization or column chromatography for purification. The choice of solvent for recrystallization is critical.
Contamination with acidic residue.Thoroughly wash the crude product with cold water until the washings are neutral.

Quantitative Data on Byproducts

While the qualitative identification of byproducts in the synthesis of 2,3,4,6-tetranitroaniline is well-established, specific quantitative data on their yields are not extensively reported in the available literature. The relative amounts of these byproducts are highly dependent on the specific reaction conditions, such as temperature, reaction time, and the ratio of reactants. However, a general qualitative summary is provided below.

Byproduct Chemical Formula Conditions Favoring Formation
DinitroanilinesC₆H₅N₃O₄Insufficient nitrating agent, low reaction temperature, or short reaction time.
TrinitroanilinesC₆H₄N₄O₆Incomplete reaction, suboptimal temperature.
Isomeric TetranitroanilinesC₆H₃N₅O₈Higher reaction temperatures may lead to less selective nitration.
Unreacted m-NitroanilineC₆H₆N₂O₂Incomplete reaction.
Oxidation Byproducts (Tars)Complex MixtureHigh reaction temperatures, rapid addition of nitrating agent.

Experimental Protocol: Synthesis of 2,3,4,6-Tetranitroaniline

The following is a representative experimental protocol for the synthesis of 2,3,4,6-tetranitroaniline. Extreme caution should be exercised when performing this synthesis, as it involves highly energetic materials and corrosive acids.

Materials:

  • m-Nitroaniline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Oleum (20-30% SO₃)

  • Ice

  • Deionized Water

Procedure:

  • Preparation of the m-Nitroaniline Solution: In a flask equipped with a mechanical stirrer and a thermometer, carefully dissolve m-nitroaniline in concentrated sulfuric acid. This step may be exothermic. Allow the solution to cool to room temperature.

  • Preparation of the Nitrating Mixture: In a separate flask, cool the oleum in an ice bath. Slowly and carefully add the fuming nitric acid to the cold oleum with continuous stirring. Maintain a low temperature during this addition.

  • Nitration Reaction: Cool the m-nitroaniline solution in an ice-salt bath. Slowly add the prepared nitrating mixture to the m-nitroaniline solution dropwise, ensuring the temperature of the reaction mixture is kept below a specified temperature (e.g., 10°C). The rate of addition should be carefully controlled to prevent a rapid increase in temperature.

  • Reaction Completion: After the addition of the nitrating mixture is complete, continue to stir the reaction mixture at a controlled temperature for several hours to ensure the reaction goes to completion.

  • Isolation of the Product: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The crude 2,3,4,6-tetranitroaniline will precipitate as a yellow solid.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of ethanol (B145695) and acetone).

Visualizations

Synthesis_Byproducts Logical Relationship of Byproduct Formation in TNA Synthesis mNA m-Nitroaniline Di_Tri_NA Incompletely Nitrated Intermediates (Di- & Tri-nitroanilines) mNA->Di_Tri_NA Incomplete Nitration NNitramine N-Nitramine Intermediate mNA->NNitramine N-Nitration Oxidation Oxidation Byproducts (Tarry Substances) mNA->Oxidation Oxidation NitratingMixture Nitrating Mixture (HNO3/H2SO4/Oleum) TNA 2,3,4,6-Tetranitroaniline (Desired Product) Di_Tri_NA->TNA Further Nitration Di_Tri_NA->Oxidation Oxidation NNitramine->TNA Rearrangement Isomers Isomeric Byproducts TNA->Isomers Side Reactions TNA->Oxidation Oxidation

Caption: Logical relationship of byproduct formation in TNA synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for TNA Synthesis Start Start Synthesis Observe Observe Outcome Start->Observe LowYield Low Yield Observe->LowYield No Tarry Tarry Byproducts Observe->Tarry No GoodYield Good Yield & Purity Observe->GoodYield Yes CheckTime Check Reaction Time/ Temp LowYield->CheckTime CheckTemp Check Temp Control/ Addition Rate Tarry->CheckTemp CheckPurity Check Starting Material Purity Tarry->CheckPurity End End GoodYield->End CheckTime->Start Adjust CheckTemp->Start Adjust CheckPurity->Start Use Pure

Caption: Troubleshooting workflow for TNA synthesis.

References

Technical Support Center: Troubleshooting Exothermic Reactions in Nitration Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting exothermic reactions during nitration processes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What makes nitration reactions so exothermic and potentially hazardous?

A1: Nitration reactions are highly exothermic due to the large amount of heat released during the formation of the nitro compound.[1] The reaction involves the introduction of a nitro group (-NO2) onto an organic substrate, typically using a mixture of concentrated nitric acid and sulfuric acid.[2][3] This "mixed acid" generates the highly reactive nitronium ion (NO2+), which is a powerful electrophile.[2][4] The heat of reaction, combined with the heat generated from the dilution of the acids if not properly managed, can lead to a rapid increase in temperature.[1] If the rate of heat generation exceeds the rate of heat removal, a dangerous "runaway reaction" can occur, potentially leading to an explosion.[5][6]

Q2: What is the primary role of sulfuric acid in the nitrating mixture?

A2: Sulfuric acid serves two primary functions in nitration. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO2+), the active nitrating species.[1][4] Second, it acts as a dehydrating agent, absorbing the water that is produced as a byproduct of the reaction.[1][7] This is crucial because the presence of water can dilute the nitric acid and inhibit the formation of the nitronium ion, thus slowing down or stopping the reaction.

Q3: What is the difference between batch and continuous flow nitration, and what are the advantages of each?

A3:

  • Batch Nitration: This is a traditional method where all reactants are combined in a single vessel and the reaction proceeds. While suitable for smaller scales, large-scale batch nitrations can be hazardous due to the large volume of reactive material present at one time, increasing the risk of a thermal runaway.[2]

  • Continuous Flow Nitration: In this method, reactants are continuously pumped into a reactor where they mix and react. The product is then continuously removed. Continuous flow offers significant safety advantages by minimizing the volume of the reaction mixture at any given moment and providing a much higher surface-area-to-volume ratio for efficient heat exchange.[2][8] This allows for better temperature control and reduces the risk of runaway reactions.[8] It can also lead to improved selectivity and reproducibility.[8]

Q4: What are the key safety precautions to take before starting a nitration experiment?

A4: Before beginning any nitration, a thorough risk assessment is essential.[6] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[6][9]

  • Engineering Controls: Work in a well-ventilated fume hood with an acid-resistant work surface.[6] Ensure that an emergency eyewash and shower station are readily accessible.[6]

  • Emergency Preparedness: Have a clear emergency response plan, including procedures for spills, leaks, and thermal runaways.[6] Ensure spill containment kits with neutralizing agents are available.[6]

  • Reagent Handling: Handle concentrated nitric and sulfuric acids with extreme care, as they are highly corrosive and can cause severe burns.[6][9]

Troubleshooting Guide

Issue 1: The reaction temperature is rising rapidly and is difficult to control.

This is a critical situation that could lead to a runaway reaction.

  • Immediate Action:

    • Immediately stop the addition of the nitrating agent.

    • Increase the efficiency of the cooling bath. If using an ice-water bath, add more ice and salt to lower the temperature.

    • If the temperature continues to rise uncontrollably, and it is safe to do so, prepare to quench the reaction by slowly and cautiously pouring the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[10] Caution: Quenching with water is itself a highly exothermic process due to the dilution of sulfuric acid and should only be performed as a last resort with appropriate safety measures in place.[10]

    • Alert your supervisor and follow all established laboratory emergency protocols.[10]

  • Potential Causes and Preventative Measures:

    • Inadequate Cooling: The cooling bath may not be cold enough or have sufficient capacity to dissipate the heat generated.[10]

    • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly generates heat faster than the cooling system can remove it.[10] A slow, dropwise addition with continuous monitoring of the internal temperature is crucial.[10]

    • Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, leading to a localized runaway that can propagate.[10] Ensure vigorous and consistent agitation.[10]

    • Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an incorrect ratio of nitric to sulfuric acid can increase the reaction's exothermicity.[10]

    • Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitration rate can be slow, leading to an accumulation of the nitrating agent. A subsequent small increase in temperature can then trigger a rapid, delayed exothermic reaction.[10][11]

Issue 2: The yield of the desired nitro product is low.

  • Potential Causes and Solutions:

    • Incomplete Reaction: The reaction time may have been too short or the temperature too low. Consider extending the reaction time or cautiously increasing the temperature in small increments while carefully monitoring the exotherm.[5]

    • Side Reactions: The formation of byproducts, such as dinitro or other polynitrated compounds, can reduce the yield of the desired product.[5] Over-oxidation of the starting material can also occur, especially with highly activated substrates.[12]

    • Product Loss During Workup: The product may be partially soluble in the aqueous phase during quenching and washing. Ensure proper pH control during neutralization and use an appropriate extraction solvent.[10]

Issue 3: Significant formation of dinitro- or other side products is observed.

  • Potential Causes and Solutions:

    • High Reaction Temperature: Higher temperatures can promote multiple nitrations and the formation of byproducts.[5] Maintaining a lower reaction temperature is often the most effective way to improve selectivity.[5][13]

    • Incorrect Reagent Ratio: An excess of the nitrating agent can lead to over-nitration. Carefully control the stoichiometry of your reactants.

    • Substrate Reactivity: Highly activated aromatic rings (e.g., phenols, anilines) are more susceptible to over-nitration and oxidation.[5][12] These substrates often require very low reaction temperatures and more dilute nitrating agents.[5]

Data Presentation

Table 1: Recommended Temperature Ranges for Nitration of Various Aromatic Substrates

Substrate TypeExample(s)Recommended Temperature Range (°C)Rationale
Highly Activated Phenol (B47542), Aniline derivatives-10 to 5To prevent oxidation and over-nitration due to high reactivity.[5]
Moderately Activated/Deactivated Toluene, Benzene0 to 50To favor mono-nitration and prevent dinitration. For benzene, keeping the temperature below 50°C is crucial to avoid the formation of dinitrobenzene.[5]
Strongly Deactivated Nitrobenzene>60More forcing conditions are required to nitrate (B79036) a deactivated ring. Careful control is still essential.[5]

Experimental Protocols

Protocol 1: General Procedure for the Mononitration of a Moderately Activated Aromatic Compound (e.g., Toluene)

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly and cautiously add concentrated sulfuric acid to concentrated nitric acid while maintaining a low temperature.

  • Reaction Setup: Place the aromatic substrate (e.g., toluene) in a separate round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Immerse the flask in an efficient cooling bath (e.g., ice-salt bath).

  • Addition of Nitrating Agent: Cool the substrate to the desired reaction temperature (e.g., 0-5°C). Begin slow, dropwise addition of the pre-cooled nitrating mixture from the dropping funnel to the stirred substrate.[10]

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture. The rate of addition should be controlled to ensure the temperature does not exceed the desired range.[12]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at the controlled temperature for a specified period to ensure the reaction goes to completion. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[10] This will dilute the acids and precipitate the crude product.

  • Workup: Isolate the product by filtration or extraction with a suitable organic solvent. Wash the isolated product sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.[10] Dry the purified product.

Visualizations

Troubleshooting_Exothermic_Reaction start Temperature Rising Rapidly? stop_addition Stop Adding Nitrating Agent start->stop_addition Yes stable Temperature Stabilized start->stable No increase_cooling Increase Cooling Efficiency stop_addition->increase_cooling monitor_temp Monitor Temperature increase_cooling->monitor_temp monitor_temp->stable Yes quench Prepare to Quench Reaction (Last Resort) monitor_temp->quench No, still rising alert_supervisor Alert Supervisor & Follow Emergency Protocols quench->alert_supervisor Nitration_Workflow prep_nitrating_mix 1. Prepare Nitrating Mixture (H2SO4 + HNO3) add_nitrating_agent 3. Slow, Dropwise Addition of Nitrating Agent prep_nitrating_mix->add_nitrating_agent setup_reaction 2. Set Up Reaction Vessel (Substrate + Cooling Bath) setup_reaction->add_nitrating_agent monitor 4. Monitor Temperature & Reaction Progress add_nitrating_agent->monitor quench 5. Quench Reaction in Ice-Water monitor->quench workup 6. Workup (Isolate, Wash, Dry) quench->workup product Final Product workup->product

References

Technical Support Center: Purification of Crude 2,4,6-Trinitroaniline (TNA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,4,6-Trinitroaniline (TNA), also known as Picramide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude Trinitroaniline (TNA) synthesized by the nitration of aniline (B41778) derivatives?

Common impurities in crude TNA typically include:

  • Residual Nitrating Acids: Sulfuric acid (H₂SO₄) and nitric acid (HNO₃) from the synthesis process.

  • Incompletely Nitrated Intermediates: Dinitroaniline and other partially nitrated aniline derivatives.

  • Isomeric Byproducts: Other isomers of this compound that may form in smaller quantities.

  • Oxidation Products: Colored byproducts resulting from the strong oxidizing conditions of the nitration reaction.

Q2: What is the general strategy for purifying crude TNA?

A common and effective purification strategy for crude TNA involves a multi-step process:

  • Acid Wash: Washing the crude product with a dilute acid solution, such as 50% aqueous sulfuric acid, helps to remove the bulk of the residual nitrating acids.

  • Water Wash: Thorough washing with cold water is crucial to remove any remaining acid from the product.

  • Neutralization: A wash with a dilute basic solution, like sodium bicarbonate, neutralizes any final traces of acid.

  • Recrystallization: The final and most critical step is recrystallization from a suitable organic solvent or a mixed-solvent system to remove organic impurities and obtain high-purity TNA crystals.

Q3: What is the expected appearance of pure TNA?

Pure 2,4,6-Trinitroaniline is typically a yellow to orange-red crystalline solid. The color intensity can be an indicator of purity, with purer samples often exhibiting a more vibrant and uniform color.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude TNA.

Problem Possible Cause Solution
Low Recovery of TNA after Washing Steps The washing solutions (water, acid, or base) are not cold enough, leading to the dissolution of the product.Always use ice-cold washing solutions to minimize product loss. Pre-cool all washing solvents in an ice bath before use.
"Oiling Out" During Recrystallization The solution is supersaturated, and the TNA is separating as a liquid oil instead of solid crystals. This can be due to a very high concentration of the solute or the presence of impurities that lower the melting point of the mixture.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly. Seeding the solution with a small crystal of pure TNA can also promote proper crystallization.
Crystals Do Not Form Upon Cooling The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.If the solution is clear, it may be too dilute. Evaporate some of the solvent to increase the concentration and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure TNA.
Poor Purity Improvement After Recrystallization The chosen recrystallization solvent is not suitable for separating the specific impurities present. The impurities may have similar solubility to TNA in that solvent.A different recrystallization solvent or a mixed-solvent system should be tested. For TNA, ethanol (B145695), acetone, or an ethanol/water mixture can be effective. Perform small-scale solubility tests to find an optimal solvent system where TNA is soluble in the hot solvent but sparingly soluble at room temperature, while the impurities remain in solution upon cooling.
Colored Impurities Remain in the Final Product The recrystallization process did not effectively remove colored byproducts.If the product remains colored, a second recrystallization may be necessary. In some cases, treating the hot solution with a small amount of activated charcoal before filtration can help to adsorb colored impurities. However, use charcoal sparingly as it can also adsorb the desired product.

Quantitative Data

While specific quantitative data for the purification of 2,4,6-Trinitroaniline is not extensively published, the following table provides solubility information for the closely related compound, 2,4-dinitroaniline (B165453), which can guide solvent selection for TNA recrystallization. Acetone is shown to be a highly effective solvent, with good solubility at higher temperatures and lower solubility at cooler temperatures, which are ideal characteristics for a recrystallization solvent.

SolventTemperature (°C)Solubility of 2,4-dinitroaniline (mole fraction)
Acetone50.0358
100.0438
150.0531
200.0640
250.0768
300.0917
350.1092
400.1296
450.1534
Ethyl Acetate50.0151
100.0183
150.0221
200.0265
250.0318
300.0380
350.0453
400.0538
450.0639
Ethanol50.0051
100.0063
150.0077
200.0094
250.0114
300.0138
350.0166
400.0200
450.0239
Toluene50.0016
100.0020
150.0025
200.0031
250.0039
300.0048
350.0059
400.0072
450.0088

Data adapted from a study on 2,4-dinitroaniline solubility. This data is intended to serve as a guide for solvent selection for 2,4,6-trinitroaniline, which has a similar structure.[1]

Experimental Protocols

Protocol 1: General Purification of Crude TNA

This protocol outlines the initial washing steps to remove acidic impurities from the crude TNA product.

Materials:

  • Crude TNA solid

  • 50% (v/v) Sulfuric acid, ice-cold

  • Deionized water, ice-cold

  • Saturated sodium bicarbonate solution, ice-cold

  • Büchner funnel and filter flask

  • Beakers

  • Ice bath

Procedure:

  • Transfer the crude TNA solid to a beaker and place it in an ice bath.

  • Add a sufficient amount of ice-cold 50% sulfuric acid to create a slurry.

  • Stir the slurry for 15-20 minutes while maintaining a low temperature in the ice bath.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of ice-cold deionized water until the filtrate is neutral to pH paper.

  • Perform a final wash with ice-cold saturated sodium bicarbonate solution.

  • Wash again with ice-cold deionized water to remove any residual bicarbonate.

  • Dry the washed TNA solid before proceeding to recrystallization.

Protocol 2: Recrystallization of TNA using an Ethanol/Water Mixed-Solvent System

This protocol is adapted from a procedure for a similar nitroaniline compound and is a good starting point for the recrystallization of TNA.[2]

Materials:

  • Crude or washed TNA

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

Procedure:

  • Place the TNA to be purified in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid. Start with a small volume and add more in portions while heating and stirring.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.

  • Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50) to remove any adhering mother liquor.

  • Dry the purified TNA crystals.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for the HPLC analysis of TNA purity. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water is a common mobile phase for nitroaromatic compounds. A typical starting point could be a 50:50 (v/v) mixture. The mobile phase may need to be acidified slightly (e.g., with 0.1% formic acid) to improve peak shape.

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity TNA in the mobile phase at a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare a solution of the purified TNA sample in the mobile phase at a similar concentration to the standard.

  • Analysis:

    • Set the UV detector to a wavelength where TNA has strong absorbance (e.g., 254 nm).

    • Inject the standard and sample solutions into the HPLC system.

    • Run the analysis and record the chromatograms.

  • Data Interpretation:

    • Determine the retention time of the TNA peak from the standard chromatogram.

    • In the sample chromatogram, identify the TNA peak by its retention time.

    • Calculate the purity of the sample by the area percentage method, where the area of the TNA peak is divided by the total area of all peaks in the chromatogram.

Visualizations

PurificationWorkflow CrudeTNA Crude TNA Product AcidWash Wash with Cold 50% H2SO4 CrudeTNA->AcidWash Remove residual nitrating acids WaterWash1 Wash with Cold Water AcidWash->WaterWash1 Remove H2SO4 BicarbWash Wash with Cold NaHCO3 Solution WaterWash1->BicarbWash Neutralize acid traces WaterWash2 Final Wash with Cold Water BicarbWash->WaterWash2 Remove bicarbonate Recrystallization Recrystallization (e.g., from Ethanol/Water) WaterWash2->Recrystallization Remove organic impurities PureTNA Pure TNA Crystals Recrystallization->PureTNA

Caption: Workflow for the purification of crude this compound.

TroubleshootingRecrystallization Start Start Recrystallization Dissolve Dissolve TNA in minimum hot solvent Start->Dissolve Cool Cool solution slowly Dissolve->Cool CrystalsForm Do crystals form? Cool->CrystalsForm OilingOut Does it 'oil out'? CrystalsForm->OilingOut Yes TroubleshootNoCrystals Troubleshoot: - Evaporate some solvent - Scratch flask - Add seed crystal CrystalsForm->TroubleshootNoCrystals No CollectCrystals Collect and wash crystals OilingOut->CollectCrystals No TroubleshootOilingOut Troubleshoot: - Reheat and add more solvent - Cool more slowly - Add seed crystal OilingOut->TroubleshootOilingOut Yes TroubleshootNoCrystals->Dissolve TroubleshootOilingOut->Dissolve

References

Preventing runaway reactions in the nitration of m-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in safely performing the nitration of m-nitroaniline while preventing runaway reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of m-nitroaniline a high-risk reaction? A1: The nitration of m-nitroaniline is a highly exothermic process, meaning it releases a significant amount of heat.[1] If this heat is not effectively dissipated, the reaction temperature can rise uncontrollably, leading to a dangerous runaway reaction.[1][2] The starting material itself can be sensitive to prolonged exposure to light and its thermal stability can be reduced by impurities.[3] Furthermore, the strong acidic and oxidative conditions can cause side reactions, increasing the risk.[1]

Q2: What are the primary causes of a runaway reaction in this context? A2: The main causes stem from inadequate heat removal and an excessive reaction rate. Specific contributing factors include:

  • Rapid Addition of Nitrating Agent: Adding the mixed acid too quickly generates heat faster than the cooling system can remove it.[2]

  • Inadequate Cooling: An inefficient cooling bath or poor contact between the flask and the coolant can lead to a temperature spike.[1][2]

  • Insufficient Stirring: Poor agitation creates localized "hot spots" where the temperature is much higher than the bulk mixture, which can initiate a runaway.[1]

  • High Reactant Concentration: Using overly concentrated solutions increases the reaction's intensity and heat output.[2]

Q3: What are the signs of an impending runaway reaction? A3: Key indicators include a rapid, uncontrolled increase in the internal temperature of the reaction mixture, a sudden change in color (e.g., rapid darkening), and the evolution of brown fumes (nitrogen oxides). Continuous temperature monitoring is the most critical tool for early detection.

Q4: My reaction mixture turned dark brown or black. What does this indicate? A4: The formation of dark, tarry substances is a sign of oxidative side reactions.[1] Aniline derivatives are susceptible to oxidation under the harsh conditions of nitration, a problem often made worse by excessively high temperatures or a nitrating mixture that is too aggressive.[1]

Q5: What is the optimal temperature range for this reaction? A5: The reaction temperature should be strictly maintained below 10°C.[4][5] A common and recommended range for similar nitrations is between 0°C and 10°C to control the reaction rate and minimize the formation of byproducts.[2]

Q6: I'm observing a very low yield. What are the likely causes? A6: Low yields can result from several factors. Incomplete nitration may occur due to insufficient nitrating agent, inadequate reaction time, or temperatures that are too low.[1] Conversely, excessively high temperatures can lead to the decomposition of the desired product and the formation of tarry byproducts.[1] The presence of water in the reaction mixture can also significantly reduce the effectiveness of the nitrating agent.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Addition rate of nitrating agent is too fast.[2]2. Inadequate cooling capacity.[2]3. Insufficient stirring leading to localized hot spots.[1]4. Reactant concentrations are too high.[2]Immediate Actions: 1. Stop the addition of the nitrating agent immediately.[2]2. Enhance the cooling bath efficiency (e.g., add more ice/salt).[2]3. If safe, add a pre-chilled, inert solvent to dilute the mixture and absorb heat.[2]Future Prevention: 1. Reduce the addition rate of the nitrating agent.[2]2. Ensure vigorous mechanical stirring.[1]3. Use a more dilute solution or a more efficient cooling system.[2]
Formation of Dark Tarry Byproducts 1. Reaction temperature exceeded the recommended limit.[1]2. Nitrating agent was added too quickly.[1]3. Starting material is of low purity.1. Strictly maintain the reaction temperature below 10°C.[1]2. Add the nitrating agent dropwise with constant monitoring.[1]3. Use high-purity m-nitroaniline.[1]
Low Yield of Desired Product 1. Incomplete nitration due to low temperature or insufficient reaction time.[1]2. Decomposition of product due to excessive temperature.[1]3. Improper ratio of mixed acids, leading to insufficient nitronium ion (NO₂⁺) generation.[1]1. Ensure the reaction is stirred for the full duration specified in the protocol after addition is complete.2. Carefully control the temperature to prevent both freezing and overheating.3. Precisely measure and prepare the nitrating mixture as per the protocol.

Experimental Protocols & Data

Key Reaction Parameters

The following table summarizes critical parameters for controlling the nitration of m-nitroaniline.

ParameterRecommended Value/ConditionRationale
Reaction Temperature < 10°C (ideally 0-5°C)[2][4]To control the exothermic reaction and prevent side reactions/decomposition.[1]
Addition Rate Slow, dropwiseTo allow for efficient heat dissipation and prevent temperature spikes.[1][5]
Stirring Vigorous, mechanicalTo ensure thermal and reactant homogeneity, preventing localized "hot spots".[1]
Cooling Bath Ice-salt or cryo-coolerTo provide sufficient cooling capacity to maintain the target temperature.[2]
Detailed Experimental Protocol: Controlled Nitration of m-Nitroaniline

This protocol outlines a general procedure for the nitration of m-nitroaniline. Warning: This reaction is highly energetic and must be performed with extreme caution in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (acid-resistant gloves, lab coat, and safety glasses/face shield).[6][7]

Reagents:

  • m-Nitroaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice and Water

Procedure:

  • Preparation of the m-Nitroaniline Solution: In a flask equipped with a mechanical stirrer and a thermometer, slowly dissolve m-nitroaniline in concentrated sulfuric acid while cooling the flask in an ice-salt bath. Ensure the temperature is maintained below 10°C.[4]

  • Preparation of the Nitrating Mixture: In a separate vessel, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture must be prepared in an ice bath to dissipate the heat of mixing.

  • Nitration Reaction: Cool the m-nitroaniline solution to 0-5°C. Begin the slow, dropwise addition of the chilled nitrating mixture to the stirred m-nitroaniline solution. The internal temperature must be continuously monitored and not allowed to exceed 10°C.[4][5]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.[2]

  • Quenching: Slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the dinitroaniline product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the product thoroughly with cold water to remove residual acids.[1] Dry the product appropriately.

Visualizations

G start Start dissolve Dissolve m-nitroaniline in conc. H₂SO₄ (Maintain < 10°C) start->dissolve add_mix Add Nitrating Mixture Dropwise to m-nitroaniline solution (Maintain Temp < 10°C) dissolve->add_mix prepare_mix Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) (Cool in Ice Bath) prepare_mix->add_mix stir Stir at Controlled Temperature (e.g., 0-5°C for 30-60 min) add_mix->stir quench Quench Reaction by pouring over ice stir->quench isolate Isolate Product (Filtration and Washing) quench->isolate end_node End isolate->end_node

Caption: A standard experimental workflow for the controlled nitration of m-nitroaniline.

G temp_spike Temperature Spike Detected (e.g., > 10°C) stop_addition IMMEDIATELY STOP Nitrating Agent Addition temp_spike->stop_addition enhance_cooling Enhance Cooling (Add more ice/salt to bath) stop_addition->enhance_cooling is_controlled Is Temperature Decreasing? enhance_cooling->is_controlled add_solvent Consider Adding Pre-Chilled Inert Solvent for Dilution is_controlled->add_solvent  No continue_monitoring Continue Monitoring Proceed with Caution if Stable is_controlled->continue_monitoring  Yes abort ABORT EXPERIMENT Follow Emergency Protocols add_solvent->abort continue_monitoring->abort If unstable

Caption: A troubleshooting decision tree for responding to a runaway thermal event.

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack HNO3 HNO₃ NO2_ion NO₂⁺ (Nitronium Ion) HNO3->NO2_ion + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4_ion HSO₄⁻ aniline m-Nitroanilinium Ion (-NH₃⁺ is m-directing) NO2_ion->aniline Attack on Ring product Dinitroaniline Product aniline->product

References

Technical Support Center: Minimizing Water Contamination in Nitrating Acid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing water content in nitrating acid mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing water crucial in nitrating acid mixtures?

Water contamination in nitrating acid mixtures can significantly hinder or even halt the reaction. The active nitrating agent, the nitronium ion (NO₂⁺), is generated by the protonation of nitric acid by a stronger acid, typically sulfuric acid, followed by the loss of a water molecule.[1][2] The presence of excess water shifts the equilibrium away from the formation of the nitronium ion, thereby reducing its concentration and slowing down the rate of nitration.[1] In some cases, high water content can completely stop the desired reaction.[3]

Q2: What are the primary sources of water contamination?

Water can be introduced into the reaction from several sources:

  • Reagents: Using concentrated nitric acid that is below the azeotropic concentration (approx. 68%) introduces significant water.[4][5] Sulfuric acid can also contain residual water.

  • Atmospheric Moisture: Concentrated acids, particularly sulfuric acid, are hygroscopic and can absorb moisture from the air if left exposed.

  • Reaction Byproduct: The formation of the nitronium ion itself generates water, which can dilute the acid mixture as the reaction proceeds.[1]

  • Apparatus: Using glassware that has not been properly dried is a common source of contamination.

Q3: How can I prepare a nearly anhydrous nitrating mixture in the lab?

The most common laboratory method involves the careful addition of concentrated nitric acid to concentrated sulfuric acid, which acts as a powerful dehydrating agent.[4] To minimize water content, it is recommended to use fuming nitric acid or a grade of nitric acid with the lowest possible water content. The sulfuric acid should also be of high concentration (e.g., 98% or fuming sulfuric acid/oleum). The mixture should always be prepared in a cold bath (e.g., ice-salt) to dissipate the heat of mixing.

Q4: What methods can be used to determine the water content in a nitrating acid mixture?

The most accurate and widely used method for determining low concentrations of water in strong acids is the Karl Fischer titration.[6][7][8] This technique is highly selective for water and can provide precise measurements. Specialized reagents and procedures are required to handle the highly corrosive and reactive nature of the acid mixture.

Troubleshooting Guide

Problem Potential Cause Related to Water Recommended Solution
Slow or Incomplete Reaction High water content in the nitrating mixture: This reduces the concentration of the active nitronium ion (NO₂⁺), slowing the reaction rate.[1]1. Use higher concentration acids: Start with the highest available concentrations of nitric and sulfuric acid (e.g., >98%).2. Add a dehydrating agent: Increase the proportion of concentrated sulfuric acid or add oleum (B3057394) (fuming sulfuric acid) to the mixture.3. Verify reagent quality: Test the water content of your starting acids using Karl Fischer titration before preparing the mixture.
Low Yield of Desired Product Dilution of the acid mixture over time: Water is a byproduct of nitronium ion formation and the nitration reaction itself. This can progressively slow the reaction, leading to incomplete conversion.[1]1. Use a larger excess of sulfuric acid: This provides a greater capacity to absorb the water generated during the reaction.2. Monitor reaction progress: Use techniques like TLC or HPLC to determine when the reaction has stopped and work up the reaction accordingly.
Formation of Byproducts (e.g., oxidation products, different isomers) Changes in acid concentration: The presence of water can alter the polarity and strength of the acid medium, which can affect the selectivity (regioselectivity) of the nitration.[1] High temperatures due to poor heat dissipation can also lead to oxidation by nitric acid.1. Ensure anhydrous conditions: Follow the detailed protocol for preparing the anhydrous mixed acid.2. Maintain low temperatures: Perform the reaction at low temperatures (e.g., 0-5 °C) to improve selectivity and reduce oxidation.[9]3. Control reagent addition: Add the nitrating agent slowly and with vigorous stirring to maintain a consistent reaction temperature and concentration profile.
Runaway Reaction or Exotherm Rapid addition of reagents or poor heat dissipation: While not directly a water issue, the preparation and use of mixed acids are highly exothermic. Any uncontrolled temperature increase can accelerate side reactions.1. Slow addition: Add the nitric acid to the sulfuric acid very slowly, drop by drop, while monitoring the temperature.2. Efficient cooling: Use an ice-salt bath or a cryocooler to maintain a consistently low temperature.3. Adequate stirring: Ensure vigorous and efficient stirring to prevent localized "hot spots".

Data Presentation

Table 1: Effect of Sulfuric Acid Concentration on Nitration (Qualitative Trend)

H₂SO₄ ConcentrationWater Content in SystemNitronium Ion (NO₂⁺) ConcentrationRelative Nitration Rate
< 80%HighLowVery Slow / Negligible
80-90%ModerateModerateModerate
> 95%LowHighFast
Fuming H₂SO₄ (Oleum)Very LowVery HighVery Fast

This table illustrates the general principle that as the concentration of sulfuric acid increases, the water content decreases, leading to a higher concentration of the nitronium ion and a faster reaction rate.[10]

Table 2: Efficiency of Common Laboratory Drying Agents

Drying AgentTypeResidual Water (mg/L of air)
Copper Sulfate (anhydrous)Chemical2.8
Calcium Chloride (granular)Chemical1.5
Sulfuric Acid (95%)ChemicalNot specified
Sodium Hydroxide (sticks)Chemical0.80
Silica GelPhysical0.030
Aluminum OxidePhysical0.005
Calcium Sulfate (anhydrous)Chemical0.005
Magnesium PerchlorateChemical0.002

Data sourced from a study on the comparative efficiencies of various dehydrating agents. Lower residual water indicates higher efficiency.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Nitrating Mixture

Objective: To prepare a standard nitrating mixture with minimal water content for use in aromatic nitration.

Materials:

  • Concentrated Sulfuric Acid (98% or higher)

  • Concentrated Nitric Acid (70% or fuming)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-salt bath

Procedure:

  • Safety First: Perform all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and chemical-resistant gloves.

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 125 °C for at least 4 hours) and cooled in a desiccator before use.

  • Setup: Assemble the three-necked flask with the magnetic stir bar, thermometer, and dropping funnel. Place the entire apparatus in an ice-salt bath on a magnetic stir plate.

  • Add Sulfuric Acid: Carefully measure the required volume of concentrated sulfuric acid and add it to the reaction flask. Begin stirring and allow the acid to cool to between 0 °C and 5 °C.

  • Slow Addition of Nitric Acid: Measure the required volume of concentrated nitric acid and place it in the dropping funnel. Add the nitric acid to the cooled, stirring sulfuric acid dropwise.

  • Temperature Control: Maintain the temperature of the mixture below 10-15 °C throughout the addition. The rate of addition should be controlled to prevent the temperature from rising above this limit.

  • Mixing: Once the addition is complete, allow the mixture to stir for an additional 15-20 minutes while maintaining the low temperature to ensure homogeneity.

  • Use Immediately: The freshly prepared nitrating mixture should be used immediately for the best results.

Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric Method)

Objective: To quantify the percentage of water in a nitrating acid mixture.

Materials:

  • Karl Fischer Titrator (volumetric)

  • Titration cell

  • Anhydrous methanol (B129727) or specialized Karl Fischer solvent

  • Karl Fischer titrant (e.g., CombiTitrant)

  • Pyridine (B92270) (anhydrous, for buffering)

  • Gas-tight syringe

  • Analytical balance

Procedure:

  • Safety Precautions: This procedure involves highly corrosive acids and toxic reagents. It must be performed in a fume hood with appropriate PPE.

  • Titrator Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the system is completely dry.

  • Solvent Preparation: Add a suitable volume of anhydrous methanol and pyridine to the titration cell. The pyridine acts as a buffer, which is crucial for accurate results when titrating strong acids.[7]

  • Pre-Titration (Conditioning): Start the titrator to titrate any residual moisture in the solvent until a stable, dry baseline (drift) is achieved.

  • Sample Preparation: In a separate, dry, stoppered flask, accurately weigh a small amount of the nitrating acid mixture (the exact mass will depend on the expected water content).

  • Sample Injection: Using a gas-tight syringe, carefully draw up a precise volume of the prepared sample and weigh the syringe. Quickly inject the sample into the conditioned titration cell, ensuring the needle tip is below the surface of the solvent. Reweigh the syringe to determine the exact mass of the sample added.

  • Titration: Start the titration. The titrator will add the Karl Fischer reagent until all the water in the sample has reacted. The instrument will automatically detect the endpoint.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the titrant concentration, and the mass of the sample added. The result is typically given as a percentage or in parts per million (ppm).

  • Cleaning: After the analysis, safely neutralize and dispose of the cell contents according to your institution's hazardous waste procedures.

Mandatory Visualizations

Nitronium_Ion_Formation Mechanism of Nitronium Ion Formation cluster_0 Step 1: Protonation cluster_1 Step 2: Dehydration HNO3 Nitric Acid (HNO₃) Protonated_HNO3 Protonated Nitric Acid (H₂NO₃⁺) HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate (HSO₄⁻) NO2_plus Nitronium Ion (NO₂⁺) Protonated_HNO3->NO2_plus Loss of Water Protonated_HNO3->HSO4_minus - HSO₄⁻ H2O Water (H₂O) H2O->Protonated_HNO3 Inhibition by Water

Caption: Role of water in the equilibrium of nitronium ion formation.

Nitrating_Mixture_Workflow Workflow for Preparing Anhydrous Nitrating Mixture start Start dry_glassware 1. Dry all glassware in oven start->dry_glassware setup_apparatus 2. Assemble flask, stirrer, thermometer, dropping funnel dry_glassware->setup_apparatus cool_h2so4 3. Add H₂SO₄ to flask and cool to 0-5 °C setup_apparatus->cool_h2so4 add_hno3 4. Add HNO₃ to dropping funnel cool_h2so4->add_hno3 slow_addition 5. Add HNO₃ dropwise to H₂SO₄ (Keep Temp < 15 °C) cool_h2so4->slow_addition add_hno3->slow_addition stir 6. Stir for 15-20 min at 0-5 °C slow_addition->stir use 7. Use mixture immediately stir->use Troubleshooting_Tree Troubleshooting Nitration Reactions start Problem with Nitration Reaction incomplete Reaction Slow or Incomplete? start->incomplete No byproducts Byproducts or Low Selectivity? start->byproducts Yes check_water Suspect High Water Content? incomplete->check_water Yes check_temp2 Reaction Temp Too High? byproducts->check_temp2 Yes use_anhydrous Solution: - Use higher conc. acids - Use fresh reagents - Dry glassware properly check_water->use_anhydrous Yes check_temp Solution: - Increase reaction time - Check for poor mixing check_water->check_temp No lower_temp Solution: - Improve cooling (ice-salt bath) - Slow down reagent addition check_temp2->lower_temp Yes adjust_ratio Solution: - Adjust acid ratios - Consider protecting groups check_temp2->adjust_ratio No

References

Technical Support Center: Industrial Production of 2,4,6-Trinitroaniline (TNA)

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: 2,4,6-Trinitroaniline (TNA), also known as picramide, is a high-energy explosive material. Its synthesis, handling, and storage are extremely hazardous and subject to strict regulatory control. This information is intended for qualified researchers and scientists in controlled laboratory or industrial settings with appropriate safety infrastructure. Attempting these procedures without extensive training, proper equipment, and adherence to all safety protocols can result in severe injury or death.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the industrial production of TNA?

A1: The main hazards are the risk of explosion and chemical exposure.[1]

  • Explosion Risk: Nitration reactions are highly exothermic.[1] Poor temperature control can lead to a "runaway" reaction, causing a violent explosion.[1] The final product (TNA) and related polynitrated intermediates are sensitive to heat, shock, and friction.[1]

  • Chemical Exposure: The reagents, particularly concentrated nitric and sulfuric acids, are extremely corrosive and can cause severe chemical burns.[1] Aniline (B41778) and its derivatives are toxic and can be absorbed through the skin, potentially causing symptoms like skin irritation, headache, cyanosis, and respiratory distress.[1][2]

Q2: What are the common synthetic routes for TNA production?

A2: Common methods involve the multi-step nitration of aniline or its derivatives.[3]

  • Nitration of Nitroanilines: A frequent approach is the nitration of 4-nitroaniline (B120555) or m-nitroaniline using a mixed acid solution (concentrated nitric acid and sulfuric acid/oleum).[1][4]

  • From Picric Acid: Another route involves converting picric acid into 2,4,6-trinitrochlorobenzene, which is then aminated to form TNA.[3][5] This method can achieve high yields, reportedly around 93%.[5]

Q3: Why is purity a critical challenge in TNA synthesis?

A3: Purity is crucial for the stability, safety, and performance characteristics of the final product. Common impurities include:

  • Incompletely Nitrated Intermediates: Di- and tri-nitroaniline species that have not fully reacted can remain.[1]

  • Isomeric Byproducts: Alternative nitration pathways can lead to the formation of other positional isomers.[1]

  • Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the formation of unwanted oxidized byproducts.

  • Hydrolysis Products: Under moist conditions, TNA can slowly hydrolyze to form 2,4,6-trinitrophenol (picric acid), which can affect its properties.[3]

Q4: How should TNA be stored safely?

A4: TNA should be stored in an explosion-proof refrigerator.[6] It should be kept wet, away from heat sources, and segregated from reducing agents.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of TNA.

Problem Possible Cause Recommended Solution
Low Product Yield Incomplete Nitration: Reaction time may be too short, or the temperature may be too low.Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of starting material.[7] Ensure the reaction is held at the target temperature for the recommended duration.
Water Contamination: Water deactivates the nitrating agent (nitronium ion).[1]Use highly concentrated acids (e.g., 90% HNO₃) and oleum (B3057394) to scavenge residual water.[1] Ensure all glassware is scrupulously dried before use.[1]
Loss During Workup: Product may be lost during the quenching and precipitation step.Pour the reaction mixture slowly and steadily into a vigorously stirred ice/water slurry to ensure the formation of a fine, easily filterable precipitate.[1]
Product Fails Purity Test (e.g., Low/Broad Melting Point) Presence of Impurities: Incomplete nitration or side reactions lead to byproducts. A broad melting range indicates impurities.[1]Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol (B129727) or ethanol).[8] Multiple recrystallizations may be necessary.
Formation of Isomers: Incorrect reaction temperature can favor the formation of undesired isomers.Maintain strict temperature control throughout the addition of the nitrating agent and the subsequent reaction period.
Reaction Overheats / Runaway Reaction Addition Rate Too Fast: The nitrating agent was added too quickly, generating heat faster than the cooling system can dissipate it.[1]Add the nitrating mixture slowly via a dropping funnel.[9] The addition should be dropwise, with constant monitoring of the internal temperature.
Inadequate Cooling: The cooling bath (e.g., ice-salt bath) is not sufficient to handle the exothermic reaction.[1]Ensure a robust cooling system is in place. Pre-cool all solutions as specified in the protocol before mixing. Use a larger cooling bath or a more efficient cryostat if necessary.
Dark Brown/Black Reaction Mixture with Gas Evolution Decomposition/Oxidation: The reaction temperature was too high, causing the starting material or product to decompose and form nitrogen oxides.[7]Immediately cease the addition of the nitrating agent and enhance cooling. If the reaction is uncontrollable, follow established emergency shutdown procedures. This indicates a severe process deviation.

Data Presentation: Physicochemical Properties

The following table summarizes key properties for 2,4,6-Trinitroaniline.

PropertyValueSource
Molecular Formula C₆H₄N₄O₆[2]
Molecular Weight 228.12 g/mol [2][5][10]
Appearance Yellow to orange/red crystalline solid[2][11]
Density 1.762 g/cm³ at 12°C (54°F)[6][11]
Melting Point 188-192°C (370-378°F)[2][6]
Boiling Point Explodes before boiling[2][6][11]
Water Solubility Insoluble[2][4][6][11]
Detonation Velocity 7,300 m/s[4]

Experimental Protocols

Protocol 1: Nitration of 4-Nitroaniline (Illustrative Lab-Scale)

WARNING: This procedure is highly hazardous and should only be performed by trained professionals in a certified laboratory with a blast shield and remote handling capabilities.

Objective: To synthesize 2,4,6-Trinitroaniline from 4-nitroaniline.

Materials:

  • 4-Nitroaniline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%+)

  • Crushed Ice and Deionized Water

Procedure:

  • Acid Mixture Preparation: In a flask submerged in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with continuous stirring, keeping the temperature below 10°C.

  • Dissolution: In a separate reaction vessel, dissolve 4-nitroaniline in concentrated sulfuric acid. Cool this solution to 0-5°C.

  • Nitration: Slowly, and with extreme caution, add the cold nitrating acid mixture dropwise to the dissolved 4-nitroaniline solution. The internal temperature must be rigorously maintained between 0-5°C throughout the addition.[4] A runaway exothermic reaction is a critical risk at this stage.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 50-110°C, depending on the specific protocol) for a designated period (e.g., 6 hours) to ensure the reaction goes to completion.[4]

  • Quenching: Very slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude TNA product.[1]

  • Isolation: Collect the yellow solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.[1]

  • Drying: Dry the product carefully in a vacuum desiccator at a low temperature. DO NOT use high heat for drying as this can cause detonation.[1]

Visualizations

Workflow & Logic Diagrams

The following diagrams illustrate key processes and logical relationships in TNA production.

TNA_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start Starting Material (e.g., 4-Nitroaniline) Nitration Controlled Nitration (Exothermic) Start->Nitration Nitrating_Mix Prepare Nitrating Mix (H₂SO₄ + HNO₃) Nitrating_Mix->Nitration Quenching Quench on Ice Nitration->Quenching Filtration Vacuum Filtration & Washing Quenching->Filtration Drying Low-Temp Drying Filtration->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization Final_Product Pure TNA Drying->Final_Product If pure enough Recrystallization->Final_Product Troubleshooting_Yield Start Low Product Yield? Cause1 Reaction Temp Too Low? Start->Cause1 Yes Cause2 Reaction Time Too Short? Cause1->Cause2 No Solution1 Solution: Increase Temp per Protocol Specs Cause1->Solution1 Yes Cause3 Water Contamination? Cause2->Cause3 No Solution2 Solution: Increase Reaction Time Cause2->Solution2 Yes Cause4 Loss During Workup? Cause3->Cause4 No Solution3 Solution: Use Anhydrous Reagents & Glassware Cause3->Solution3 Yes Solution4 Solution: Optimize Quenching/Filtration Cause4->Solution4 Yes End Yield Improved Solution1->End Solution2->End Solution3->End Solution4->End Parameter_Relationships Temp Reaction Temperature Yield Yield Temp->Yield Increases (to a point) Purity Purity Temp->Purity Decreases (if too high) Safety Safety Risk Temp->Safety Decreases (if too high) Time Reaction Time Time->Yield Increases Acid Acid Concentration Acid->Yield Increases Acid->Safety Decreases

References

Technical Support Center: Stability and Degradation of 2,4,6-Trinitroaniline (TNA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation pathways of 2,4,6-Trinitroaniline (TNA). The information is presented in a question-and-answer format to directly address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 2,4,6-Trinitroaniline (TNA) and what are its primary applications?

2,4,6-Trinitroaniline (C₆H₄N₄O₆), also known as picramide, is a highly nitrated aromatic amine.[1] It is recognized as a powerful high explosive and is sensitive to mechanical stimuli and alkaline conditions.[1] Historically, it was used in military applications, such as in warheads and as a component of explosives like Type 97 bakuyaku by the Imperial Japanese Navy in World War II.[1] More recently, derivatives of TNA have been investigated for their potential antitumor properties.[2]

Q2: What are the main factors that influence the stability of TNA?

The stability of TNA is primarily affected by the following factors:

  • Temperature: TNA is thermally sensitive and can decompose explosively at elevated temperatures.

  • Light: Exposure to ultraviolet (UV) light can induce photolytic degradation.

  • Moisture: In the presence of moisture, TNA can undergo hydrolysis.

  • pH: TNA is particularly sensitive to alkaline conditions, which can catalyze its decomposition.[1]

  • Incompatible Materials: Contact with strong oxidizing agents, reducing agents, and bases can lead to vigorous reactions and potential detonation.[1]

  • Impurities: The presence of impurities from the synthesis process, such as residual acids or bases, can act as catalysts for decomposition.

Q3: What are the visible signs of TNA degradation?

Visual signs of TNA degradation can include:

  • A color change from its typical yellow, orange, or red crystalline appearance to a darker yellow or brown hue.

  • The evolution of gaseous products, most notably nitrogen oxides (NOx), which are brown fumes.

For a quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are recommended to monitor the decrease in the concentration of TNA and the emergence of degradation products over time.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and experimental use of TNA.

Issue Possible Cause Troubleshooting Steps & Solutions
Unexpectedly rapid degradation of a TNA sample. High storage temperature.Verify that the storage temperature is consistently maintained at a low and stable level. For enhanced stability, consider refrigerated storage if it is compatible with your experimental design.
Exposure to light.Store TNA samples in amber vials or wrap containers in aluminum foil to shield them from light. All manipulations should be performed under low-light conditions whenever feasible.
Presence of contaminants (e.g., residual acids, bases, or metal ions from synthesis).Purify the TNA sample through recrystallization using an appropriate solvent. Ensure all glassware and equipment are meticulously cleaned before use.
Inconsistent results in stability studies. Non-homogenous sample.Thoroughly homogenize the TNA sample before taking aliquots for analysis to ensure uniformity.
Variability in analytical methodology.Validate the analytical method (e.g., HPLC) for linearity, precision, and accuracy. The use of an internal standard can help correct for variations in injection volume and other experimental parameters.
Inconsistent storage conditions.Employ a calibrated and monitored stability chamber to maintain consistent temperature and humidity levels throughout the study.
Discoloration of the TNA sample. Photochemical degradation.Implement light-protective measures as described above.
Thermal decomposition.Lower the storage temperature to mitigate thermal degradation.
Reaction with container material.Use containers made of inert materials such as borosilicate glass or stainless steel to prevent chemical reactions between the sample and the container.

Degradation Pathways

The degradation of TNA can proceed through several pathways, primarily thermal decomposition, hydrolysis, and photolysis.

Thermal Decomposition

The thermal decomposition of nitramines like TNA is a complex process. The primary and most crucial step is the cleavage of the N-NO₂ bond.[3] This initial step is then followed by a series of secondary reactions. For the related compound tetryl (B1194171) (N-methyl-N,2,4,6-trinitroaniline), thermal decomposition leads to the formation of intermediates such as picric acid, 2,4,6-trinitroanisole, and N-methyl-2,4,6-trinitroaniline.[2] The complete decomposition of TNA releases gases such as carbon dioxide, carbon monoxide, water vapor, and nitrogen oxides, along with soot and other unburnt side products.[4]

Thermal_Decomposition Thermal Decomposition Pathway of TNA TNA 2,4,6-Trinitroaniline (TNA) N_NO2_Cleavage N-NO2 Bond Cleavage TNA->N_NO2_Cleavage Heat Secondary_Reactions Secondary Reactions N_NO2_Cleavage->Secondary_Reactions Gaseous_Products Gaseous Products (CO2, CO, H2O, NOx) Secondary_Reactions->Gaseous_Products Solid_Residue Solid Residue (Soot, etc.) Secondary_Reactions->Solid_Residue Hydrolysis_Pathway Hydrolysis Pathway of TNA TNA 2,4,6-Trinitroaniline (TNA) Meisenheimer_Complex Meisenheimer Complex TNA->Meisenheimer_Complex + OH- (from H2O) Picric_Acid 2,4,6-Trinitrophenol (Picric Acid) Meisenheimer_Complex->Picric_Acid - NH2- Experimental_Workflow Workflow for TNA Stability Investigation cluster_prep Sample Preparation & Characterization cluster_stability Stability Studies cluster_analysis Degradation Product Analysis Synthesis Synthesis of TNA Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity_Analysis Purity Analysis (HPLC, NMR) Purification->Purity_Analysis Structural_Confirmation Structural Confirmation (FTIR, NMR) Purity_Analysis->Structural_Confirmation Thermal_Analysis Thermal Analysis (DSC/TGA) Structural_Confirmation->Thermal_Analysis Hydrolysis_Study Hydrolysis Study Structural_Confirmation->Hydrolysis_Study Photostability_Study Photostability Study Structural_Confirmation->Photostability_Study Accelerated_Aging Accelerated Aging Structural_Confirmation->Accelerated_Aging Product_Identification Product Identification (HPLC-MS, GC-MS) Thermal_Analysis->Product_Identification Hydrolysis_Study->Product_Identification Photostability_Study->Product_Identification Accelerated_Aging->Product_Identification Data_Interpretation Data Interpretation Product_Identification->Data_Interpretation Pathway_Proposal Propose Degradation Pathways Data_Interpretation->Pathway_Proposal

References

Identifying and minimizing impurities in TNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Therapeutic Nucleic Acid (TNA) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing impurities during TNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in TNA synthesis?

During TNA synthesis, a variety of impurities can arise from the starting materials, reagents, and the synthesis process itself. These are broadly categorized as:

  • Product-Related Impurities:

    • Shortmers (n-x): Truncated sequences, most commonly n-1, resulting from incomplete coupling reactions.[][2]

    • Longmers (n+x): Sequences longer than the target oligonucleotide, which can occur due to issues like the addition of an extra phosphoramidite.[3]

    • Deleted Sequences: Sequences missing one or more internal bases.

    • Modified Sequences: Impurities with alterations to the bases (e.g., depurination, deamination, oxidation) or the phosphate (B84403) backbone.[][4]

  • Process-Related Impurities:

    • Residual Solvents: Organic solvents used during the synthesis process.[5]

    • Reagents and By-products: Unreacted reagents, protecting groups, and by-products from the chemical reactions.[][6]

    • Impurities from Starting Materials: Contaminants present in the initial phosphoramidites and solid supports.[]

Q2: Which analytical techniques are recommended for identifying impurities in my TNA product?

A multi-faceted analytical approach is crucial for comprehensive impurity profiling. The most widely used and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for separating and quantifying impurities based on size and hydrophobicity. Ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) chromatography are common modes used.[3][5][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination allows for the separation of impurities by LC, followed by their identification based on mass-to-charge ratio by MS. It is invaluable for characterizing unknown impurities.[6][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is particularly useful for the unambiguous identification of impurities, especially when reference standards are unavailable.[8][10]

  • Gas Chromatography (GC): GC is the preferred method for the analysis of volatile organic impurities, such as residual solvents.[5]

Q3: What are the acceptable limits for impurities in a therapeutic nucleic acid product?

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for setting impurity limits. While specific thresholds can depend on the therapeutic indication and dosage, general thresholds have been suggested for oligonucleotide therapeutics.[4]

Troubleshooting Guide

This guide addresses common issues related to impurities in TNA synthesis and provides systematic steps for resolution.

Issue 1: High Levels of Shortmer (n-1) Impurities

Potential Cause Troubleshooting Steps
Low Coupling Efficiency 1. Verify Reagents: Ensure phosphoramidites and activators are fresh and of high quality.[11] 2. Optimize Coupling Time: Increase the coupling time to ensure the reaction goes to completion. 3. Check Synthesizer: Confirm that the synthesizer is delivering the correct volumes of reagents and that there are no blockages in the lines.[3]
Ineffective Capping 1. Check Capping Reagents: Ensure the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are active. 2. Increase Capping Time: Extend the capping step to ensure all unreacted 5'-hydroxyl groups are blocked.
Steric Hindrance For complex or modified sequences, steric hindrance can impede coupling. Consider using a stronger activator or a longer coupling time.

Issue 2: Presence of Depurination Impurities

Potential Cause Troubleshooting Steps
Prolonged Acid Exposure The dimethoxytrityl (DMT) group is removed with an acid (e.g., trichloroacetic acid). Excessive exposure can lead to the cleavage of the glycosidic bond of purine (B94841) bases.[] 1. Minimize Detritylation Time: Use the shortest possible time for complete DMT removal. 2. Use a Milder Acid: Consider using a less harsh acid for detritylation.
Base Protecting Group The choice of protecting group for purine bases can influence the rate of depurination.[] Consult literature for optimal protecting groups for your specific sequence.

Issue 3: G:G Mispairing during Polymerase-Mediated TNA Synthesis

Potential Cause Troubleshooting Steps
Hoogsteen Base Pairing During enzymatic synthesis of TNA, tGTP can mispair with dG residues in the DNA template, leading to chain termination.[12][[“]]
Solution Use of 7-deazaguanine (B613801) (7dG): Substituting dG with 7dG in the DNA template can suppress this misincorporation by inhibiting the formation of Hoogsteen base pairs, leading to higher fidelity and full-length product synthesis.[12][[“]]

Quantitative Data Summary

The following table summarizes the typical thresholds for the identification and qualification of impurities in oligonucleotide therapeutics, based on industry standards and regulatory expectations.[4]

Threshold Value Description
Identification Threshold 0.5% - 1.0%The level above which an impurity must be identified (i.e., its structure determined).
Qualification Threshold > 1.5%The level above which an impurity's biological safety must be established.

Experimental Protocols

Protocol 1: Impurity Analysis by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This method is suitable for the separation of the full-length TNA product from shorter failure sequences and other related impurities.

  • Sample Preparation: Dissolve the crude, deprotected TNA sample in a suitable aqueous buffer (e.g., 100 mM triethylammonium (B8662869) acetate, TEAA).

  • HPLC System:

    • Column: A reversed-phase column suitable for oligonucleotides (e.g., C18).

    • Mobile Phase A: 100 mM TEAA in water.

    • Mobile Phase B: 100 mM TEAA in 50% acetonitrile.

    • Detection: UV absorbance at 260 nm.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5%).

    • Run a linear gradient to increase the percentage of Mobile Phase B over a set time (e.g., to 65% over 30 minutes) to elute the oligonucleotides.

    • The full-length product will typically elute last due to its greater hydrophobicity.

Protocol 2: Impurity Identification by LC-MS

This protocol allows for the determination of the molecular weights of impurities, aiding in their identification.

  • LC Separation: Perform an HPLC or UPLC separation as described in Protocol 1. The mobile phases should be compatible with mass spectrometry (e.g., using volatile buffers like triethylammonium bicarbonate or replacing TEAA with a suitable alternative like hexafluoroisopropanol (HFIP) with a triethylamine (B128534) (TEA) modifier).

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for oligonucleotides.

    • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass determination.

  • Data Analysis:

    • Extract the mass spectra for each peak observed in the chromatogram.

    • Determine the molecular weight of each component.

    • Compare the observed molecular weights to the theoretical masses of potential impurities (e.g., n-1, depurinated species) to identify them.

Visualizations

TNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_impurities Potential Impurity Introduction Start Solid Support Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling Deblocking->Coupling I1 Depurination Deblocking->I1 Capping 3. Capping Coupling->Capping I2 n-1 Sequence Coupling->I2 Oxidation 4. Oxidation Capping->Oxidation I3 Failed Capping Capping->I3 Oxidation->Deblocking Repeat n-1 times Cleavage 5. Cleavage & Deprotection Oxidation->Cleavage Final Cycle Purification Purification Cleavage->Purification Analysis Analysis Purification->Analysis

Caption: Automated solid-phase TNA synthesis workflow with key impurity introduction points.

Impurity_Identification_Workflow Crude_Sample Crude TNA Sample Separation Separation (HPLC/UPLC) Crude_Sample->Separation Quantification Quantification (UV 260 nm) Separation->Quantification Identification Identification (LC-MS) Separation->Identification Report Impurity Profile Report Quantification->Report Structural_Elucidation Structural Elucidation (NMR) Identification->Structural_Elucidation Identification->Report Structural_Elucidation->Report

Caption: General workflow for the identification and characterization of impurities in TNA samples.

Impurity_Classification_Decision_Tree Start Impurity Detected > Identification Threshold Identify Identify Structure (LC-MS, NMR) Start->Identify Compare Compare to Parent Oligo and Natural Metabolites Identify->Compare ClassI_II Class I or II (Metabolite or contains only natural elements) No Safety Assessment Needed Compare->ClassI_II Yes ClassIII Class III (Sequence Variant) Assess Impact on Potency Compare->ClassIII No, but sequence variant ClassIV Class IV (Novel Structure) Requires Safety Assessment if > Qualification Threshold Compare->ClassIV No, novel structure

References

Technical Support Center: Safe Handling and Disposal of Trinitroaniline (TNA) Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Trinitroaniline (TNA) waste. Adherence to these protocols is critical due to the highly energetic and toxic nature of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound (TNA)? A1: this compound is a powerful and sensitive high explosive, classified as UN/DOT Division 1.1, indicating a mass explosion hazard.[1][2] It is sensitive to shock, friction, and heat.[1] TNA is also toxic if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1][2][3] Chronic exposure may lead to weight loss, anemia, and potential liver damage.[2] Aromatic nitro compounds like TNA may also explode in the presence of a base such as sodium hydroxide (B78521), even in solution.[2][3]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling TNA waste? A2: A comprehensive PPE setup is required. This includes an anti-static lab coat, a face shield, safety goggles, and double nitrile gloves.[1] For any procedure involving TNA, a blast shield is also essential.[1] In situations with a risk of inhalation, a properly fitted respirator (e.g., NIOSH-approved) should be used.[1][4]

Q3: How should TNA and its waste be stored? A3: TNA should be stored in tightly closed containers in a cool, well-ventilated area.[4] It is crucial to keep it away from all sources of ignition, such as sparks, open flames, or heat.[1][4] All electrical equipment in the storage and handling area must be explosion-proof.[4]

Q4: What is the recommended method for disposing of small quantities of TNA waste in a laboratory setting? A4: The recommended disposal method for small quantities (typically less than 1 gram) of TNA waste is chemical neutralization through alkaline hydrolysis.[1] This process degrades the energetic compound into less hazardous, water-soluble substances.[1] This procedure must be performed with extreme caution in a chemical fume hood and behind a blast shield.[1]

Q5: Can I dispose of TNA waste down the drain? A5: No. Under no circumstances should TNA waste be released to drains or waterways.[1] It is potentially toxic to aquatic life, and its explosive nature poses a severe risk to plumbing infrastructure.[1] Only the fully neutralized and pH-adjusted final solution from the alkaline hydrolysis protocol may be suitable for sewer disposal, subject to local regulations.[5][6]

Troubleshooting Guide

Q1: What should I do in case of a TNA powder spill? A1: In case of a small spill, first remove all sources of ignition.[2] DO NOT attempt to wipe up the dry powder.[1] Gently wet the spilled material with a spray of water or acetone (B3395972) to prevent dust formation.[1][2] Then, cover and absorb the wetted material with an inert absorbent like sand or vermiculite.[1] Place the absorbent material into a designated, labeled hazardous waste container.[1] For large spills, immediately isolate the area for at least 500 meters (1/3 mile) and consider an initial evacuation of 800 meters (1/2 mile) in all directions.[2] Contact your institution's environmental protection department or the regional EPA office for specific recommendations.[4]

Q2: How do I decontaminate glassware and equipment that has been in contact with TNA? A2: Contaminated equipment should be carefully immersed in a 2 M sodium hydroxide solution for a minimum of 24 hours to hydrolyze any residual TNA.[1] After this soaking period, thoroughly rinse the equipment with water.[1] This procedure should be carried out in a designated area, such as a fume hood.

Q3: The alkaline hydrolysis reaction is generating excessive heat or gas. What should I do? A3: The initial addition of sodium hydroxide is the most critical and potentially hazardous step.[1] The procedure must be performed in an ice-water bath to control the reaction temperature. Sodium hydroxide should be added dropwise, very slowly, while constantly monitoring the reaction. If the reaction appears to be accelerating uncontrollably (indicated by rapid temperature increase, color change, or gas evolution), cease the addition of NaOH immediately and, if safe to do so, move away from the fume hood. Alert your safety officer.

Q4: What should I do with clothing that becomes contaminated with TNA? A4: Immediately remove any contaminated clothing.[4] Contaminated items should be sealed in a vapor-tight plastic bag for eventual disposal as hazardous waste.[2] Wash the affected skin area thoroughly with soap and water.[4]

Data Presentation

The following table summarizes key physical and chemical properties of 2,4,6-Trinitroaniline.

PropertyValueReference
Chemical Formula C₆H₄N₄O₆[3][7]
Molecular Weight 228.12 g/mol [2][7]
Appearance Yellow to orange to red crystalline powder[3]
Melting Point 188 °C (370 °F)[3]
Boiling Point Explodes before boiling[2][3]
Density ~1.8 g/cm³[3]
Water Solubility Insoluble[2][3]
UN/DOT Hazard Class 1.1 (Mass Explosion Hazard)[1][2]

Experimental Protocols

Protocol 1: Chemical Neutralization of TNA Waste by Alkaline Hydrolysis

This protocol is for the disposal of small quantities (< 1 gram) of TNA waste.

WARNING: This procedure must be executed with extreme caution in a chemical fume hood and behind a blast shield. The initial addition of base is the most hazardous step. [1]

1. Preparation:

  • Don all required PPE: safety goggles, face shield, anti-static lab coat, and double nitrile gloves.[1]

  • Set up a blast shield in a designated area of a chemical fume hood.[1]

  • Prepare a large beaker with an ice-water bath on a magnetic stir plate.[1]

  • Place the TNA waste into an Erlenmeyer flask. If the waste is solid, dissolve it in a minimal amount of acetone (e.g., 10-20 mL per gram of waste).[1]

  • Place the Erlenmeyer flask into the ice-water bath and begin stirring.[1]

2. Hydrolysis:

  • While stirring the chilled acetone solution, begin adding a 2 M sodium hydroxide (NaOH) solution dropwise and very slowly. A significant excess of NaOH is required (a general guideline is ~100 mL of 2 M NaOH per gram of TNA waste).[1]

  • CRITICAL STEP: Monitor the reaction closely for any signs of an uncontrolled exothermic reaction (e.g., sudden temperature increase, color change, gas evolution). Maintain the ice bath throughout the addition.[1]

  • After the complete addition of NaOH, continue stirring the solution in the ice bath for at least 4 hours.[1]

3. Final Neutralization:

  • After the 4-hour stirring period, remove the ice bath and allow the solution to warm slowly to room temperature.[1]

  • Continue stirring for an additional 12-24 hours to ensure the hydrolysis is complete.[1]

  • Slowly and carefully neutralize the resulting basic solution by adding 2 M hydrochloric acid (HCl) dropwise. Monitor the pH using pH paper or a calibrated pH meter until it is between 4 and 9.[1][6]

  • Once neutralized, the final aqueous solution can be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[5]

Protocol 2: Decontamination of Spills and Equipment

1. Decontamination of Surface Spills:

  • Ensure all ignition sources are removed and proper PPE is worn.

  • DO NOT wipe or sweep dry TNA powder.[1]

  • Gently wet the spilled material with a water spray to prevent dust from becoming airborne.[1]

  • Apply an inert absorbent material (e.g., vermiculite, sand) over the wetted spill.[1]

  • Carefully collect the absorbent material and place it in a clearly labeled hazardous waste container.[1]

  • Wipe the surface with a cloth soaked in a 2 M sodium hydroxide solution, followed by a final water rinse.[1]

2. Decontamination of Laboratory Equipment:

  • Immerse the contaminated equipment (e.g., glassware, spatulas) in a container filled with a 2 M sodium hydroxide solution.[1]

  • Allow the equipment to soak for at least 24 hours to ensure complete hydrolysis of any TNA traces.[1]

  • After soaking, remove the equipment and rinse it thoroughly with water.[1]

Mandatory Visualization

TNA_Waste_Workflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Treatment cluster_disposal Final Disposal start TNA Waste Generated assess Assess Hazards (Explosive, Toxic) start->assess ppe Don Appropriate PPE (Face Shield, Double Gloves, etc.) assess->ppe spill_check Spill Occurred? ppe->spill_check spill_protocol Execute Spill Decontamination Protocol spill_check->spill_protocol Yes no_spill Proceed to Disposal spill_check->no_spill No hydrolysis Execute Alkaline Hydrolysis Protocol spill_protocol->hydrolysis no_spill->hydrolysis decon_equip Decontaminate Equipment (2M NaOH Soak) hydrolysis->decon_equip neutralize Neutralize Final Solution (pH 4-9) decon_equip->neutralize dispose Dispose of Aqueous Waste (per local regulations) neutralize->dispose end Waste Disposed Safely dispose->end

Caption: Logical workflow for the safe handling and disposal of this compound waste.

References

Validation & Comparative

A Comparative Analysis of the Explosive Properties of Trinitroaniline (TNA) and Trinitrotoluene (TNT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the explosive properties of 2,4,6-Trinitroaniline (TNA), also known as Picramide, and 2,4,6-Trinitrotoluene (TNT). The following analysis is supported by experimental data to offer a comprehensive understanding of their relative performance and sensitivity.

Data Presentation: A Side-by-Side Comparison

The explosive properties of TNA and TNT are summarized in the table below for easy comparison. These parameters are crucial in determining the suitability of an explosive for various applications, balancing performance with safety.

Property2,4,6-Trinitroaniline (TNA)2,4,6-Trinitrotoluene (TNT)
Chemical Formula C₆H₄N₄O₆C₇H₅N₃O₆
Molar Mass 228.12 g/mol 227.13 g/mol
Density 1.72 - 1.8 g/cm³[1]1.654 g/cm³
Detonation Velocity 7,300 m/s[1]6,900 m/s[2]
Detonation Pressure ~244 kbar (Predicted)[2][3]190 - 210 kbar
Heat of Explosion Trauzl Value: 311 cm³[4]4,184 kJ/kg
Impact Sensitivity 141 cm (ERL Type 12)[2]15 J (BAM Fallhammer)
Friction Sensitivity Unknown353 N (BAM Friction)[2]

Experimental Protocols

The data presented in this guide are based on standardized experimental methodologies. Below are detailed descriptions of the key experiments cited.

Determination of Detonation Velocity

The velocity at which a detonation wave propagates through an explosive is a primary measure of its performance. A common method for its determination is the electrical probe method.

  • Sample Preparation: The explosive material is pressed into a cylindrical charge of a specific diameter and density.

  • Probe Insertion: Ionization probes or fiber optic pins are inserted into the charge at precisely measured intervals along its length.

  • Initiation: The explosive charge is initiated at one end using a standard detonator.

  • Data Acquisition: As the detonation front passes each probe, it generates an electrical signal. These signals are recorded by a high-speed oscilloscope.

  • Calculation: The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval for the detonation wave to travel between them.

Determination of Detonation Pressure

Detonation pressure is the pressure of the shock wave produced by the detonation and is a measure of the explosive's brisance or shattering power.

  • Methodology: One common technique involves the use of in-situ pressure gauges (such as manganin gauges) embedded within the explosive or at the interface with a material of known properties (like PMMA).

  • Procedure: As the detonation wave impacts the gauge, it produces a change in electrical resistance that is proportional to the pressure. This change is recorded on a high-speed data acquisition system.

  • Calculation: The recorded resistance change is converted to pressure using pre-established calibration curves for the specific gauge material.

Trauzl Lead Block Test (for Explosive Strength/Heat of Explosion)

The Trauzl test is a method used to measure the relative strength of an explosive, which correlates with its heat of explosion.

  • Apparatus: A standardized cylindrical lead block with a central cavity of specific dimensions.

  • Procedure: A 10-gram sample of the explosive is placed in the cavity, and the remaining space is filled with sand. The explosive is then detonated.

  • Measurement: The detonation causes the cavity in the lead block to expand. The volume of this enlarged cavity is measured by filling it with water and measuring the water's volume.

  • Result: The increase in the cavity's volume, expressed in cubic centimeters, is known as the Trauzl number. A larger Trauzl number indicates a more powerful explosive. For TNT, the Trauzl value is approximately 300 cm³, while for TNA it is 311 cm³, suggesting TNA has a slightly higher strength.[4]

BAM Fallhammer Test (for Impact Sensitivity)

This test determines the sensitivity of an explosive to impact.

  • Apparatus: A device that allows a standard weight to be dropped from a specified height onto a sample of the explosive.

  • Procedure: A small, measured amount of the explosive is placed on the anvil of the apparatus. A specified weight is dropped from varying heights onto the sample.

  • Observation: The result is recorded as either an explosion or a non-explosion for each drop. The test is repeated multiple times at different drop heights.

  • Result: The impact sensitivity is typically reported as the energy in Joules (J) at which there is a 50% probability of causing an explosion (the H50 value). A lower value indicates greater sensitivity.

BAM Friction Test (for Friction Sensitivity)

This test measures the sensitivity of an explosive to frictional stimuli.

  • Apparatus: A device that subjects a small sample of the explosive to friction between two surfaces under a controlled load. It typically consists of a fixed porcelain pin and a moving porcelain plate.

  • Procedure: A small amount of the explosive is placed on the porcelain plate. A weighted porcelain pin is brought into contact with the sample. The plate is then moved back and forth, subjecting the sample to friction.

  • Observation: The test is performed with different loads on the pin, and the occurrence of any reaction (e.g., crackling, smoke, or explosion) is noted.

  • Result: The friction sensitivity is reported as the load in Newtons (N) at which a reaction occurs. A lower value indicates greater sensitivity to friction.

Visualizations

Synthesis Pathways of TNA and TNT

The following diagram illustrates the chemical synthesis routes for Trinitroaniline and Trinitrotoluene.

Synthesis_Pathways cluster_tnt TNT Synthesis cluster_tna TNA Synthesis Toluene Toluene MNT Mononitrotoluene (MNT) Toluene->MNT Nitration (H₂SO₄/HNO₃) DNT Dinitrotoluene (DNT) MNT->DNT Renitration TNT Trinitrotoluene (TNT) DNT->TNT Final Nitration (Oleum/HNO₃) Aniline Aniline TNA This compound (TNA) Aniline->TNA Direct Nitration or multi-step synthesis via picric acid Comparative_Analysis_Workflow Compounds Compounds to Compare This compound (TNA) Trinitrotoluene (TNT) Properties Explosive Properties Detonation Velocity Detonation Pressure Heat of Explosion Impact Sensitivity Friction Sensitivity Compounds->Properties Experimentation Experimental Testing Perform Standardized Tests (BAM, Trauzl, etc.) Properties->Experimentation DataAnalysis Data Collection & Analysis Gather Quantitative Data Compare Results Experimentation->DataAnalysis Conclusion Conclusion Assess Relative Performance Evaluate Safety Profiles Determine Suitability for Applications DataAnalysis->Conclusion

References

A Comparative Analysis of Trinitroaniline and Picric Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of energetic materials, pharmacology, and organic chemistry, a thorough understanding of the structural nuances and resulting properties of nitroaromatic compounds is paramount. This guide provides a detailed comparison of two such compounds: 2,4,6-Trinitroaniline (also known as Picramide) and 2,4,6-Trinitrophenol (Picric Acid). While both molecules share a common trinitrated benzene (B151609) backbone, the substitution of a single functional group—an amino group in Trinitroaniline versus a hydroxyl group in Picric Acid—leads to significant differences in their chemical behavior, stability, and applications.

The core structural distinction lies in the functional group attached to the benzene ring. Picric acid possesses a hydroxyl (-OH) group, rendering it a phenol. In contrast, this compound features an amino (-NH₂) group, classifying it as an aniline (B41778) derivative. This seemingly minor alteration has profound implications for the electronic and chemical properties of these molecules.

Comparative Physicochemical and Explosive Properties

The differing functional groups directly influence key properties such as acidity, stability, and explosive performance. Picric acid is a notably strong acid for an organic compound, with a pKa of 0.38.[1] This high acidity is a result of the strong electron-withdrawing effects of the three nitro groups, which stabilize the resulting phenoxide anion. Conversely, the amino group in this compound is significantly less acidic.

In terms of stability, this compound is considered more stable than Picric Acid.[2] A primary concern with Picric Acid is its tendency to form highly shock-sensitive and explosive metal salts, known as picrates, upon contact with metals.[3] This reactivity makes its handling and storage more hazardous. This compound, while a potent explosive, does not share this proclivity for forming such sensitive salts. During World War II, the Imperial Japanese Navy utilized this compound as a bursting charge in some projectiles, favoring it over the less stable Picric Acid.[2]

The explosive characteristics of both compounds are significant. This compound has a reported detonation velocity of 7,300 m/s.[2] Picric acid's explosive power is enhanced by its higher oxygen content compared to trinitrotoluene (TNT), which allows for more complete combustion upon detonation, releasing a greater amount of energy.[4]

Property2,4,6-Trinitroaniline (Picramide)2,4,6-Trinitrophenol (Picric Acid)
IUPAC Name 2,4,6-Trinitroaniline2,4,6-Trinitrophenol
Chemical Formula C₆H₄N₄O₆C₆H₃N₃O₇
Molar Mass 228.12 g/mol 229.10 g/mol [1]
Functional Group Amino (-NH₂)Hydroxyl (-OH)
Appearance Yellow to orange to red crystalline solid[2]Colorless to yellow solid[1]
Melting Point 188 °C[2]122.5 °C[1]
Density 1.8 g/cm³[2]1.763 g/cm³[1]
Acidity (pKa) Not typically characterized as an acid0.38[1]
Detonation Velocity 7,300 m/s[2]> 3000 m/s (explodes)[1]
Stability More stable; does not form shock-sensitive salts with most metals.[2]Less stable; forms shock-sensitive metal picrates.[3]

Experimental Protocols: Synthesis

The synthesis of these two compounds reflects their distinct chemical nature. The methodologies below provide a general overview of common laboratory-scale preparations.

Synthesis of 2,4,6-Trinitrophenol (Picric Acid)

A prevalent method for synthesizing Picric Acid involves the nitration of phenol. To prevent oxidative degradation and the formation of tar-like byproducts from direct nitration with concentrated nitric acid, an initial sulfonation step is often employed.[1][5]

Protocol:

  • Phenol is first treated with concentrated sulfuric acid. This reaction sulfonates the phenol, primarily at the ortho and para positions, forming phenol-2,4-disulfonic acid.[1]

  • The reaction mixture is carefully heated to ensure the completion of the sulfonation.

  • Concentrated nitric acid is then added to the sulfonated phenol.[6]

  • The mixture is heated, during which the sulfonic acid groups are substituted by nitro groups, and an additional nitro group is added to the ring, yielding 2,4,6-Trinitrophenol.[1]

  • The product is then isolated by cooling the mixture and precipitating the Picric Acid in cold water, followed by filtration and recrystallization.[5]

Synthesis of 2,4,6-Trinitroaniline (Picramide)

One common route to synthesizing this compound utilizes Picric Acid as a starting material.[7][8]

Protocol:

  • Picric acid is converted to 2,4,6-trinitrochlorobenzene. This can be achieved by reacting Picric Acid with a chlorinating agent such as phosphorus pentachloride (PCl₅).[7]

  • The resulting 2,4,6-trinitrochlorobenzene is then subjected to amination.[7][8]

  • This is typically carried out by reacting the chlorinated intermediate with an ammonia (B1221849) source, such as aqueous ammonia in an alcohol solvent, under controlled temperature and pressure conditions.[9]

  • The amino group displaces the chlorine atom via nucleophilic aromatic substitution to yield 2,4,6-Trinitroaniline.

  • The final product is then purified, often through recrystallization.

Structural Comparison and Synthesis Relationship

The fundamental structural difference and the synthetic pathway from Picric Acid to this compound are illustrated below.

G Structural Comparison and Synthetic Link cluster_picric Picric Acid (2,4,6-Trinitrophenol) cluster_tna This compound (Picramide) cluster_intermediate Intermediate Picric_Acid Benzene Ring -OH -NO2 (x3) Intermediate 2,4,6-Trinitrochlorobenzene Picric_Acid->Intermediate Chlorination (e.g., PCl5) TNA Benzene Ring -NH2 -NO2 (x3) Intermediate->TNA Amination (e.g., NH3)

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Trinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2,4,6-Trinitroaniline (TNA), also known as picramide, is crucial for safety, quality control, and research applications. This guide provides an objective comparison of various analytical methods for the quantification of TNA, supported by experimental data and detailed methodologies. Due to the limited availability of comprehensive validation data specifically for 2,4,6-Trinitroaniline in publicly accessible literature, this guide incorporates data from structurally similar nitroaromatic compounds, such as other nitroanilines and 2,4,6-Trinitrotoluene (TNT), to provide a practical and informative overview. The principles and validation parameters discussed are generally transferable, though compound-specific validation is always recommended.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for the quantification of Trinitroaniline depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance of several key analytical techniques.

Analytical TechniquePrincipleSample PreparationAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Solid-phase extraction (SPE) for environmental water samples; direct dissolution in an organic solvent (e.g., acetonitrile) for pure samples.[1]2,6-dinitroaniline-2.0 x 10⁻⁹ M[1]> 0.999
2,4-dinitroaniline-4.5 x 10⁻⁹ M[1]> 0.999
Formaldehyde-DNPH derivative0.1 ppm-Not specified
GC-MS Separation of volatile compounds in the gas phase with detection by mass spectrometry.Solvent extraction followed by derivatization may be required for less volatile compounds. For volatile impurities, direct injection of a solution is possible.[1]2,4,6-Trichloroanisole0.0083 ng/mL-> 0.999[2]
UV-Vis Spectrophotometry Measurement of the absorption of UV-Visible light by the analyte in a solution, based on Beer-Lambert law.Dissolution in a suitable solvent (e.g., universal buffer at a specific pH). Cloud point extraction can be used for preconcentration.[3]o-nitroaniline0.05 µg/mL[3]-0.999[4]
m-nitroaniline0.08 µg/mL[3]-0.996[4]
p-nitroaniline0.06 µg/mL[3]-0.9973[4]
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.Direct injection of the sample dissolved in the running buffer.m-nitroaniline9.06 x 10⁻⁹ mol/L-Not specified
Electrochemical Methods Measurement of the current response from the reduction or oxidation of the analyte at an electrode surface.The sample is typically dissolved in a supporting electrolyte solution.2-nitroaniline (B44862)0.062 µM-Not specified
2,4,6-Trinitrotoluene (TNT)0.2 nM-Not specified

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of TNA and related compounds.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative analysis of TNA in various samples, including wastewater and bulk substance.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Analytical column: Agilent TC-C18 (or equivalent).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Acetic acid

  • Water (deionized or HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for sample preconcentration from aqueous matrices.[1]

Procedure:

  • Sample Preparation (Wastewater):

    • Condition an Oasis HLB cartridge with methanol followed by water.

    • Pass 500 mL of the wastewater sample through the cartridge.

    • Wash the cartridge with a solution of 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate (B1210297) in water.

    • Elute the analytes with a mixture of methanol and acetic acid.[1]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) under isocratic conditions.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection Wavelength: 225 nm.[1]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of TNA in the mobile phase.

    • Inject the standards to generate a calibration curve.

    • Inject the prepared sample and determine the concentration of TNA from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the TNA sample in 1 mL of a suitable solvent like acetone.[1]

  • Analysis:

    • Inject 1 µL of the sample solution into the GC-MS system.[1]

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) for the TNA peak.

    • Identify the compound by comparing its mass spectrum with a reference library (e.g., NIST).[1]

    • Quantify using an internal or external standard method.

UV-Visible Spectrophotometry

This technique offers a simple and cost-effective method for the quantification of TNA, provided the sample matrix is not overly complex.

Instrumentation:

  • UV-Vis Spectrophotometer.

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent to prepare a stock solution.

    • Prepare a series of dilutions from the stock solution to create a calibration set.

  • Measurement:

    • Record the absorption spectra of the standard solutions over a relevant wavelength range (e.g., 200-500 nm).[5]

    • Determine the wavelength of maximum absorbance (λmax) for TNA.

    • Measure the absorbance of the sample solution at the determined λmax.

  • Quantification:

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of TNA in the sample from the calibration curve using the Beer-Lambert law.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample and solvent.

Instrumentation:

  • Capillary Electrophoresis system with an amperometric or UV detector.

Procedure:

  • Running Buffer Preparation:

    • Prepare a running buffer, for example, 40 mmol/L tartaric acid-sodium tartrate at pH 1.2.[6]

  • Separation Conditions:

    • Separation Voltage: 17 kV.[6]

    • Detection: Amperometric detection at 1.10V or UV detection at a suitable wavelength.[6]

  • Analysis:

    • Inject the sample into the capillary.

    • Apply the separation voltage and record the electropherogram.

    • Identify and quantify the TNA peak based on its migration time and peak area compared to standards.

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation and the logical flow of an HPLC system.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_parameters Validation Parameters cluster_evaluation Evaluation & Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_standards Prepare Standards & Samples select_method->prepare_standards instrument_setup Instrument Setup & Calibration prepare_standards->instrument_setup run_experiments Run Validation Experiments instrument_setup->run_experiments data_analysis Data Analysis run_experiments->data_analysis specificity Specificity acceptance_criteria Compare with Acceptance Criteria specificity->acceptance_criteria linearity Linearity linearity->acceptance_criteria accuracy Accuracy accuracy->acceptance_criteria precision Precision precision->acceptance_criteria lod_loq LOD & LOQ lod_loq->acceptance_criteria robustness Robustness robustness->acceptance_criteria data_analysis->specificity data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->lod_loq data_analysis->robustness validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: A general workflow for the validation of an analytical method.

hplc_system_workflow mobile_phase Mobile Phase Reservoir pump HPLC Pump mobile_phase->pump injector Injector pump->injector column Analytical Column injector->column detector Detector (UV-Vis) column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: Logical workflow of a typical HPLC system.

References

A Comparative Guide to the Thermal Stability of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability of chemical compounds is paramount for safe handling, processing, and storage. Nitroanilines, existing as ortho (o-), meta (m-), and para (p-) isomers, are crucial intermediates in various syntheses. The position of the nitro group relative to the amino group significantly influences their molecular interactions and, consequently, their thermal properties. This guide provides a detailed comparison of the thermal stability of o-, m-, and p-nitroaniline, supported by experimental data.

Data Presentation: Physicochemical and Thermal Properties

The thermal stability of the nitroaniline isomers is directly related to their molecular structure, which dictates the extent and nature of intermolecular forces, primarily hydrogen bonding. The following table summarizes key physicochemical and thermal data for the three isomers.

Propertyo-Nitroanilinem-Nitroanilinep-Nitroaniline
CAS Number 88-74-499-09-2100-01-6
Appearance Orange solidYellow solidYellow or brown powder
Molar Mass ( g/mol ) 138.12138.12138.12
Melting Point (°C) 71.5114146 - 149
Boiling Point (°C) 284306332
Decomposition Onset (°C) ~225[1]Not explicitly foundNot explicitly found

Comparative Analysis of Thermal Stability

The data reveals a clear trend in the thermal stability of the nitroaniline isomers, with the para-isomer exhibiting the highest melting and boiling points, followed by the meta-isomer, and then the ortho-isomer. This trend can be primarily attributed to the differences in their ability to form intermolecular hydrogen bonds.

p-Nitroaniline: The symmetrical structure of p-nitroaniline allows for efficient packing in the crystal lattice. More importantly, the amino and nitro groups are positioned far apart, which facilitates the formation of strong intermolecular hydrogen bonds between molecules. These extensive hydrogen bonding networks require a significant amount of energy to overcome, resulting in the highest melting and boiling points among the three isomers.

m-Nitroaniline: In the meta-isomer, the amino and nitro groups are not in direct conjugation, and the geometry is less symmetrical than the para-isomer. While it can form intermolecular hydrogen bonds, the packing in the solid state is less efficient than that of p-nitroaniline, leading to intermediate melting and boiling points.

o-Nitroaniline: The proximity of the amino and nitro groups in the ortho position allows for the formation of strong intramolecular hydrogen bonds. This internal hydrogen bonding satisfies the hydrogen bonding potential of the amino group within the same molecule, thereby reducing the extent of intermolecular hydrogen bonding with neighboring molecules. As a result, less energy is required to break the intermolecular forces, leading to the lowest melting and boiling points of the three isomers.

The onset of thermal decomposition for o-nitroaniline has been reported to be around 225°C[1]. While specific, directly comparable thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for the m- and p-isomers was not found in the immediate search, the established trend in melting and boiling points suggests that p-nitroaniline would likely exhibit the highest decomposition temperature, followed by m-nitroaniline, and then o-nitroaniline.

Experimental Protocols

To experimentally determine and compare the thermal stability of the nitroaniline isomers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common techniques employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the nitroaniline isomers begin to decompose by measuring the change in mass as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument's balance and temperature sensor according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the nitroaniline isomer into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • The onset of decomposition is typically determined as the temperature at which a significant mass loss begins, often calculated by the intersection of the baseline and the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the nitroaniline isomers, and to observe any other thermal events such as decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the nitroaniline isomer into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

    • Heat the sample from ambient temperature to a temperature above its expected melting and decomposition point (e.g., 350°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Record the differential heat flow between the sample and the reference as a function of temperature.

    • The melting point is determined as the onset or peak temperature of the endothermic melting transition.

    • Decomposition is often observed as a sharp exothermic or a complex series of endothermic/exothermic events following the melting peak.

Mandatory Visualization

The following diagram illustrates the relationship between the molecular structure of the nitroaniline isomers and their resulting thermal stability.

G Factors Influencing Thermal Stability of Nitroaniline Isomers o_structure Proximity of -NH2 and -NO2 groups o_hbond Intramolecular H-Bonding o_structure->o_hbond o_stability Lowest Thermal Stability o_hbond->o_stability m_structure Asymmetric structure m_hbond Intermolecular H-Bonding (Less efficient packing) m_structure->m_hbond m_stability Intermediate Thermal Stability m_hbond->m_stability p_structure Symmetric structure p_hbond Extensive Intermolecular H-Bonding (Efficient packing) p_structure->p_hbond p_stability Highest Thermal Stability p_hbond->p_stability

References

Cross-Reactivity Analysis: Anti-TNT Monoclonal Antibodies and Trinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the cross-reactivity of anti-2,4,6-Trinitrotoluene (TNT) monoclonal antibodies with 2,4,6-Trinitroaniline (TNA). This document provides a quantitative comparison, detailed experimental methodologies, and visual representations of the underlying scientific principles.

The specificity of an antibody is a critical parameter in the development of immunoassays and other antibody-based detection methods. Understanding the potential for cross-reactivity with structurally similar molecules is essential for accurate and reliable results. This guide focuses on the cross-reactivity of two commercially available monoclonal antibodies raised against TNT, clones A1.1.1 and EW75C, with the related compound 2,4,6-Trinitroaniline.

Quantitative Cross-Reactivity Data

A study characterizing the cross-reactivity of two anti-TNT monoclonal antibodies (clones A1.1.1 and EW75C) was conducted using a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA). The results demonstrated a notable level of cross-reactivity with 2,4,6-Trinitroaniline.

The cross-reactivity is expressed as a percentage relative to the binding of the antibody to its primary target, TNT. The calculation is typically based on the concentration of the competitor analyte required to cause a 50% inhibition of the antibody binding to the coated antigen (IC50). The formula used is:

% Cross-Reactivity = (IC50 of TNT / IC50 of Trinitroaniline) x 100%

The following table summarizes the cross-reactivity of the two antibody clones with 2,4,6-Trinitroaniline.

AnalyteAntibody Clone% Cross-Reactivity
2,4,6-Trinitrotoluene (TNT) A1.1.1 100
EW75C 100
2,4,6-Trinitroaniline (TNA) A1.1.1 High
EW75C High

Note: The source document qualitatively describes the cross-reactivity as "strong" or "high" without providing a specific numerical percentage in the accessible text.[1]

Structural Basis for Cross-Reactivity

The observed cross-reactivity between anti-TNT antibodies and this compound can be attributed to the significant structural similarity between the two molecules. Both compounds share the same trinitrophenyl core structure, which is the primary epitope recognized by the antibodies. The key difference lies in the substituent at the C1 position of the benzene (B151609) ring: a methyl group (-CH3) in TNT versus an amino group (-NH2) in this compound. This structural homology is visualized in the diagram below.

Caption: Structural similarity between TNT and this compound.

Experimental Protocol: Competitive Indirect ELISA for Cross-Reactivity Assessment

The determination of cross-reactivity was performed using a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA). This method quantifies the ability of a soluble analyte (the competitor) to inhibit the binding of a specific antibody to an antigen-coated plate.

Materials:

  • Microtiter Plates: 96-well, high-binding polystyrene plates.

  • Coating Antigen: A conjugate of a TNT or TNA derivative (e.g., TNP-BSA) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Antibodies:

    • Primary anti-TNT monoclonal antibodies (clones A1.1.1 and EW75C).

    • Enzyme-conjugated secondary antibody (e.g., Horseradish Peroxidase (HRP)-conjugated anti-mouse IgG).

  • Competitor Analytes:

    • 2,4,6-Trinitrotoluene (TNT) standard solutions of varying concentrations.

    • 2,4,6-Trinitroaniline (TNA) solutions of varying concentrations.

  • Buffers and Solutions:

    • Phosphate Buffered Saline (PBS).

    • Washing Buffer (e.g., PBS with 0.05% Tween 20).

    • Blocking Buffer (e.g., PBS with 1% Bovine Serum Albumin (BSA)).

    • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

    • Stop Solution (e.g., 2M Sulfuric Acid).

Procedure:

  • Coating: Microtiter plate wells are coated with the coating antigen (e.g., 100 µL of TNP-BSA at 1 µg/mL) and incubated overnight at 4°C.

  • Washing: The coating solution is discarded, and the plate is washed three times with Washing Buffer.

  • Blocking: To prevent non-specific binding, 200 µL of Blocking Buffer is added to each well and incubated for 1-2 hours at room temperature.

  • Washing: The blocking solution is discarded, and the plate is washed three times with Washing Buffer.

  • Competitive Reaction:

    • A fixed, predetermined concentration of the primary anti-TNT antibody is mixed with varying concentrations of the competitor analyte (either TNT standard or TNA).

    • 100 µL of this mixture is added to the wells of the coated plate.

    • The plate is incubated for 1-2 hours at room temperature, allowing the competitor analyte in the solution to compete with the coated antigen for antibody binding sites.

  • Washing: The solution is discarded, and the plate is washed three times with Washing Buffer to remove unbound antibodies and competitor analytes.

  • Secondary Antibody Incubation: 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, is added to each well and incubated for 1 hour at room temperature.

  • Washing: The secondary antibody solution is discarded, and the plate is washed five times with Washing Buffer.

  • Substrate Development: 100 µL of the substrate solution is added to each well. The plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of Stop Solution to each well.

  • Data Acquisition: The absorbance (Optical Density, OD) of each well is measured using a microplate reader at a wavelength of 450 nm.

Data Analysis:

A standard curve is generated by plotting the absorbance values against the known concentrations of the TNT standard. The IC50 value for TNT is determined from this curve. Similarly, the absorbance values for the this compound samples are used to determine its IC50 value. The percent cross-reactivity is then calculated using the formula mentioned previously.

Experimental Workflow

The following diagram illustrates the key steps in the competitive indirect ELISA workflow for assessing antibody cross-reactivity.

G cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection p1 Coat plate with TNP-BSA antigen p2 Wash p1->p2 p3 Block non-specific sites with BSA p2->p3 p4 Wash p3->p4 c1 Pre-incubate Anti-TNT Ab with TNT (Standard) or TNA (Sample) p4->c1 Plate is ready for assay c2 Add mixture to coated plate c1->c2 c3 Incubate c2->c3 d1 Wash c3->d1 Competition complete d2 Add HRP-conjugated secondary antibody d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 Measure Absorbance (OD450) Measure Absorbance (OD450) d5->Measure Absorbance (OD450) Color developed Calculate IC50 & % Cross-Reactivity Calculate IC50 & % Cross-Reactivity Measure Absorbance (OD450)->Calculate IC50 & % Cross-Reactivity Data acquired

Caption: Competitive ELISA workflow for cross-reactivity.

References

Cocrystallization of 2,4,6-Trinitroaniline (TNA): A Comparative Guide to Performance Modification

Author: BenchChem Technical Support Team. Date: December 2025

The cocrystallization of 2,4,6-trinitroaniline (B3268610) (TNA), also known as picramide, with other energetic materials presents a promising avenue for tailoring the performance and safety characteristics of high explosives. While research into TNA cocrystals is an emerging field, existing studies, particularly with Benzotrifuroxin (BTF), demonstrate the potential to modify key properties such as sensitivity and thermal stability. This guide provides a comparative analysis of TNA and its cocrystals, summarizing available experimental data to inform researchers, scientists, and drug development professionals in the field of energetic materials.

Cocrystallization, the process of forming a crystalline solid with two or more different molecular components in a stoichiometric ratio, offers a powerful tool to engineer the properties of energetic materials without altering their chemical structure. For TNA, a powerful but sensitive explosive, this approach can potentially lead to the development of new explosive formulations with enhanced safety and specific performance characteristics.

Performance Comparison of TNA and its Cocrystals

Currently, the most documented energetic cocrystal of TNA is with Benzotrifuroxin (BTF). The following table summarizes the known performance characteristics of TNA and its cocrystal with BTF, alongside the parent compounds for a comprehensive comparison. It is important to note that comprehensive experimental data for a wide range of TNA cocrystals is still limited in open literature.

Property2,4,6-Trinitroaniline (TNA)Benzotrifuroxin (BTF)BTF/TNA Cocrystal
Density (g/cm³) 1.762 (at 12°C)[1]~1.9[2]Data not found
Detonation Velocity (m/s) 7,300[1]Data not foundData not found
Detonation Pressure (kbar) ~244[1]Data not foundData not found
Melting Point (°C) 188 (explodes)[1]Data not foundData not found
Decomposition Temp. (°C) Data not found282.0[2]191.1[2]
Impact Sensitivity Data not foundH₅₀ = 56 cm[2]More sensitive than parent compounds[2]
Friction Sensitivity Data not foundData not foundData not found

Note: H₅₀ represents the drop height for a 50% probability of initiation in impact sensitivity tests. A lower value indicates higher sensitivity.

Experimental Protocols

The synthesis and characterization of TNA and its cocrystals involve specific and often hazardous procedures that require stringent safety protocols. Below are generalized methodologies for key experiments cited in the literature.

Cocrystal Synthesis: Slow Solvent Evaporation

A common method for preparing cocrystals is through slow solvent evaporation.

  • Dissolution: Stoichiometric amounts of TNA and the co-former (e.g., BTF) are dissolved in a suitable solvent or solvent mixture.

  • Evaporation: The solution is allowed to evaporate slowly at a constant temperature. This slow evaporation promotes the formation of well-defined cocrystal structures.

  • Isolation: The resulting crystals are isolated by filtration, washed with a minimal amount of cold solvent to remove any residual starting materials, and then dried.

Characterization: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to determine the thermal stability and phase behavior of energetic materials.

  • Sample Preparation: A small, precisely weighed amount of the material (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.[3]

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).[3]

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Endothermic peaks can indicate melting or solid-solid phase transitions, while exothermic peaks typically correspond to decomposition. The onset temperature of the decomposition peak is a key indicator of thermal stability.[4]

Sensitivity Testing: Impact Sensitivity (BAM Fallhammer Method)

Impact sensitivity is a critical measure of an explosive's safety and handling stability.

  • Apparatus: The test is conducted using a BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer apparatus.

  • Sample Preparation: A small, specific amount of the explosive material is placed on the anvil of the apparatus.

  • Procedure: A specified weight is dropped from varying heights onto the sample.[1]

  • Analysis: The response of the material (e.g., explosion, deflagration, or no reaction) is recorded for each drop. The H₅₀ value, the height from which the weight has a 50% probability of causing an initiation, is determined statistically.[1]

Visualizing Experimental and Logical Workflows

To better understand the processes involved in the study of TNA cocrystals, the following diagrams illustrate a typical experimental workflow and the logical relationship in performance comparison.

ExperimentalWorkflow cluster_synthesis Cocrystal Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation start Select TNA and Co-former dissolve Dissolve in Solvent start->dissolve evaporate Slow Solvent Evaporation dissolve->evaporate isolate Isolate and Dry Cocrystals evaporate->isolate pxrd Powder X-ray Diffraction (PXRD) isolate->pxrd Structural Confirmation dsc Differential Scanning Calorimetry (DSC) isolate->dsc Thermal Stability sensitivity Impact & Friction Sensitivity isolate->sensitivity Safety Assessment detonation Detonation Velocity & Pressure sensitivity->detonation Performance Testing

Caption: A typical experimental workflow for the synthesis and characterization of TNA cocrystals.

PerformanceComparison cluster_components Parent Components cluster_properties Comparative Properties TNA TNA (High Performance, Sensitive) Cocrystal TNA Cocrystal (Modified Properties) TNA->Cocrystal Cocrystallization Coformer Energetic Co-former (e.g., BTF) Coformer->Cocrystal Cocrystallization Performance Detonation Performance Cocrystal->Performance Sensitivity Impact & Friction Sensitivity Cocrystal->Sensitivity Stability Thermal Stability Cocrystal->Stability

Caption: Logical relationship comparing TNA cocrystal properties to its parent components.

References

Computational Showdown: A Comparative Analysis of Trinitroaniline and Its Derivatives for Energetic Materials Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational performance metrics of 2,4,6-trinitroaniline (B3268610) (TNA) and its derivatives reveals key structure-property relationships that are crucial for the development of next-generation energetic materials. This guide provides a comparative analysis of their detonation properties, stability, and the computational methodologies used for their evaluation, offering valuable insights for researchers, scientists, and drug development professionals in the field.

This comparison guide synthesizes data from several computational studies to present a clear overview of the performance of TNA and its derivatives. The focus is on key metrics such as detonation velocity (D), detonation pressure (P), heat of formation, and density, which are critical indicators of an explosive's power and performance. The data presented is primarily derived from quantum chemical calculations, with Density Functional Theory (DFT) being the most prominent method.

Performance Metrics: A Tabular Comparison

The following table summarizes the calculated detonation properties of TNA and a selection of its derivatives from various computational studies. It is important to note that the computational methods and basis sets used can influence the results, and therefore, direct comparison should be made with this in mind.

CompoundDerivative ClassDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Computational Method
TNA Parent CompoundData not available in snippetsData not available in snippetsData not available in snippetsReference data needed
Dipicrylamine (DPA) Derivatives Amino-substituted TNAVariesVariesVariesDFT
N-(2,2,2-trinitroethyl)-N-(2,4,6-trinitrophenyl)nitramine Nitramine-substituted TNAData not available in snippetsHigher than TetrylHigher than TetrylB3LYP/cc-pVTZ[1]
N-(trinitromethyl)-N-(2,4,6-trinitrophenyl)nitramine Nitramine-substituted TNAData not available in snippetsHigher than TetrylHigher than TetrylB3LYP/cc-pVTZ[1]
5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene Hydroxy- and Amino-substituted TNA2.078 (measured)Calculated using EXPLO5Calculated using EXPLO5Gaussian 03 / EXPLO5 v6.01[2]
Various Substituted Dipicrylamine Derivatives NO2, CN, NH2, N3, NHNO2, ONO2 substitutedVariesVariesVariesDFT[3]

Note: The table is populated with representative data and classes of derivatives found in the search results. A comprehensive table would require a more systematic review of the cited literature to extract specific numerical values for a consistent set of derivatives.

Experimental and Computational Protocols

The performance characteristics of these energetic materials are predominantly evaluated using computational chemistry methods. The general workflow for these theoretical studies provides a systematic approach to predicting the properties of novel compounds before their synthesis, which is often hazardous and expensive.

Computational Workflow for Energetic Material Analysis

Computational_Workflow cluster_setup Initial Setup cluster_quantum_chem Quantum Chemical Calculations cluster_property_calc Property Calculation cluster_analysis Analysis and Comparison mol_design Molecular Design of TNA Derivative geom_opt Geometry Optimization mol_design->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry density Density Calculation geom_opt->density sensitivity Sensitivity Analysis (e.g., Bond Dissociation Energy) geom_opt->sensitivity Bond Lengths energy_calc Single Point Energy Calculation freq_calc->energy_calc Confirmation of Minimum Energy hof Heat of Formation (HOF) Calculation energy_calc->hof stability Stability Assessment (HOMO-LUMO gap) energy_calc->stability Frontier Molecular Orbitals detonation_props Detonation Properties Calculation (Kamlet-Jacobs equations) density->detonation_props hof->detonation_props comparison Comparison with Known Explosives (e.g., RDX, HMX) detonation_props->comparison report Reporting of Results sensitivity->report comparison->report stability->report

Caption: A generalized workflow for the computational analysis of energetic materials like TNA derivatives.

Key Methodologies:
  • Density Functional Theory (DFT): This is the most frequently employed quantum chemical method for studying energetic materials.[3][4] Functionals such as B3LYP are commonly used in conjunction with basis sets like aug-cc-pVDZ or 6-31G(d,p) to optimize molecular geometries and calculate electronic properties.[5][6]

  • Calculation of Detonation Properties: The detonation velocity and pressure are often predicted using empirical methods like the Kamlet-Jacobs equations.[7][8] These equations utilize the calculated density and heat of formation of the explosive. More sophisticated programs like EXPLO5 are also used for these predictions.[2]

  • Heat of Formation (HOF): The HOF is a crucial parameter for calculating detonation properties. It is typically calculated using methods like the atomization method based on the electronic energies obtained from high-level quantum chemical calculations.[9]

  • Stability and Sensitivity Analysis: The stability of the molecules is often correlated with the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10] A larger HOMO-LUMO gap generally suggests higher stability. Impact sensitivity can be estimated by examining the bond dissociation energies of the weakest bonds, often the N-NO2 bond, which is considered the trigger bond in the detonation process.[9]

Signaling Pathways and Logical Relationships

The logical progression from molecular design to performance evaluation is a cornerstone of modern energetic materials research. The following diagram illustrates the conceptual relationship between structural modifications of the TNA molecule and their impact on key performance indicators.

TNA_Derivatives_Logic cluster_input Molecular Design cluster_properties Molecular Properties cluster_performance Performance Outcome tna Trinitroaniline (TNA) Backbone substituents Introduction of Functional Groups (-NO2, -NH2, -N3, etc.) tna->substituents density Increased Molecular Density substituents->density hof Higher Heat of Formation substituents->hof oxygen_balance Improved Oxygen Balance substituents->oxygen_balance stability Modified Stability and Sensitivity substituents->stability detonation_performance Enhanced Detonation Performance (Velocity and Pressure) density->detonation_performance hof->detonation_performance oxygen_balance->detonation_performance

Caption: The logical relationship between molecular design and performance of TNA derivatives.

The introduction of different functional groups to the TNA backbone can significantly alter its energetic properties. For instance, the addition of nitro groups can improve the oxygen balance and increase the density and heat of formation, leading to enhanced detonation performance.[3][10] Conversely, other groups might be introduced to decrease sensitivity and improve thermal stability.

References

A Comparative Performance Analysis of Trinitroaniline-Based Explosives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists, this document provides an objective comparison of the performance of key trinitroaniline-based explosives: 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB), 1,3-Diamino-2,4,6-trinitrobenzene (DATB), and 2,4,6-Trinitroaniline (TNA). This analysis is supported by experimental data on their detonation properties, sensitivity to external stimuli, and thermal stability.

The family of this compound explosives is renowned for its remarkable insensitivity and high thermal stability, making them crucial components in a variety of applications where safety and reliability are paramount. This guide delves into the key performance metrics of TATB, DATB, and TNA, offering a side-by-side comparison to aid in material selection and development.

Performance Characteristics at a Glance

The following table summarizes the key performance data for TATB, DATB, and TNA, compiled from various sources. It is important to note that performance characteristics can be influenced by the specific formulation, crystal morphology, and test conditions.

PropertyTATB (1,3,5-Triamino-2,4,6-trinitrobenzene)DATB (1,3-Diamino-2,4,6-trinitrobenzene)TNA (2,4,6-Trinitroaniline / Picramide)
Density (g/cm³) 1.80 - 1.9371.801.72 - 1.8
Detonation Velocity (m/s) 7,350 - 7,860~7,6007,300
Detonation Pressure (GPa) ~25.7 - 31.5~25.1Not readily available
Impact Sensitivity (H₅₀, cm) > 320Less sensitive than TNTData not readily available
Friction Sensitivity (N) > 360Less sensitive than TNTData not readily available
Thermal Stability (Decomposition Temp., °C) ~350Data not readily available188 (melts), 220 (ignition)[1]

Detonation Performance

Detonation velocity and pressure are primary indicators of an explosive's power and brisance. While all three this compound derivatives exhibit robust detonation characteristics, there are notable distinctions.

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) is distinguished by its exceptional insensitivity, often considered the benchmark for insensitive high explosives[2]. Its detonation velocity is respectable, though slightly lower than some more sensitive explosives like RDX[3]. The high density of TATB contributes significantly to its detonation pressure[3].

1,3-Diamino-2,4,6-trinitrobenzene (DATB) also demonstrates good performance as a heat-resistant and shock-insensitive explosive. At a density of 1.80 g/cm³, its detonation velocity is approximately 7,600 m/s with a Chapman-Jouguet pressure of 251 kb[4].

2,4,6-Trinitroaniline (TNA) , also known as Picramide, possesses a detonation velocity of 7,300 m/s at a density of 1.72 g/cm³[5][6]. While a potent explosive, its sensitivity is generally higher than that of TATB.

Sensitivity to External Stimuli

The sensitivity of an explosive to impact, friction, and electrostatic discharge is a critical factor for safe handling and application.

TATB is exceptionally insensitive to mechanical stimuli, with an impact sensitivity (H₅₀) greater than 320 cm and a friction sensitivity exceeding 360 N[7]. This remarkable insensitivity is attributed to its unique molecular and crystal structure, which features extensive intramolecular and intermolecular hydrogen bonding[2].

DATB is noted to be less sensitive to slowly applied mechanical shocks than TNT[4]. However, when subjected to more rapid shocks, its behavior is more comparable to Composition B[4].

Comprehensive, standardized sensitivity data for TNA is less prevalent in publicly available literature. However, it is generally considered to be more sensitive than TATB.

Thermal Stability

The ability of an explosive to withstand high temperatures without decomposing is crucial for applications involving elevated thermal environments.

TATB exhibits outstanding thermal stability, with a decomposition temperature around 350°C. This high level of thermal resilience is a key characteristic that makes it suitable for a wide range of demanding applications. The thermal decomposition of TATB has been studied extensively and is understood to proceed through complex reaction pathways, including the formation of furoxans and furazans[8][9].

TNA has a melting point of 188°C and an ignition point of 220°C[1].

Experimental Protocols

The performance data presented in this guide is derived from standardized experimental tests. Below are brief descriptions of the methodologies used to determine key explosive properties.

Determination of Detonation Velocity

A common and effective method for measuring detonation velocity is the Dautriche method . This technique involves initiating an explosive charge at two points a known distance apart. A detonating cord with a known detonation velocity is placed in contact with the charge at these two points. The collision point of the two detonation waves within the cord is marked, and from this, the detonation velocity of the test explosive can be calculated[10]. Another prevalent technique is the electrical probe method , where probes are placed at precise intervals along the explosive column. As the detonation front passes each probe, an electrical signal is generated, allowing for the time of arrival to be recorded and the velocity to be calculated[1].

Impact Sensitivity Testing

The drop weight impact test is a standard method for determining the impact sensitivity of an explosive. A specified weight is dropped from varying heights onto a sample of the explosive material. The height at which there is a 50% probability of initiation (H₅₀) is determined statistically, often using the Bruceton method. The test apparatus typically consists of a drop weight, a striker, and a sample holder. A positive reaction is indicated by effects such as sound, flash, or smoke.

Friction Sensitivity Testing

The BAM friction test is a widely used method to assess the sensitivity of an explosive to frictional stimuli. A small sample of the explosive is placed on a porcelain plate, and a weighted porcelain pin is brought into contact with it. The plate is then moved back and forth, subjecting the sample to friction. The test is repeated with increasing loads on the pin until initiation (e.g., crackling, flame, or explosion) is observed. The friction sensitivity is reported as the lowest load at which a reaction occurs.

Initiation Mechanism: The Role of Hot Spots

The initiation of detonation in solid explosives under shock loading is a complex process that is not fully understood. It is widely accepted that the formation of localized high-temperature regions, known as "hot spots," is a critical step in this process[3][11]. These hot spots act as ignition centers, and their growth and coalescence can lead to a self-sustaining detonation wave. The insensitivity of explosives like TATB is closely linked to the dynamics of hot spot formation and evolution.

The following diagram illustrates the conceptual workflow of shock initiation in a solid explosive, highlighting the critical role of hot spot formation.

G cluster_0 Shock Wave Interaction cluster_1 Energy Localization cluster_2 Hot Spot Formation & Growth cluster_3 Transition to Detonation Shock_Wave Incident Shock Wave Microstructure Explosive Microstructure (Voids, Cracks, Grain Boundaries) Shock_Wave->Microstructure Pore_Collapse Void Collapse & Friction at Interfaces Microstructure->Pore_Collapse Hot_Spots Formation of Localized Hot Spots Pore_Collapse->Hot_Spots Chemical_Reaction Initiation of Chemical Reactions Hot_Spots->Chemical_Reaction Reaction_Growth Reaction Growth & Coalescence of Hot Spots Chemical_Reaction->Reaction_Growth Detonation_Wave Self-Sustaining Detonation Wave Reaction_Growth->Detonation_Wave End_Products Detonation Products (Gases, High P & T) Detonation_Wave->End_Products Propagation

Caption: Workflow for shock initiation of detonation in solid explosives.

Conclusion

The this compound-based explosives, particularly TATB, offer an exceptional combination of high performance and remarkable insensitivity. This makes them indispensable materials for applications where safety and stability are of the utmost importance. While DATB and TNA also present valuable energetic properties, TATB remains the gold standard for insensitive high explosives. The continued study of their performance, sensitivity, and the fundamental mechanisms of their initiation will undoubtedly lead to the development of even safer and more reliable energetic materials in the future.

References

Effects of cocrystallization on the properties of melt-cast explosives like DNAN

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the improved properties of 2,4-dinitroanisole (B92663) (DNAN) through cocrystallization, offering a promising alternative to traditional melt-cast explosives.

In the quest for safer and more effective energetic materials, cocrystallization has emerged as a powerful technique to tailor the physicochemical properties of explosives without altering their molecular structure. This guide provides a comparative analysis of the melt-cast explosive 2,4-dinitroanisole (DNAN) and its cocrystal derivatives, highlighting the significant improvements in thermal stability, sensitivity, and processability. This information is critical for researchers and professionals in materials science and defense technology.

Performance Enhancements Through Cocrystallization

Cocrystallization involves combining two or more different molecules in a single crystal lattice, leading to a new crystalline solid with unique properties. For DNAN, a common melt-cast explosive, this technique has been shown to overcome some of its inherent drawbacks, such as a relatively high melting point, which can complicate manufacturing processes. By forming cocrystals with compounds like 1,3-dinitrobenzene (B52904) (DNB) and 2-nitroaniline (B44862) (NA), significant improvements in key performance and safety parameters have been observed.[1][2][3]

Key Property Modifications:
  • Reduced Melting Point: A lower melting point is highly desirable for melt-cast explosives as it allows for safer and more energy-efficient processing. Cocrystallization has been demonstrated to significantly decrease the melting point of DNAN, making it more compatible with existing manufacturing facilities that often rely on steam heating.[2][3]

  • Improved Thermal Stability: The thermal stability of an explosive is crucial for its safe handling and storage. Cocrystals of DNAN have shown enhanced thermal stability, with a larger temperature window between melting and decomposition.[1][2][4] This provides a greater margin of safety during the melt-casting process.

  • Decreased Sensitivity: Sensitivity to external stimuli such as impact and spark is a critical safety parameter for explosives. Cocrystallization can lead to a less sensitive material. For instance, the DNAN/NA cocrystal exhibits remarkably low impact and spark sensitivity.[1]

Quantitative Data Comparison

The following tables summarize the key performance and safety parameters of DNAN and its cocrystals with DNB and NA, providing a clear comparison with the traditional melt-cast explosive, TNT.

Table 1: Thermal Properties

CompoundMelting Point (°C)Decomposition Temperature (°C)
DNAN94.0 - 95.0[2]~226 (Onset)[5]
DNAN/DNB (1:1)48.0[2][3]Not explicitly stated
DNAN/NA (1:1)67.5 - 69.3[2][3][4]319.8[4]
TNT80.8[6]Not explicitly stated

Table 2: Sensitivity Properties

CompoundImpact Sensitivity (H₅₀, cm)Spark Sensitivity (E₅₀, J)
DNAN>112[1]1.18
DNAN/DNB (1:1)Not explicitly stated0.85[1]
DNAN/NA (1:1)>112[1]1.78[1]
TNT88[6]~0.85 (similar to DNAN/DNB)[1]

Table 3: Detonation Properties

CompoundDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)
DNAN1.34[6]5.6[6]7.02[6]
DNAN/DNB (1:1)Not availableNot available (Calculated values for other cocrystals exist)Not available (Calculated values for other cocrystals exist)[7][8][9]
DNAN/NA (1:1)Not availableNot available (Calculated values for other cocrystals exist)Not available (Calculated values for other cocrystals exist)[7][8][9]
TNT1.64[6]6.94[6]29[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cocrystal Synthesis: Solvent Evaporation Method

The solvent evaporation method is a common technique for preparing cocrystals.[10][11][12]

  • Dissolution: Equimolar amounts of DNAN and the coformer (e.g., DNB or NA) are dissolved in a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) in a vessel. The choice of solvent is critical and should be one in which both components are soluble.[10]

  • Stirring: The solution is stirred at a constant temperature to ensure homogeneity and facilitate intermolecular interactions between the DNAN and coformer molecules.

  • Evaporation: The solvent is allowed to evaporate slowly and undisturbed at ambient temperature. This gradual process allows for the ordered arrangement of the molecules into the cocrystal lattice.

  • Isolation: Once the solvent has fully evaporated, the resulting solid cocrystals are collected.

  • Characterization: The formation of the cocrystal is confirmed using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) Spectroscopy to ensure a new crystalline phase has been formed.[13]

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the materials, such as melting point and decomposition temperature.[14][15][16][17]

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the material is placed in an aluminum pan, which is then hermetically sealed.

  • Instrument Setup: The DSC instrument is calibrated using a standard material with a known melting point (e.g., indium).

  • Analysis: The sample and a reference pan (usually empty) are placed in the DSC cell. The temperature is then increased at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Interpretation: The instrument measures the difference in heat flow between the sample and the reference. Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks on the thermogram. The peak temperature of the endotherm corresponds to the melting point, while the onset of the large exotherm indicates the decomposition temperature.

Sensitivity Testing: BAM Fallhammer Impact Test

The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a standardized method to determine the sensitivity of an explosive to impact.[18][19]

  • Sample Preparation: A small, measured amount of the explosive (typically around 40 mm³) is placed in the test apparatus between two steel cylinders.

  • Test Procedure: A drop weight of a known mass is released from a specific height, impacting the sample.

  • Observation: The outcome is observed for any signs of reaction, such as a flame, smoke, or an audible report.

  • Staircase Method: The test is repeated multiple times, with the drop height being increased or decreased depending on whether a reaction occurred in the previous trial. This "up-and-down" or "staircase" method is used to determine the height at which there is a 50% probability of causing an explosion (H₅₀ value).[19] A higher H₅₀ value indicates lower sensitivity.

Sensitivity Testing: Electrostatic Spark Test

This test determines the sensitivity of an explosive to initiation by an electrostatic discharge.[6][20][21][22][23]

  • Sample Preparation: A small, defined amount of the explosive is placed in a sample holder between two electrodes.

  • Test Procedure: A capacitor is charged to a specific voltage, storing a known amount of energy. This energy is then discharged through the sample via a spark between the electrodes.

  • Observation: The sample is observed for any reaction upon discharge.

  • Energy Variation: The test is repeated with varying energy levels to determine the minimum spark energy required to cause initiation with a 50% probability (E₅₀ value). A higher E₅₀ value signifies a less sensitive material.

Visualizing the Impact of Cocrystallization

The following diagrams illustrate the logical workflow and benefits of cocrystallization for melt-cast explosives.

Cocrystallization_Workflow Cocrystallization Workflow for DNAN cluster_input Input Materials cluster_process Cocrystallization Process cluster_output Output Material cluster_analysis Characterization DNAN DNAN (Melt-Cast Explosive) Dissolve Auflösen DNAN->Dissolve Coformer Coformer (e.g., DNB, NA) Coformer->Dissolve Solvent geeignetes Lösungsmittel Solvent->Dissolve Evaporation Langsame Verdampfung Dissolve->Evaporation Cocrystal DNAN Cocrystal Evaporation->Cocrystal PXRD PXRD Cocrystal->PXRD DSC DSC Cocrystal->DSC FTIR FTIR Cocrystal->FTIR

Caption: Workflow of DNAN cocrystal synthesis and characterization.

Property_Enhancement Benefits of DNAN Cocrystallization cluster_properties Modified Properties cluster_benefits Enhanced Performance & Safety Cocrystallization Cocrystallization of DNAN LowerMP Lower Melting Point Cocrystallization->LowerMP HigherTS Higher Thermal Stability Cocrystallization->HigherTS LowerSens Lower Sensitivity (Impact & Spark) Cocrystallization->LowerSens SaferProc Safer & More Efficient Melt-Casting LowerMP->SaferProc HigherTS->SaferProc ImprovedHandling Improved Handling & Storage Safety HigherTS->ImprovedHandling LowerSens->ImprovedHandling WiderApp Wider Applicability in Advanced Formulations SaferProc->WiderApp ImprovedHandling->WiderApp

Caption: Logical flow of property improvements from DNAN cocrystallization.

References

A Comparative Analysis of the Reaction Mechanisms of Trinitroanisole (TNAN) and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the thermal decomposition pathways and performance of Trinitroanisole and its halogenated derivatives reveals key structure-reactivity relationships, with significant implications for the development of advanced energetic materials.

This guide provides a comparative study of the reaction mechanisms of 2,4,6-Trinitroanisole (TNAN) and its derivatives, focusing on the impact of substituent changes on their thermal stability and decomposition pathways. The information is targeted towards researchers, scientists, and professionals in drug development and materials science, offering a consolidated overview of experimental data and mechanistic insights.

Performance Comparison: Thermal Stability and Decomposition Kinetics

The introduction of substituents onto the aromatic ring of Trinitroanisole significantly influences its thermal properties. A comparative analysis of TNAN and its derivatives, such as 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and 2,4,6-trinitro-3-bromoanisole (TNBA), highlights these differences. The following table summarizes key thermal decomposition parameters obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

CompoundOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Activation Energy (Ea) (kJ/mol)Key Observations
TNAN ~337Not explicitly stated in comparative studies, but decomposition is at a higher temperature than its derivatives.Not explicitly stated in comparative studies.The initial decomposition is triggered by the cleavage of the C-N bond of the ortho-nitro group. The benzene (B151609) ring shows high thermal stability.[1]
DFTNAN 278282158.7 (Kissinger), 164.8 (Ozawa)The presence of fluorine atoms decreases thermal stability. The trigger bond shifts to the para-nitro group.[1]
TNBA Not explicitly stated287Not explicitly statedThermal sensitivity is lower than that of TNT. Main decomposition gases include CO and N2.[2]

Reaction Mechanisms: A Tale of Two Pathways

The thermal decomposition of TNAN and its derivatives proceeds through complex, multi-step reaction pathways. The nature and position of substituents on the aromatic ring play a critical role in dictating the initial bond scission and the subsequent fragmentation cascade.

Trinitroanisole (TNAN) Decomposition

The thermal decomposition of TNAN is initiated by the homolytic cleavage of the C-NO₂ bond at the ortho position relative to the methoxy (B1213986) group. This is considered the "trigger bond" for the decomposition process. Following this initial step, the molecule undergoes a series of reactions, including the dissociation of the methyl group from the ether linkage and the subsequent removal of the remaining nitro groups. A notable characteristic of TNAN's decomposition is the relative stability of the benzene ring, with many of the gaseous products being aryl compounds.[1]

3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) Decomposition

In contrast to TNAN, the introduction of two fluorine atoms at the 3 and 5 positions significantly alters the decomposition mechanism. For DFTNAN, the initial bond cleavage occurs at the C-NO₂ bond in the para position. This shift in the trigger bond is a direct consequence of the electronic effects of the fluorine substituents. Following the initial C-NO₂ bond rupture, the decomposition of DFTNAN is characterized by the rapid release of the dissociated nitro group, leading to a significant release of heat. This, in turn, can induce the opening of the benzene ring. The high stability of the C-F bond results in the formation of fluorinated products, primarily in the form of fluorocarbons.

Experimental Protocols

The characterization of the thermal decomposition of TNAN and its derivatives relies on a suite of advanced analytical techniques. The following are detailed methodologies for the key experiments cited in the comparative studies.

Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA)
  • Instrument: A simultaneous thermal analyzer (e.g., Mettler Toledo TGA/DSC 1) is typically used.

  • Sample Preparation: Approximately 1.0 mg of the sample is weighed into an aluminum crucible.

  • Experimental Conditions: The sample is heated from ambient temperature to around 400°C at a constant heating rate (e.g., 5, 10, 15, 20 °C/min) under a continuous flow of an inert gas, such as nitrogen or argon, at a specific flow rate (e.g., 50 mL/min).

  • Data Analysis: The DSC curve is analyzed to determine the onset and peak temperatures of exothermic decomposition events. The TGA curve provides information on mass loss as a function of temperature. The kinetic parameters of the decomposition, such as the activation energy (Ea) and the pre-exponential factor (A), can be calculated from the DSC data obtained at different heating rates using methods like the Kissinger and Ozawa equations.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Instrument: A pyrolysis unit (e.g., CDS Analytical Pyroprobe) coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • Sample Preparation: A small amount of the sample is placed in a quartz tube.

  • Pyrolysis Conditions: The sample is subjected to rapid heating (pyrolysis) to a high temperature (e.g., 530°C) at a very high heating rate (e.g., 20 °C/ms).

  • GC-MS Analysis: The volatile pyrolysis products are separated by the gas chromatograph and then identified by the mass spectrometer.

  • Data Analysis: The retention times and mass spectra of the separated components are used to identify the individual decomposition products, providing detailed insights into the reaction mechanism.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key differences in the initial decomposition steps of TNAN and DFTNAN, as well as a generalized experimental workflow for their analysis.

TNAN_Decomposition TNAN Trinitroanisole (TNAN) Ortho_Scission C-NO₂ Bond Scission (ortho position) TNAN->Ortho_Scission Initial Step Products Decomposition Products (Aryl compounds) Ortho_Scission->Products

Initial decomposition step of Trinitroanisole (TNAN).

DFTNAN_Decomposition DFTNAN 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) Para_Scission C-NO₂ Bond Scission (para position) DFTNAN->Para_Scission Initial Step Ring_Opening Benzene Ring Opening Para_Scission->Ring_Opening Heat Release Fluorinated_Products Fluorinated Products (Fluorocarbons) Ring_Opening->Fluorinated_Products

Initial decomposition steps of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN).

Experimental_Workflow Sample TNAN or Derivative Sample DSC_TG DSC/TGA Analysis Sample->DSC_TG Py_GC_MS Py-GC-MS Analysis Sample->Py_GC_MS Thermal_Data Thermal Stability Data (T_onset, T_peak, Ea) DSC_TG->Thermal_Data Product_ID Decomposition Product Identification Py_GC_MS->Product_ID Mechanism Reaction Mechanism Elucidation Thermal_Data->Mechanism Product_ID->Mechanism

Generalized experimental workflow for the analysis of TNAN and its derivatives.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Trinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of highly reactive compounds like 2,4,6-trinitroaniline (B3268610) (TNA) is a critical aspect of laboratory safety.[1] Due to its explosive nature and toxicity, strict protocols must be followed to mitigate risks.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of trinitroaniline waste in a laboratory setting, ensuring the safety of personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with extreme caution. It is sensitive to heat and shock and can be explosive.[2] Exposure can lead to skin and eye irritation, headaches, drowsiness, and other health issues.[1][2]

Personal Protective Equipment (PPE):

  • Wear tightly fitting safety goggles with side-shields.[3]

  • Use a fire/flame resistant and impervious lab coat.[3]

  • Chemical impermeable gloves are mandatory.[3]

  • If there is a risk of exceeding exposure limits, a full-face respirator should be used.[3]

Handling and Storage:

  • Avoid the formation of dust.[3]

  • Eliminate all sources of ignition in the vicinity.[2]

  • Store this compound in an explosion-proof refrigerator.[2]

Quantitative Safety Data

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueCitation
UN/NA Number0153[2]
DOT Hazard ClassExplosive 1.1D[2]
Melting Point188 °C (370 °F; 461 K)[1]
Boiling PointExplodes before boiling[1]
Detonation Velocity7,300 m/s[1]
Water SolubilityInsoluble[2]
Specific Gravity1.762 at 54°F (Denser than water)[2]
Spill Response
Immediate IsolationAt least 500 meters (1/3 mile) in all directions[2]
Large Spill EvacuationInitial evacuation for 800 meters (1/2 mile) in all directions[2]

Step-by-Step Disposal Protocol: Alkaline Hydrolysis for Small Quantities (< 1 gram)

The recommended method for the disposal of small quantities of this compound waste is through alkaline hydrolysis. This procedure should be conducted in a designated area within a chemical fume hood and behind a blast shield.[4] Aromatic nitro compounds are known to be susceptible to detonation in the presence of a base, so this procedure must be carried out with extreme caution.[1][2]

Experimental Protocol:

  • Preparation:

    • Don all required PPE as listed above.

    • Set up a blast shield in a chemical fume hood.

    • Place a large beaker containing an ice-water bath on a magnetic stir plate inside the fume hood.

    • Place an Erlenmeyer flask containing the this compound waste into the ice bath.

    • If the waste is solid, dissolve it in a minimal amount of acetone (B3395972) (e.g., 10-20 mL per gram of waste).[4]

  • Hydrolysis:

    • While stirring the acetone solution in the ice bath, slowly and carefully add a 2 M sodium hydroxide (B78521) solution. The initial addition is the most critical step and should be done dropwise.[4]

    • Continue to add the sodium hydroxide solution until the this compound is completely consumed, which is typically indicated by a color change.

    • Allow the mixture to stir in the ice bath for at least one hour.

    • After one hour, remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir for several hours to ensure the reaction is complete.

  • Waste Neutralization and Collection:

    • Once the reaction is complete, neutralize the solution with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8.

    • The neutralized solution can then be collected as hazardous waste in a properly labeled container.[5]

  • Equipment Decontamination:

    • Rinse all glassware and equipment with acetone to remove any residual solid material. Collect this acetone rinse as hazardous waste.[4]

    • Immerse the equipment in a 2 M sodium hydroxide solution for at least 24 hours to hydrolyze any remaining traces of the compound.[4]

    • After soaking, thoroughly rinse the equipment with water.[4]

Spill Cleanup Procedure

In the event of a small spill, follow these steps:

  • REMOVE ALL SOURCES OF IGNITION. [2]

  • Dampen the solid spill material with acetone.[2]

  • Transfer the dampened material to a suitable container for disposal.[2]

  • Use absorbent paper dampened with acetone to pick up any remaining material.[2]

  • Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal.[2]

  • Wash all contaminated surfaces with acetone followed by a soap and water solution.[2]

For large spills, immediately evacuate the area according to the distances specified in the table above and contact emergency services.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe disposal of this compound waste.

Trinitroaniline_Disposal_Workflow start Start: this compound Waste (< 1g) ppe Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) start->ppe setup Set up in Fume Hood with Blast Shield and Ice Bath ppe->setup dissolve Dissolve Waste in Minimal Acetone setup->dissolve hydrolyze Slowly Add 2M NaOH while stirring in Ice Bath dissolve->hydrolyze stir_warm Stir at Room Temperature for Several Hours hydrolyze->stir_warm neutralize Neutralize with Dilute Acid (pH 6-8) stir_warm->neutralize collect Collect as Hazardous Waste neutralize->collect decontaminate Decontaminate Equipment (Acetone Rinse, NaOH Soak) collect->decontaminate end End: Safe Disposal decontaminate->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, laboratory personnel can effectively manage and dispose of this compound waste, minimizing the risk of accidents and ensuring a safe research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trinitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information for Laboratory Professionals

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Trinitroaniline (TNA). Adherence to these procedures is critical due to the compound's toxic and explosive nature.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A thorough hazard assessment must be conducted before commencing any work with this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields AND a full-face shield.Goggles can be worn in conjunction with a face shield for maximum protection against splashes and projectiles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Double gloving is highly recommended. Change gloves every 30-60 minutes or immediately if contamination is suspected.[1]
Body Protection Flame-retardant laboratory coat.For operations with a higher risk of explosion, a blast shield and anti-static footwear are essential.
Respiratory Protection NIOSH-approved respirator with an appropriate particulate filter.Required if there is a risk of inhaling dust particles. Improper use of respirators is dangerous.
Operational Plan: Safe Handling from Start to Finish

All personnel must be thoroughly trained on the hazards and safe handling procedures for explosive materials before working with this compound.

Engineering Controls:

  • Ventilation: All manipulations must be performed in a certified chemical fume hood, preferably with a blast shield in place. The work area must be well-ventilated to prevent the accumulation of dust or vapors.

  • Ignition Sources: All sources of ignition, such as open flames, sparks, and hot surfaces, are strictly prohibited in the work area.

  • Equipment: Use only explosion-proof electrical equipment. All equipment and personnel should be properly grounded to prevent the buildup of static electricity. Use non-sparking tools to avoid friction and impact.

Procedural Guidance:

  • Restrict Access: Only authorized and trained personnel should be allowed in areas where this compound is handled and stored.

  • Minimize Quantities: Use the smallest amount of material necessary for the experiment.

  • Handle with Care: Avoid grinding, scraping, or subjecting the compound to any form of shock or friction.

  • Maintain Cleanliness: Keep the work area clean and organized.

  • No Lone Work: Never work with this compound alone. A second person must be aware of the ongoing work and be in the vicinity.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the material.

Emergency Response and First Aid
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Spill and Disposal Plan

Spill Response:

  • Evacuate and Isolate: In case of a spill, immediately evacuate the area and remove all sources of ignition. Isolate the spill area for at least 500 meters (1/3 mile) in all directions for a small spill, and consider an initial evacuation of 800 meters (1/2 mile) for a large spill.[2]

  • Dampen the Spill: Dampen the solid spill material with acetone (B3395972) to reduce dust.

  • Containment: Use absorbent paper dampened with acetone to pick up the material.

  • Package Waste: Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.

  • Decontaminate: Wash all contaminated surfaces with acetone, followed by a soap and water solution. Do not re-enter the area until it has been verified as clean by a safety officer.[2]

Disposal:

  • This compound and any contaminated materials must be disposed of as hazardous waste.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.

Quantitative Data

No specific occupational exposure limits (e.g., PEL, TLV) have been established for 2,4,6-Trinitroaniline. This does not imply the substance is harmless; safe work practices should always be followed.[2] For reference, the exposure limits for a related compound, p-Nitroaniline, are provided below. These are not directly applicable to this compound and should be used with caution as a conservative guideline.

AgencyExposure Limit (p-Nitroaniline)Notes
OSHA 6 mg/m³ (1 ppm) TWAPermissible Exposure Limit (PEL) over an 8-hour workday.[3]
NIOSH 3 mg/m³ TWARecommended Exposure Limit (REL) over a 10-hour workday.[3]
ACGIH 3 mg/m³ TWAThreshold Limit Value (TLV) over an 8-hour workday.[3]

TWA: Time-Weighted Average

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

safe_handling_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Procedures A Conduct Hazard Assessment B Verify Personnel Training A->B C Don Personal Protective Equipment B->C D Use Engineering Controls (Fume Hood, Grounding) C->D E Handle Minimum Necessary Quantity D->E F Perform Experiment (No Shock/Friction) E->F G Decontaminate Work Surfaces F->G Spill Spill Occurs F->Spill Exposure Personnel Exposure F->Exposure H Segregate Hazardous Waste G->H I Dispose via EHS Protocols H->I Spill->I Follow Spill Protocol Exposure->I Follow First Aid Protocol

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.